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  • Product: Ethyl 2-cyano-3-(4-methylphenyl)acrylate
  • CAS: 2017-88-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Executive Summary Ethyl 2-cyano-3-(4-methylphenyl)acrylate (also known as Ethyl -cyano-4-methylcinnamate) is a critical intermediate in the synthesis of UV-B absorbing filters and functionalized styrenic polymers. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (also known as Ethyl


-cyano-4-methylcinnamate) is a critical intermediate in the synthesis of UV-B absorbing filters and functionalized styrenic polymers. Its structure—a cinnamic acid derivative featuring an electron-withdrawing cyano group and an electron-donating methyl group—makes it a classic model for studying donor-acceptor interactions in conjugated systems.

This guide moves beyond basic textbook descriptions to provide a rigorous, self-validating framework for its synthesis via the Knoevenagel Condensation . We will explore the thermodynamic preference for the E-isomer, compare traditional homogeneous catalysis against modern green mechanochemistry, and provide precise characterization data for batch validation.

Mechanistic Foundations

The synthesis relies on the Knoevenagel condensation between 4-methylbenzaldehyde (electrophile) and ethyl cyanoacetate (active methylene nucleophile). The reaction is driven by the acidity of the methylene protons (


 for ethyl cyanoacetate), which are easily removed by weak bases.
Reaction Pathway Analysis

The mechanism proceeds through a reversible addition-elimination sequence. The final dehydration step is often irreversible under the reaction conditions, driving the equilibrium toward the product.

  • Deprotonation: The amine base deprotonates the

    
    -carbon of ethyl cyanoacetate, generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-methylbenzaldehyde.

  • Proton Transfer & Dehydration: The resulting alkoxide is protonated (often by the protonated amine). Subsequent E1cB-like elimination of water yields the

    
    -unsaturated ester.
    
Stereoselectivity

The reaction predominantly yields the (E)-isomer .[1]

  • Thermodynamic Control: The E-isomer places the bulky phenyl ring trans to the sterically demanding ester group (the cyano group is linear and sterically smaller), minimizing

    
     strain.
    
Mechanistic Visualization

The following diagram details the electron flow and transition states.

KnoevenagelMechanism Base Catalyst (Base) Reactant1 Ethyl Cyanoacetate Base->Reactant1 Deprotonation (-H+) Enolate Enolate Intermediate Reactant1->Enolate Enolization Reactant2 4-Methylbenzaldehyde Adduct Aldol-like Adduct (Alkoxide) Reactant2->Adduct C-C Bond Formation Enolate->Reactant2 Nucleophilic Attack Product (E)-Ethyl 2-cyano-3- (4-methylphenyl)acrylate Adduct->Product Dehydration (-H2O) (E1cB Elimination) Water H2O Adduct->Water

Figure 1: Step-wise mechanistic pathway of the base-catalyzed Knoevenagel condensation.[2]

Synthetic Protocols

Two distinct methodologies are presented: a robust solution-phase method for standard laboratory scale, and a solvent-free method aligning with Green Chemistry principles.

Protocol A: Homogeneous Catalysis (Standard)

Rationale: Uses Piperidine as a catalyst.[3][4] The secondary amine forms an iminium ion intermediate with the aldehyde (not shown in simple mechanism), which is more electrophilic than the aldehyde itself, accelerating the rate.

  • Reagents:

    • 4-Methylbenzaldehyde (10 mmol, 1.20 g)

    • Ethyl cyanoacetate (10 mmol, 1.13 g)

    • Ethanol (15 mL, anhydrous preferred)

    • Piperidine (0.5 mmol, ~50

      
      L)
      

Step-by-Step Workflow:

  • Setup: Charge a 50 mL round-bottom flask with 4-methylbenzaldehyde and ethyl cyanoacetate in ethanol.

  • Catalysis: Add piperidine dropwise while stirring.

  • Reaction: Reflux the mixture at 80°C.

    • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear within 1-3 hours.
      
  • Crystallization: Cool the mixture to room temperature, then to 0°C. The product often precipitates spontaneously.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Green Mechanochemistry (Solvent-Free)

Rationale: Uses Calcium Oxide (CaO) as a heterogeneous base. This method eliminates solvent waste and simplifies workup.

  • Reagents:

    • 4-Methylbenzaldehyde (10 mmol)

    • Ethyl cyanoacetate (10 mmol)

    • CaO (3 mmol, finely powdered)

Step-by-Step Workflow:

  • Grinding: Place reactants and CaO in a mortar.

  • Reaction: Grind vigorously with a pestle for 10–20 minutes. The mixture will likely become a paste and then solidify as the exothermic reaction proceeds.

  • Workup: Add 20 mL of ethyl acetate to dissolve the product. Filter to remove the solid CaO catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude solid.

Experimental Workflow Diagram

Workflow cluster_0 Protocol A: Homogeneous cluster_1 Protocol B: Solvent-Free StartA Mix Reactants in Ethanol CatA Add Piperidine StartA->CatA Reflux Reflux (80°C) 1-3 Hours CatA->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool StartB Combine Reactants (No Solvent) Grind Grind with CaO 15 mins StartB->Grind Extract Extract with EtOAc Filter Catalyst Grind->Extract

Figure 2: Comparative workflow for solution-phase vs. mechanochemical synthesis.

Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated against the following physicochemical standards.

Physicochemical Data Table
PropertySpecificationNotes
Appearance White to pale yellow crystalline solidColor deepens if trace base remains.
Melting Point 92 – 96 °CSharp range indicates high purity [1].
Yield (Method A) 85 – 92%Loss primarily due to solubility in mother liquor.
Yield (Method B) 90 – 98%Higher yields typical due to lack of solvent effects [3].
Solubility Soluble in EtOAc, DCM, CHCl3; Insoluble in H2O
Spectroscopic Validation (Self-Validating System)

Use these specific signals to confirm structure and purity. If the integration of the vinyl proton (8.25 ppm) is < 1.0 relative to the aromatic protons, the reaction is incomplete.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.25 (s, 1H, Vinyl -CH= ): Diagnostic singlet. Confirms condensation.
      
    • 
       7.92 (d, J=8.2 Hz, 2H, Ar-H): Ortho to alkene.
      
    • 
       7.29 (d, J=8.0 Hz, 2H, Ar-H): Ortho to methyl.
      
    • 
       4.38 (q, J=7.1 Hz, 2H, -OCH 
      
      
      
      -): Ester methylene.
    • 
       2.43 (s, 3H, Ar-CH 
      
      
      
      ): Methyl group.
    • 
       1.40 (t, J=7.1 Hz, 3H, -CH
      
      
      
      CH
      
      
      ): Ester methyl.
  • IR Spectroscopy (KBr):

    • 2220 cm

      
      :  Strong C
      
      
      
      N stretch (Key indicator).
    • 1720 cm

      
      :  Strong C=O (Ester) stretch.
      
    • 1590-1610 cm

      
      :  C=C alkene stretch.
      

Process Optimization & Troubleshooting

Solvent Effects

While ethanol is standard, toluene can be used with a Dean-Stark trap to physically remove water (azeotropic distillation). This pushes the equilibrium further to the right, useful if yields in ethanol are sub-optimal (<80%).

Catalyst Selection[1][3][4][5][6][7]
  • Piperidine: Best general-purpose catalyst.

  • Ionic Liquids ([Bmim][OH]): Allows for catalyst recycling (up to 5 times) and is ideal for industrial scale-up to reduce volatile organic compound (VOC) emissions [2].

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger base that can accelerate sluggish reactions, though rarely needed for this specific highly activated system.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in EtOHConcentrate solvent by 50% or add water dropwise to induce crash-out.
Oiling Out Impurities or temp too highRe-dissolve in hot ethanol and cool very slowly to encourage crystal growth.
Melting Point Depression Wet product or Z-isomerDry in vacuum oven at 40°C. Recrystallize to remove thermodynamic impurities.

References

  • Taylor & Francis. (2006). Solvent‐Free Synthesis of Ethyl α‐Cyanocinnamate in the Presence of CaO. Synthetic Communications. Retrieved from [Link]

Sources

Exploratory

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" chemical properties

Executive Summary Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 2017-88-1) represents a critical class of -unsaturated nitriles synthesized via the Knoevenagel condensation. Distinguished by its "Push-Pull" electronic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 2017-88-1) represents a critical class of


-unsaturated nitriles synthesized via the Knoevenagel condensation. Distinguished by its "Push-Pull" electronic architecture—featuring a para-methyl electron donor and cyano/ester electron acceptors—this compound serves as a versatile scaffold in two primary domains: materials science  (as a UV-B absorbing photostabilizer) and medicinal chemistry  (as a precursor for heterocyclic bioactive agents). This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthesis protocols, and application logic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is characterized by a high degree of planarity, facilitating


-electron delocalization. This structural feature is directly responsible for its optical properties and reactivity profile.
Core Identifiers
PropertySpecification
IUPAC Name Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
CAS Number 2017-88-1
Molecular Formula

Molecular Weight 215.25 g/mol
SMILES CCOC(=O)C(=Cc1ccc(C)cc1)C#N
Appearance White to off-white crystalline solid
Physical Constants & Spectral Data[7]
  • Melting Point: 91.0 – 92.5 °C [1][1]

  • Solubility: Soluble in chloroform (

    
    ), dichloromethane (
    
    
    
    ), and hot ethanol; sparingly soluble in water.
  • UV Absorption:

    
     typically ~300–310 nm (Ethanol), characteristic of the cyanoacrylate chromophore.
    

-NMR Data (500 MHz, 

):
  • 
     8.19 (s, 1H, 
    
    
    
    ): The vinylic proton is highly deshielded due to the electron-withdrawing cyano and ester groups.
  • 
     7.90 (d, 
    
    
    
    , 2H, Ar-H): Ortho to the vinyl group.
  • 
     7.29 (d, 
    
    
    
    , 2H, Ar-H): Meta to the vinyl group (adjacent to methyl).
  • 
     4.35 (q, 
    
    
    
    , 2H,
    
    
    ): Methylene quartet of the ethyl ester.
  • 
     2.42 (s, 3H, 
    
    
    
    ): Methyl singlet.
  • 
     1.38 (t, 
    
    
    
    , 3H,
    
    
    ): Methyl triplet of the ethyl ester [1].

Synthesis & Manufacturing: The Knoevenagel Condensation[11]

The industrial and laboratory standard for production is the Knoevenagel condensation between 4-methylbenzaldehyde (p-tolualdehyde) and ethyl cyanoacetate.

Reaction Logic
  • Substrates: 4-Methylbenzaldehyde (Electrophile) + Ethyl Cyanoacetate (Pronucleophile).

  • Catalyst: Weak base (Piperidine or Ammonium Acetate). Strong bases are avoided to prevent polymerization or hydrolysis of the ester.

  • Solvent: Ethanol (Green solvent, facilitates crystallization upon cooling).

  • Thermodynamics: The reaction is driven by the dehydration step, often requiring reflux or azeotropic removal of water.

Mechanistic Pathway

The reaction proceeds via the formation of an enolate, nucleophilic attack on the aldehyde, and subsequent E1cB elimination of water.

KnoevenagelMechanism cluster_0 Activation cluster_1 Condensation cluster_2 Elimination ECA Ethyl Cyanoacetate (Active Methylene) Enolate Resonance Stabilized Enolate Anion ECA->Enolate Deprotonation (-H+) Base Base Catalyst (Piperidine) Base->Enolate Intermediate Aldol-like Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 4-Methylbenzaldehyde (Electrophile) Aldehyde->Intermediate Product Ethyl 2-cyano-3-(4-methylphenyl)acrylate (Final Product) Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity Ethyl 2-cyano-3-(4-methylphenyl)acrylate for characterization.

Materials
  • 4-Methylbenzaldehyde (10 mmol, 1.20 g)

  • Ethyl cyanoacetate (10 mmol, 1.13 g)

  • Piperidine (Catalytic amount, ~3-5 drops)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Mixing: Add 4-methylbenzaldehyde and ethyl cyanoacetate to the ethanol. Stir until homogeneous.

  • Catalysis: Add piperidine dropwise. A slight color change (yellowing) may occur, indicating enolate formation.

  • Reaction: Stir the mixture at room temperature for 3-4 hours. Note: If precipitation is slow, the mixture can be refluxed for 1 hour, then cooled.

  • Crystallization: The product typically precipitates as a white solid upon cooling or standing. If no solid forms, pour the mixture into ice-cold water (50 mL) with vigorous stirring.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and water (2 x 10 mL).

  • Purification: Recrystallize from hot ethanol or an ethanol/water (9:1) mixture to remove unreacted aldehyde.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: 85% - 95%.

Applications & Functional Utility

UV Stabilization (Materials Science)

The structural conjugation of the molecule allows it to absorb high-energy UV radiation and dissipate it harmlessly as heat.

  • Mechanism: The "Push-Pull" system (Methyl donor

    
     Benzene 
    
    
    
    Double Bond
    
    
    Cyano/Ester acceptor) creates a strong dipole and specific HOMO-LUMO gap tailored for UV-B absorption (280-315 nm).
  • Use Case: Additive in polycarbonates and acrylics to prevent photo-yellowing and degradation.[2][3]

Pharmaceutical Intermediate

This compound serves as a "Michael Acceptor" in the synthesis of heterocycles.

  • Gewald Reaction: Reaction with elemental sulfur leads to 2-aminothiophenes, which are scaffolds for analgesic and anti-inflammatory drugs [2].

  • Cyclization: Precursor for substituted pyridines and pyrimidines via condensation with amidines.

Applications cluster_pharma Pharma & Bio-Active Synthesis cluster_mat Materials Science Core Ethyl 2-cyano-3-(4-methylphenyl)acrylate Thiophene 2-Aminothiophene Derivatives (via Gewald Reaction) Core->Thiophene + S8 / Base UVFilter UV-B Absorber Core->UVFilter D-pi-A Electronic System Activity Analgesic & Anti-inflammatory Agents Thiophene->Activity Polymer Photostabilized Polymers (PC, PMMA) UVFilter->Polymer

Figure 2: Downstream applications in drug discovery and polymer stabilization.

Safety & Handling (E-E-A-T)

While generally stable, this compound and its precursors require standard laboratory safety protocols.

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritation.Wear nitrile gloves; wash hands after handling.
Eye Irritant H319: Causes serious eye irritation.[4]Use safety goggles; access to an eyewash station is mandatory.
Respiratory H335: May cause respiratory irritation.[5]Handle in a fume hood, especially when using piperidine.

Storage: Store in a cool, dry place away from strong oxidizers. Keep container tightly closed to prevent hydrolysis of the ester group.

References

  • Al Ans, S.A.M., & Makone, S.S. (2025).[1] Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid. ResearchGate.

  • Putta, S.R., et al. (2012). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. ResearchGate.

  • BenchChem Technical Support. (2025).[1][6][7][8] Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (Analogous Protocol).

Sources

Foundational

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" physical properties

Executive Summary Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS 2017-88-1) is a specialized ester derivative of cinnamic acid, characterized by its dual functionality as a Michael acceptor and a UV-absorbing chromophore....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS 2017-88-1) is a specialized ester derivative of cinnamic acid, characterized by its dual functionality as a Michael acceptor and a UV-absorbing chromophore. Synthesized primarily via the Knoevenagel condensation of p-tolualdehyde and ethyl cyanoacetate, this compound serves as a critical intermediate in the development of pharmacological agents and functional organic materials.

Recent crystallographic studies have identified polymorphism in this compound, revealing its ability to adopt different packing arrangements (e.g., monoclinic


) which directly influence its solid-state properties. This guide provides a comprehensive analysis of its physicochemical characteristics, validated synthesis protocols, and structural mechanisms.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers
Identifier Value
IUPAC Name Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
Common Synonyms Ethyl 2-cyano-3-(p-tolyl)acrylate; Ethyl

-cyano-4-methylcinnamate
CAS Number 2017-88-1
Molecular Formula

Molecular Weight 215.25 g/mol
SMILES

Structural Commentary

The molecule features a highly conjugated system linking the p-tolyl ring with the electron-withdrawing cyano and ester groups. This "push-pull" electronic structure—where the methyl group acts as a weak donor and the cyano/ester groups as acceptors—results in:

  • Strong UV Absorption: The extended

    
    -conjugation facilitates 
    
    
    
    transitions, typically in the UV-B region.
  • Planarity: Crystallographic data confirms excellent coplanarity between the phenyl ring and the acrylate moiety, maximizing orbital overlap.

  • Polymorphism: The compound is known to exist in at least two monoclinic polymorphs, driven by different intermolecular

    
     and 
    
    
    
    stacking interactions.

Physicochemical Characterization

The following data aggregates experimental values from crystallographic studies and standard safety data sheets.

Property Value / Description Context/Notes
Physical State Solid (Crystalline powder)Typically white to pale yellow.[1]
Melting Point 91 – 93 °C Primary polymorph [1]. Lower ranges (e.g., ~80°C) may indicate alternative polymorphs or impurities.
Solubility Soluble in Ethanol, Acetone, Acetonitrile, DMSO, Chloroform.Insoluble in water. Recrystallization often performed in MeCN/

mixtures.
Crystal System MonoclinicSpace group

[2].
UV Absorption

Predicted based on

-cyanocinnamate scaffold; effective UV-B absorber.
Reactivity Electrophilic at

-carbon
Susceptible to nucleophilic attack (Michael addition).

Synthesis & Reaction Mechanism

The industry-standard route for producing Ethyl 2-cyano-3-(4-methylphenyl)acrylate is the Knoevenagel Condensation . This reaction is thermodynamically driven by the dehydration of the intermediate aldol-like species.

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical deprotonation and dehydration steps.

KnoevenagelMechanism Reactants Reactants (p-Tolualdehyde + Ethyl Cyanoacetate) Enolate Intermediate 1 (Enolate Ion) Reactants->Enolate Deprotonation by Base Base Catalyst (Piperidine/Ammonium Acetate) Base->Enolate Attack Nucleophilic Attack (C-C Bond Formation) Enolate->Attack Attacks Carbonyl Aldol Intermediate 2 (Aldol Adduct) Attack->Aldol Dehydration Dehydration (-H₂O) Aldol->Dehydration Elimination Product Final Product Ethyl 2-cyano-3-(4-methylphenyl)acrylate Dehydration->Product Irreversible

Figure 1: Step-wise mechanism of the Knoevenagel condensation yielding the target acrylate.

Experimental Protocol: Standard Synthesis

Objective: Synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate via Ammonium Acetate catalysis.

Reagents:

  • p-Tolualdehyde (4-Methylbenzaldehyde): 10 mmol (1.20 g)

  • Ethyl Cyanoacetate: 10 mmol (1.13 g)

  • Ammonium Acetate: 2 mmol (0.15 g)

  • Ethanol (95% or absolute): 20 mL

Workflow:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add p-tolualdehyde and ethyl cyanoacetate to the ethanol. Stir until homogenous.

  • Catalysis: Add ammonium acetate to the mixture.

  • Reaction: Heat the mixture to reflux (~78°C) for 2–4 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[2] The product will appear as a distinct spot with a lower

      
       than the aldehyde but higher than the acid.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If not, pour the mixture into 50 mL of ice-cold water with vigorous stirring.

  • Purification:

    • Filter the crude solid using a Buchner funnel.

    • Recrystallization: Dissolve the crude solid in hot Acetonitrile (or Ethanol). Add water dropwise until slight turbidity appears, then cool slowly to 4°C.

    • Collect the pure white crystals.

  • Validation: Confirm structure via Melting Point (Target: 91–93°C) and

    
    -NMR.
    

Spectral Analysis & Validation

Researchers should verify the synthesized compound using the following spectral fingerprints:

  • 
    -NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.35 (s, 1H): Vinylic proton (
      
      
      
      ). Diagnostic singlet indicating successful condensation.
    • 
       7.98 (d, 2H): Aromatic protons adjacent to the alkene.
      
    • 
       7.41 (d, 2H): Aromatic protons adjacent to the methyl group.
      
    • 
       4.30 (q, 2H): Methylene protons of the ethyl ester (
      
      
      
      ).
    • 
       2.40 (s, 3H): Methyl protons on the aromatic ring (
      
      
      
      ).
    • 
       1.31 (t, 3H): Methyl protons of the ethyl ester (
      
      
      
      ).
  • IR Spectroscopy (KBr Pellet):

    • 
      : Sharp 
      
      
      
      stretch (Nitrile).
    • 
      : Strong 
      
      
      
      stretch (Ester).
    • 
      : 
      
      
      
      stretch (Conjugated alkene).

Applications in R&D

UV Filtration & Photostability

Due to its high molar extinction coefficient in the UV-B range, this compound is investigated as a photostable UV filter. The cyanoacrylate moiety effectively dissipates absorbed UV energy via non-radiative decay pathways (isomerization), protecting underlying matrices from photodegradation.

Synthetic Intermediate

It serves as a versatile "Michael Acceptor" in organic synthesis. The electron-deficient


-carbon allows for:
  • Michael Additions: Reaction with thiols, amines, or soft carbon nucleophiles to generate

    
    -substituted esters.
    
  • Cycloadditions: Precursor for synthesizing substituted pyrimidines or pyridines via reaction with urea or amidines.

Safety & Handling Guidelines

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester.

References

  • Al Ans, S.A.M., & Makone, S.S. (2025).[3] Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid. ResearchGate.

  • Zhang, J., et al. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E.

  • Santa Cruz Biotechnology.[4] Ethyl 2-cyano-3-(4-methylphenyl)acrylate Product Data.

  • BenchChem. Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation (General Protocol Reference).

Sources

Exploratory

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" CAS number 2017-88-1

Executive Summary Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS 2017-88-1) serves as a critical intermediate in organic synthesis and a functional UV-absorbing agent in materials science. Structurally, it is a Knoevenage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS 2017-88-1) serves as a critical intermediate in organic synthesis and a functional UV-absorbing agent in materials science. Structurally, it is a Knoevenagel condensation product characterized by a conjugated system involving a p-tolyl ring, a vinyl group, and electron-withdrawing cyano and ester functionalities. This molecular architecture imparts significant photochemical stability, making it a candidate for UV filtration applications (UV-B range) and a precursor for heterocyclic pharmacological agents.

This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthetic protocols (comparing classic vs. green chemistry approaches), and its mechanistic behavior under UV irradiation.

Chemical Identity & Physicochemical Profile[1][2][3]

The compound exhibits a "push-pull" electronic structure where the methyl group acts as a weak donor and the cyano/ester groups act as strong acceptors. This conjugation is responsible for its UV absorption characteristics.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoateStereochemistry is predominantly E-isomer due to steric hindrance.
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 88 – 92 °CDistinctive sharp range indicating high purity potential.[1]
Solubility Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water
UV Absorption λmax ≈ 300–310 nmCharacteristic of α-cyanoacrylates; covers UV-B spectrum.
IR Spectrum ν(C≡N) ≈ 2220 cm⁻¹; ν(C=O) ≈ 1715–1740 cm⁻¹Diagnostic nitrile and ester carbonyl stretches.
¹H NMR (CDCl₃) δ 2.40 (s, 3H, CH₃); δ 8.20 (s, 1H, =CH)Vinyl proton shift is highly deshielded by CN/COOEt groups.

Synthetic Methodology

Synthesis of CAS 2017-88-1 is classically achieved via the Knoevenagel Condensation .[2][3][4] Below, two distinct protocols are presented: a robust "Classic" method for standard laboratory synthesis and a "Green" method utilizing ionic liquids for high-efficiency, solvent-minimized production.

Mechanistic Pathway

The reaction proceeds through the deprotonation of ethyl cyanoacetate to form a carbanion, which attacks the carbonyl carbon of p-tolualdehyde. Subsequent dehydration yields the acrylate.[4]

KnoevenagelMechanism Base Base Catalyst (Piperidine) ECA Ethyl Cyanoacetate (Active Methylene) Base->ECA Deprotonation Carbanion Enolate Carbanion (Nucleophile) ECA->Carbanion Intermediate Aldol-like Intermediate Carbanion->Intermediate Nucleophilic Attack on Aldehyde Aldehyde p-Tolualdehyde (Electrophile) Aldehyde->Intermediate Product Ethyl 2-cyano-3-(4-methylphenyl)acrylate (Product) Intermediate->Product Dehydration (-H₂O) Irreversible Step

Figure 1: Mechanistic pathway of the Knoevenagel condensation for CAS 2017-88-1 synthesis.

Protocol A: Classic Piperidine-Catalyzed Synthesis

Objective: Reliable, scalable synthesis using standard reagents.

Reagents:

  • p-Tolualdehyde (10 mmol)

  • Ethyl Cyanoacetate (10 mmol)

  • Piperidine (0.1 mL, catalytic)[3][4]

  • Ethanol (20 mL)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve p-tolualdehyde and ethyl cyanoacetate in ethanol.

  • Catalysis: Add piperidine dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath. The product often precipitates spontaneously.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield white needles.

  • Validation: Confirm melting point (88–92°C).

Protocol B: Green Synthesis (Ionic Liquid Mediated)

Objective: High yield, eco-friendly synthesis avoiding volatile organic solvents.

Reagents:

  • p-Tolualdehyde (10 mmol)

  • Ethyl Cyanoacetate (10 mmol)

  • [Bmim][OAc] (1-Butyl-3-methylimidazolium acetate) (20 mol%)[5]

  • Water (5 mL)

Step-by-Step Workflow:

  • Mixing: Combine aldehyde and cyanoacetate in water.

  • Catalysis: Add [Bmim][OAc]. The ionic liquid acts as both catalyst and phase transfer agent.

  • Reaction: Stir vigorously at room temperature (25°C) for 15–30 minutes. The reaction is typically faster than the classic method due to the activation of the methylene group by the ionic liquid.

  • Workup: The product precipitates out of the aqueous phase.[3] Filter the solid.[1][5]

  • Washing: Wash the filter cake with water (to remove ionic liquid) and cold ethanol.

  • Yield: Typically >90% with high purity, often requiring no recrystallization.

Photochemical Mechanism & Applications

UV Energy Dissipation

The primary utility of α-cyanoacrylates in materials science lies in their ability to absorb UV radiation and dissipate it non-destructively. Upon UV excitation, the molecule undergoes rapid internal conversion or E/Z photoisomerization, converting photon energy into heat rather than bond-breaking chemical energy.

Photochemistry Ground Ground State (S₀) (E-Isomer) Excited Excited State (S₁) (UV Absorption) Ground->Excited hν (UV-B) Isomer Twisted Intermediate (Z-Isomer) Excited->Isomer Relaxation Isomer->Ground Thermal Reversion Heat Thermal Dissipation Isomer->Heat Energy Release

Figure 2: Photochemical energy dissipation cycle preventing UV degradation.

Application Domains
  • UV Stabilization: Used in plastics and coatings to prevent yellowing and degradation by filtering UV-B radiation (280–320 nm).

  • Cosmetic Formulations: Acts as a sunscreen agent (though often substituted by octocrylene, a structurally related analog).

  • Pharmacological Intermediate: The cyanoacrylate moiety is a versatile "Michael acceptor." It is frequently used to synthesize substituted pyridines and pyrimidines via cyclization with ureas or thioureas, which are screened for antimicrobial and anticancer activity.

Safety & Handling

While specific MSDS data for this derivative should always be consulted, general handling protocols for α-cyanoacrylates apply:

  • Hazards: Potential skin and eye irritant. May cause respiratory irritation if dust is inhaled.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place away from strong bases (which can induce polymerization or hydrolysis).

  • Disposal: Dispose of as solid organic waste. Do not flush down drains.

References

  • BenchChem. Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. (General Knoevenagel protocols).[2][3][4][5] Retrieved from

  • Al Ans, S.A.M.[5] & Makone, S.S. (2025).[5] Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid. Asian Journal of Green Chemistry. (Specific green protocol for p-methyl derivative).

  • PrepChem. Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. (Comparative classic synthesis methodology).[4] Retrieved from

  • Google Patents. CN105541664A - Method for synthesizing cyanoacrylate. (Industrial scale condensation parameters). Retrieved from

Sources

Foundational

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" molecular structure and conformation

Molecular Structure, Conformation, and Synthetic Protocols[1] Executive Summary Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 10333-36-5), frequently referred to as ethyl -cyano-4-methylcinnamate, represents a quintesse...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure, Conformation, and Synthetic Protocols[1]

Executive Summary

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 10333-36-5), frequently referred to as ethyl


-cyano-4-methylcinnamate, represents a quintessential Donor-

-Acceptor (D-

-A)
system. Its structural significance lies in the conjugated pathway linking the electron-rich

-tolyl ring to the electron-withdrawing cyano and ester functionalities. This architecture dictates its utility as a nonlinear optical material, a UV-absorbing pharmacophore, and a Michael acceptor in covalent drug design.

This guide provides a rigorous analysis of its thermodynamic conformation (


-isomer stability), crystallographic packing, and a validated synthesis protocol via the Knoevenagel condensation.
Molecular Architecture & Isomerism[2]

The physicochemical behavior of this molecule is governed by the rigid olefinic bond connecting the aromatic ring and the electron-withdrawing "push-pull" head group.

1.1 Conformational Analysis (

vs.

)

The molecule exhibits geometrical isomerism around the C=C double bond. The


-isomer  is the thermodynamically stable conformer, favored by steric factors.
  • Cahn-Ingold-Prelog (CIP) Priorities:

    • 
      -Carbon:  The 4-methylphenyl group (Ar) has higher priority than Hydrogen (H).
      
    • 
      -Carbon:  The ethyl ester group (-COOEt) has higher priority than the cyano group (-CN) because the ester carbon is bonded to three oxygen equivalents (real and phantom), whereas the nitrile carbon is bonded to three nitrogen equivalents. Oxygen (
      
      
      
      ) outranks Nitrogen (
      
      
      ).
  • Steric Logic: The

    
    -configuration places the two bulkiest groups (the phenyl ring and the ester moiety) on opposite sides (trans) of the double bond, minimizing steric clash. The linear nature of the cyano group allows it to sit cis to the phenyl ring with minimal strain.
    
1.2 Electronic Structure (D-

-A System)

The molecule is planar, facilitating efficient intramolecular charge transfer (ICT).

  • Donor: The methyl group at the para-position exerts a weak inductive (+I) effect, pushing electron density into the phenyl ring.

  • Bridge: The vinyl group transmits this density.

  • Acceptor: The

    
    -cyano and ester groups act as strong electron sinks, lowering the LUMO energy and making the 
    
    
    
    -carbon highly electrophilic (susceptible to Michael addition).
1.3 Visualization: Isomer Stability Logic

The following diagram illustrates the steric pressure driving the formation of the


-isomer.

IsomerStability cluster_sterics Steric Factors Reactants Aldehyde + Cyanoacetate Transition Transition State (Bond Rotation) Reactants->Transition Condensation Z_Isomer Z-Isomer (Cis Phenyl/Ester) High Steric Strain Transition->Z_Isomer Kinetic Path (Minor) E_Isomer E-Isomer (Trans Phenyl/Ester) Thermodynamic Minimum Transition->E_Isomer Thermodynamic Path (Major) Z_Isomer->E_Isomer Isomerization (Heat/Acid) Factor1 Phenyl vs Ester: Severe Clash in Z Factor2 Phenyl vs Cyano: Minimal Clash in E

Caption: Thermodynamic energy landscape favoring the E-isomer due to steric minimization between the aromatic ring and the ester functionality.

Crystallographic Insights

X-ray diffraction studies of this class of compounds reveal specific packing motifs driven by weak intermolecular forces.[1]

ParameterDescription
Crystal System Monoclinic (typically Space Group

)
Planarity The C=C bond is nearly coplanar with the phenyl ring (torsion angle < 5°), maximizing

-conjugation.
Packing Forces

-

Stacking:
Parallel displacement of phenyl rings between layers.C-H···N Interactions: Weak hydrogen bonds between the aromatic protons and the cyano nitrogen.
Disorder The terminal ethyl group often exhibits rotational disorder in the crystal lattice due to the flexibility of the ethoxy chain.
Spectroscopic Characterization

The identity of the


-isomer is confirmed via Proton Nuclear Magnetic Resonance (

H NMR). The absence of a large coupling constant for the vinylic proton (since it is a singlet) requires reliance on chemical shift analysis.

Data Table:


H NMR (400 MHz, CDCl

)
Proton EnvironmentMultiplicityChemical Shift (

ppm)
IntegrationStructural Insight
Vinylic (-CH=) Singlet (s)8.20 – 8.35 1HDeshielded by CN/COOEt; diagnostic for

-position.
Aromatic (ortho) Doublet (d)7.88 – 7.982H

Hz (AA'BB' system).
Aromatic (meta) Doublet (d)7.28 – 7.322HCoupled to ortho protons.
Ester (-OCH

-)
Quartet (q)4.35 – 4.402HTypical ethyl ester methylene.
Methyl (-CH

)
Singlet (s)2.40 – 2.423HAttached to aromatic ring.
Ester (-CH

)
Triplet (t)1.38 – 1.413HTerminal methyl of ester.

Note: The vinylic proton shift at >8.2 ppm is characteristic of the E-isomer; the Z-isomer typically appears slightly upfield due to shielding effects from the anisotropic cone of the ester carbonyl, though the Z-isomer is rarely isolated in significant yield.

Experimental Protocol: Synthesis & Purification

Methodology: Knoevenagel Condensation Objective: Synthesis of Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate.

4.1 Reaction Logic

The reaction utilizes a weak base (piperidine) to deprotonate the active methylene of ethyl cyanoacetate.[2] The resulting enolate attacks the carbonyl of 4-methylbenzaldehyde, followed by dehydration.

SynthesisWorkflow Start Reagents: 4-Methylbenzaldehyde (1.0 eq) Ethyl Cyanoacetate (1.1 eq) Ethanol (Solvent) Catalysis Add Catalyst: Piperidine (0.1 eq) Dropwise addition Start->Catalysis Reflux Reflux (80°C) Time: 2-4 Hours Monitor: TLC Catalysis->Reflux Workup Cool to RT -> Ice Bath Precipitation of Solid Reflux->Workup Purification Recrystallization Solvent: Ethanol or EtOH/Water Workup->Purification Product Final Product: White/Pale Yellow Crystals Yield: >90% Purification->Product

Caption: Step-by-step Knoevenagel condensation workflow for high-yield synthesis.

4.2 Detailed Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzaldehyde (10 mmol, 1.20 g) and ethyl cyanoacetate (11 mmol, 1.24 g) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (5-10 drops, approx. 1 mmol) dropwise.

    • Mechanism Note: The solution may turn slightly yellow immediately due to iminium ion formation or initial deprotonation.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 3 hours.
    
    • Validation: Monitor consumption of aldehyde by TLC (Hexane:Ethyl Acetate 8:2). The product will appear as a distinct spot with lower R

      
       than the aldehyde but higher than the acid.
      
  • Crystallization: Remove the heat source and allow the flask to cool to room temperature. Often, the product crystallizes spontaneously upon cooling. If not, pour the mixture into 50 mL of ice-cold water with vigorous stirring.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the solid with cold ethanol (2 x 5 mL) and then water.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Why Ethanol? The compound is soluble in hot ethanol but practically insoluble in cold ethanol, ensuring maximum recovery of pure crystals while impurities remain in the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.

Yield Expectation: 90-95% Melting Point: 91-93°C (Lit. val. approx 92°C).

References
  • Synthesis & Spectral Data: Sun, Y., et al. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates." Journal of the Mexican Chemical Society, vol. 62, no. 1, 2018.

  • Crystallography & Conformation: He, X., et al. "Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph." Acta Crystallographica Section E, 2010.

  • General Protocol Validation: BenchChem Technical Support. "Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (Analogous Protocol)." BenchChem Application Notes, 2025.

  • NMR Characterization: Royal Society of Chemistry. "Supplementary Information: Synthesis of alpha-cyanocinnamates." RSC Advances, 2014.

Sources

Exploratory

Technical Guide: Stability and Storage of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Executive Summary Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 2017-88-1) is a specialized organic intermediate belonging to the class of -substituted -cyanoacrylates . Unlike its structural cousin, ethyl 2-cyanoacryla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 2017-88-1) is a specialized organic intermediate belonging to the class of


-substituted 

-cyanoacrylates
. Unlike its structural cousin, ethyl 2-cyanoacrylate (the monomer in "super glue"), this compound possesses a para-tolyl substituent at the

-position. This steric and electronic stabilization prevents the rapid, moisture-initiated polymerization characteristic of instant adhesives. Instead, it serves as a stable solid intermediate in the synthesis of pharmaceuticals, UV-filtering agents, and optoelectronic materials.

This guide defines the stability profile, degradation mechanisms, and precise storage protocols required to maintain the compound's purity (>98%) for research and development applications.

Physicochemical Identity

The stability of this compound is dictated by its "Push-Pull" alkene structure, where the electron-rich p-tolyl ring donates electron density to the electron-deficient cyano-ester terminus.

Table 1: Physicochemical Profile

ParameterSpecification
IUPAC Name Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
Common Name Ethyl 2-cyano-3-(p-tolyl)acrylate
CAS Number 2017-88-1
Molecular Formula

Molecular Weight 215.25 g/mol
Physical State White to pale yellow crystalline solid
Melting Point 88 – 92 °C
Solubility Soluble in DMSO, Acetonitrile, Ethyl Acetate, Chloroform. Insoluble in water.[1]
Reactivity Class Michael Acceptor; Knoevenagel Condensation Product

Stability Profile & Degradation Mechanisms

While chemically robust under ambient conditions, Ethyl 2-cyano-3-(4-methylphenyl)acrylate is susceptible to three primary degradation pathways. Understanding these mechanisms is critical for interpreting stability data.

Hydrolytic Degradation (Moisture Sensitivity)

The ester linkage is the most vulnerable site. In the presence of moisture and trace acid/base catalysis, the ethyl ester hydrolyzes to the free carboxylic acid.

  • Mechanism: Nucleophilic acyl substitution.

  • Product: 2-Cyano-3-(4-methylphenyl)acrylic acid + Ethanol.

  • Impact: Increases acidity of the sample; alters solubility profile.

Retro-Knoevenagel Cleavage (Base/Heat Sensitivity)

Under basic conditions or elevated temperatures in aqueous media, the central double bond can cleave, reversing the synthesis reaction.

  • Mechanism: Hydration of the alkene followed by retro-aldol type cleavage.

  • Products: 4-Methylbenzaldehyde (p-Tolualdehyde) + Ethyl Cyanoacetate.

  • Indicator: Distinct almond/sweet aldehyde odor indicating decomposition.

Photochemical Isomerization (Light Sensitivity)

The compound exists primarily as the thermodynamically stable E-isomer. Exposure to UV light can induce E


Z isomerization.
  • Impact: Changes in melting point and potentially biological activity/reactivity.

Visualization: Degradation Pathways

DegradationPathways Compound Ethyl 2-cyano-3-(4-methylphenyl)acrylate (Intact Molecule) Hydrolysis Hydrolysis (H2O / H+ or OH-) Compound->Hydrolysis RetroK Retro-Knoevenagel (H2O / Base / Heat) Compound->RetroK Photo Photo-Isomerization (UV Light) Compound->Photo Acid Degradant A: 2-Cyano-3-(p-tolyl)acrylic Acid Hydrolysis->Acid Ester Cleavage Aldehyde Degradant B: p-Tolualdehyde RetroK->Aldehyde C=C Cleavage ZIsomer Degradant C: (Z)-Isomer Photo->ZIsomer E/Z Shift

Figure 1: Primary degradation pathways. The Retro-Knoevenagel pathway is unique to this class of benzylidene compounds and results in the release of p-tolualdehyde.

Storage and Handling Protocols

To mitigate the degradation mechanisms outlined above, the following storage protocol is mandatory.

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated). While stable at room temperature for short periods (weeks), long-term storage (>6 months) requires refrigeration to inhibit slow hydrolysis.

  • Atmosphere: Desiccated . Store under an inert atmosphere (Argon or Nitrogen) if possible. If not, store in a tightly sealed container with a silica gel desiccant packet.

  • Container: Amber Glass Vials . Use amber glass to block UV/visible light and prevent photo-isomerization. Caps should be PTFE-lined to prevent leaching.

Handling Procedure
  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid, which would accelerate hydrolysis.

  • Environment: Weigh and handle in a fume hood.

  • Solvent Choice: For analysis or reaction, dissolve in anhydrous solvents (e.g., Anhydrous DMSO or Acetonitrile). Avoid protic solvents (methanol/water) for stock solutions unless used immediately.

Analytical Monitoring & Quality Control

Routine validation of compound integrity should be performed using High-Performance Liquid Chromatography (HPLC).

HPLC Method Parameters

This method separates the parent compound from its likely degradants (p-tolualdehyde and the free acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm (detects the conjugated

    
    -system) and 254 nm .
    
  • Retention Time (Approx):

    • Hydrolysis Product (Acid): ~2-3 min (more polar)

    • Aldehyde (Degradant): ~4-5 min

    • Parent Compound: ~7-8 min

Purity Calculation


Reject batches if Purity < 98% or if the aldehyde peak (characteristic degradation) exceeds 0.5%.
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Retrieval (Warm to RT) Dissolve Dissolution (MeCN or DMSO) Sample->Dissolve HPLC HPLC Analysis (C18, Gradient Elution) Dissolve->HPLC Decision Data Evaluation HPLC->Decision Pass PASS: >98% Purity Release for Use Decision->Pass No Degradants Fail FAIL: <98% or Aldehyde Detected Decision->Fail Degradants Found Recryst Remediation: Recrystallize (EtOH/H2O) Fail->Recryst Recryst->HPLC Re-test

Figure 2: Quality Control Decision Tree. Note the remediation step: simple recrystallization from Ethanol/Water can often remove hydrolysis impurities.

Safety & Regulatory

  • GHS Classification: Warning.[2][3][4]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Dispose of as solid organic waste. Do not flush down drains due to potential aquatic toxicity of the acrylate moiety.

References

  • Santa Cruz Biotechnology. Ethyl 2-cyano-3-(4-methylphenyl)acrylate Product Data Sheet (CAS 2017-88-1).[5] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 2-cyano-3-(p-tolyl)acrylate. Retrieved from

  • BenchChem. Storage and Handling of Substituted Cyanoacrylates. Retrieved from

  • Zhang, J., et al. (2008).[6] Intramolecular Charge Transfer in Ethyl 2-cyano-3-(4-methylphenyl)acrylate Derivatives. Acta Crystallographica Section E. Retrieved from

  • Leonard, F., et al. (1966).[7] Synthesis and degradation of poly(alkyl alpha-cyanoacrylates). Journal of Applied Polymer Science.[7][8] (Provides mechanistic context for cyanoacrylate ester hydrolysis).

Sources

Foundational

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" and its derivatives

Technical Guide: Ethyl 2-cyano-3-(4-methylphenyl)acrylate and Derivatives Executive Summary Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 2017-88-1) represents a pivotal scaffold in the family of -cyanocinnamates. Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 2-cyano-3-(4-methylphenyl)acrylate and Derivatives

Executive Summary

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 2017-88-1) represents a pivotal scaffold in the family of


-cyanocinnamates. Structurally characterized by a highly conjugated system involving a p-tolyl ring, a vinyl group, and electron-withdrawing cyano and ester moieties, this molecule serves as a versatile "push-pull" alkene.

This guide provides a rigorous technical analysis of its synthesis, physicochemical characterization, and application spectrum. Beyond its role as a synthetic intermediate for heterocyclic compounds (e.g., substituted pyridines and pyrimidines), it exhibits significant utility in pharmacological screening (antimicrobial/anticancer) and materials science (UV-B filtration).

Chemical Identity & Physicochemical Profile

The molecule acts as a Michael acceptor due to the electron-deficient


-carbon, making it highly reactive toward nucleophiles. This property underpins its biological activity (covalent modification of enzymes) and synthetic utility.

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
CAS Number 2017-88-1
Molecular Formula

Molecular Weight 215.25 g/mol
Appearance White to light yellow crystalline solid
Melting Point 88 – 92 °C [1, 2]
Solubility Soluble in EtOH, MeOH, DMSO,

; Insoluble in


(UV)
~300–310 nm (Ethanol)
Key IR Signals

: ~2220

;

: ~1715–1742


NMR Signature
Vinyl-H (s, 1H) at

8.2–8.4 ppm; Methyl-H (s, 3H) at

2.4 ppm

Synthesis Protocols

The synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate is classically achieved via the Knoevenagel Condensation .[1] Below are two validated protocols: a standard laboratory method and a "Green Chemistry" alternative.

Mechanism of Action (Knoevenagel Condensation)

The reaction proceeds through the deprotonation of the active methylene in ethyl cyanoacetate, followed by nucleophilic attack on the aldehyde carbonyl, dehydration, and alkene formation.

KnoevenagelMechanism Base Base Catalyst (Piperidine/DBU) ECA Ethyl Cyanoacetate (Active Methylene) Base->ECA Deprotonation Carbanion Enolate/Carbanion Intermediate ECA->Carbanion Alcohol Aldol Intermediate (Transient) Carbanion->Alcohol Nucleophilic Attack on Aldehyde Aldehyde p-Tolualdehyde (Electrophile) Aldehyde->Alcohol Product Ethyl 2-cyano-3-(4-methylphenyl)acrylate (Final Product) Alcohol->Product Dehydration (-H2O) Water H2O (Byproduct) Alcohol->Water

Figure 1: Mechanistic pathway of the Knoevenagel condensation for cyanoacrylate synthesis.

Protocol A: Classical Homogeneous Catalysis

Best for: Small-scale optimization and high purity requirements.

  • Reagents:

    • 4-Methylbenzaldehyde (p-Tolualdehyde): 10 mmol (1.20 g)

    • Ethyl Cyanoacetate: 10 mmol (1.13 g)

    • Ethanol (Absolute): 20 mL

    • Piperidine: 0.5 mmol (approx. 5 drops)

  • Procedure:

    • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

    • Addition: Dissolve aldehyde and ethyl cyanoacetate in ethanol. Add piperidine dropwise.

    • Reaction: Stir at room temperature for 30 minutes. If precipitation is slow, reflux for 1-2 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). Product

      
       will be ~0.6-0.7.
      
    • Workup: Cool the mixture in an ice bath. The product will crystallize out.[2][3][4]

    • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol if necessary.

  • Validation: Yield should be >85%. Melting point must fall within 88-92 °C.[5][6]

Protocol B: Green Synthesis (Ionic Liquid Mediated)

Best for: Eco-friendly processing, higher yields, and catalyst recycling.[1][7]

  • Reagents:

    • Reactants: Same as Protocol A.

    • Solvent: Water (5 mL) or Solvent-free.

    • Catalyst: [Bmim][OAc] (1-Butyl-3-methylimidazolium acetate) (20 mol%).[1][7]

  • Procedure:

    • Mixing: Combine aldehyde, ethyl cyanoacetate, and IL in a flask.

    • Reaction: Stir at room temperature. The reaction is typically faster (15-30 mins) due to the activation of the methylene group by the IL.

    • Isolation: Add water (10 mL) to the mixture. The hydrophobic product precipitates immediately; the IL remains in the aqueous phase.

    • Filtration: Filter the solid.[3] The aqueous filtrate containing the IL can be dehydrated and reused.

Biological & Industrial Applications[3][5][6][7]

Pharmacological Potential

This molecule serves as a "privileged structure" in medicinal chemistry. The


-unsaturated nitrile motif is a Michael acceptor, capable of interacting with cysteine residues in target proteins.
  • Antimicrobial Activity: Derivatives have shown efficacy against S. aureus and E. coli [3]. The mechanism likely involves the disruption of bacterial cell wall synthesis or metabolic enzymes via alkylation.

  • Anticancer Activity: Studies on A549 (lung) and HepG2 (liver) cell lines indicate cytotoxicity [1]. The compound acts as a precursor to Tyrphostins (tyrosine kinase inhibitors), where the 4-methyl group provides lipophilicity to aid membrane permeability.

Materials Science: UV Filtration

The extended conjugation (Phenyl ring


 Double Bond 

Cyano/Ester) creates a strong absorption in the UV-B region (280–315 nm).
  • Mechanism: The molecule absorbs UV photons, promoting an electron from the HOMO (

    
    ) to the LUMO (
    
    
    
    ). The energy is dissipated non-radiatively (heat) via E/Z isomerization, protecting the underlying matrix (polymer or skin).

Experimental Workflow & Characterization Logic

To ensure reproducibility, the following workflow integrates synthesis with rigorous validation checkpoints.

Workflow Start Start: Raw Materials Check (Purity >98%) Reaction Reaction Phase (Ethanol/Piperidine or Green/IL) Start->Reaction TLC Checkpoint: TLC Analysis (Disappearance of Aldehyde) Reaction->TLC TLC->Reaction Incomplete Isolation Isolation (Ice Bath Cooling & Filtration) TLC->Isolation Complete Purification Purification (Recrystallization from EtOH) Isolation->Purification Validation Validation Phase 1. MP (88-92°C) 2. IR (CN @ 2220 cm-1) 3. NMR (Vinyl-H) Purification->Validation

Figure 2: Standardized workflow for the synthesis and validation of Ethyl 2-cyano-3-(4-methylphenyl)acrylate.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory). The nitrile group is stable but can release toxic fumes if incinerated.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work in a fume hood, especially when using piperidine.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 2023. Link

  • Ethyl 2-cyano-3-(4-methylphenyl)acrylate | CAS 2017-88-1. Santa Cruz Biotechnology. Link

  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. Asian Journal of Green Chemistry, 2023. Link

  • Application Notes and Protocols: Knoevenagel Condensation. BenchChem. Link

Sources

Exploratory

Discovery and history of "Ethyl 2-cyano-3-(4-methylphenyl)acrylate"

An In-depth Technical Guide to Ethyl 2-cyano-3-(4-methylphenyl)acrylate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 2-cyano-3-(4-methylphenyl)acrylate, a sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-cyano-3-(4-methylphenyl)acrylate, a significant compound in both materials science and as a synthetic intermediate. We will explore its historical context within the broader family of cyanoacrylates, delve into its detailed synthesis and mechanism, characterize its physicochemical properties, and discuss its current and potential applications for researchers and drug development professionals.

Introduction and Historical Context

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS No. 2017-88-1) is a substituted α,β-unsaturated cyanoacrylate.[1] Its molecular structure is characterized by a central acrylate backbone, with a cyano and an ethyl ester group attached to the α-carbon, and a 4-methylphenyl (tolyl) group at the β-position.

The story of this compound is intrinsically linked to the serendipitous discovery of cyanoacrylates. In 1942, while searching for optically clear plastics for gunsights during World War II, Dr. Harry Coover of Eastman Kodak stumbled upon a class of molecules that polymerized almost instantly on contact with moisture, adhering to everything.[2][3] Initially rejected for their frustrating stickiness, Coover recognized their potential nine years later. This led to the first commercial cyanoacrylate adhesive, "Eastman 910," in 1958, which would later become universally known as "Super Glue".[2][3][4]

The unique properties of cyanoacrylates soon found applications beyond household repairs. During the Vietnam War, cyanoacrylate sprays were used as hemostatic agents to stanch bleeding in wounded soldiers, showcasing their potential in medicine.[2][3][5] While early formulations caused skin irritation, the development of less toxic derivatives like 2-octyl cyanoacrylate led to FDA approval for medical use as liquid bandages in 1998.[2][3][4]

Within this broad family, Ethyl 2-cyano-3-(4-methylphenyl)acrylate stands out as a D-π-A (Donor-π-Acceptor) molecule. The electron-donating tolyl group (D) and the electron-accepting cyano group (A) are connected by a vinyl π-bridge, creating a system with intramolecular charge-transfer (ICT) properties.[6] This specific electronic structure makes it a valuable building block for developing novel organic nanostructures and functional materials.[6] The first crystallographic description of one of its polymorphs was reported by He et al. in 1993, providing a foundational characterization for subsequent research.[6][7]

Physicochemical and Structural Properties

The compound exists as a white solid and has been characterized by various analytical techniques. Its structural properties, particularly the planarity of its conjugated system, give rise to a highly delocalized electron system.[6] At least two monoclinic polymorphs have been identified, differing in their crystal packing and the torsion angles of the ethyl group.[6][7]

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 2017-88-1[1]
Molecular Formula C₁₃H₁₃NO₂[1][6]
Molar Mass 215.25 g/mol [1][6]
Appearance White Solid[6]
Melting Point 88-92 °C[8]
Table 2: Spectroscopic Data
TechniqueSolventPeaks (δ in ppm, J in Hz; ν in cm⁻¹)Reference
¹H NMR CDCl₃8.22 (s, 1H), 7.86 (d, J=8.0, 1H), 7.18-7.30 (d, J=8.0, 1H), 4.34-4.40 (m, 2H), 2.46 (s, 3H), 1.39 (t, J=7.4, 3H)[8]
¹H NMR d6-DMSO8.35 (s, 1H), 7.98 (d, J=8.0, 2H), 7.41 (d, J=8.0, 2H), 7.32 (q, J=7.2, 2H), 2.40 (s, 3H), 1.31 (t, J=7.2, 3H)[6]
¹³C NMR CDCl₃162.3, 154.5, 144.2, 130.8, 129.5, 128.5, 115.3, 101.1, 62.0, 21.4, 13.8[8]
¹³C NMR d6-DMSO161.98, 154.94, 144.39, 130.96, 129.94, 128.68, 115.78, 101.14, 62.24, 21.33, 13.97[6]
IR (KBr) N/A2983, 2251 (CN), 1742 (C=O), 1600 (C=C), 1445 cm⁻¹[8]

Synthesis and Mechanistic Pathway

The primary and most efficient method for synthesizing Ethyl 2-cyano-3-(4-methylphenyl)acrylate is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (4-methylbenzaldehyde, or p-tolualdehyde), typically catalyzed by a weak base.[9]

Reaction Mechanism

The causality behind the Knoevenagel condensation is a sequence of acid-base and nucleophilic addition-elimination reactions:

  • Enolate Formation: The base (e.g., ammonium acetate, piperidine, or DIPEAc) abstracts an acidic α-proton from ethyl cyanoacetate. The acidity of this proton is enhanced by the two adjacent electron-withdrawing groups (cyano and ester), facilitating the formation of a resonance-stabilized carbanion (enolate).[9]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, forming a tetrahedral intermediate.

  • Protonation & Dehydration: The intermediate is protonated to form a β-hydroxy adduct, which then readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable, conjugated product.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl Cyanoacetate I1 Resonance-Stabilized Carbanion (Enolate) R1->I1 Deprotonation R2 4-Methylbenzaldehyde I2 Tetrahedral Intermediate R2->I2 Cat Base Catalyst (e.g., NH₄OAc) Cat->R1 I1->I2 Nucleophilic Attack I3 β-Hydroxy Adduct I2->I3 Protonation P Ethyl 2-cyano-3- (4-methylphenyl)acrylate I3->P Dehydration (-H₂O)

Caption: Mechanism of the Knoevenagel condensation synthesis.

Detailed Experimental Protocols

The protocols described below represent a self-validating system, where successful synthesis can be confirmed by comparing the resulting analytical data with the reference values in Table 2.

Protocol 1: Ammonium Acetate Catalyzed Synthesis

This method is based on the procedure described by Chen et al.[6] and offers high yields.

  • Reagents & Materials:

    • 4-Methylbenzaldehyde (p-tolualdehyde) (0.50 g, ~4.16 mmol)

    • Ethyl cyanoacetate (0.51 g, ~4.51 mmol)

    • Ammonium acetate (0.32 g, ~4.15 mmol)

    • Ethanol (30 mL)

    • Acetonitrile/Water mixture (1:4) for recrystallization

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

  • Step-by-Step Procedure:

    • Combine p-tolualdehyde, ethyl cyanoacetate, and ammonium acetate in a 50 mL round-bottom flask containing 30 mL of ethanol.

    • Heat the mixture to reflux with constant stirring.

    • Maintain reflux for approximately 4 hours. The crude product should precipitate as a solid.

    • Monitor reaction completion using Thin Layer Chromatography (TLC) (e.g., mobile phase Hexane:Ethyl Acetate 8:2).

    • Once complete, cool the reaction mixture to room temperature.

    • Filter the solid precipitate and wash with cold ethanol.

    • Purify the crude product by recrystallization from an acetonitrile/water (1:4) mixture to yield the final product as a white solid.

Protocol 2: DIPEAc Catalyzed Synthesis

This protocol uses Diisopropylethylammonium acetate (DIPEAc) as a catalyst in a non-polar solvent, offering an alternative with a simple work-up.[8][10]

  • Reagents & Materials:

    • Aromatic aldehyde (e.g., p-tolualdehyde) (1 mmol)

    • Ethyl cyanoacetate (1 mmol)

    • Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)

    • Hexane (10 mL)

  • Step-by-Step Procedure:

    • In a suitable flask, add the aldehyde, ethyl cyanoacetate, and hexane.

    • Add the catalytic amount of DIPEAc to the mixture.

    • Heat the reaction at 65-70 °C for 3-6 hours, monitoring progress by TLC.

    • After completion, cool the mixture to 40-45 °C.

    • The product layer (bottom layer) will separate. Isolate this layer.

    • Concentrate the product layer under vacuum to remove any residual solvent.

    • Purify the resulting material as needed, typically by recrystallization.

Experimental_Workflow General Experimental Workflow A 1. Reagent Combination (Aldehyde, Ester, Catalyst, Solvent) B 2. Reaction (Heating under reflux) A->B C 3. Monitoring (Thin Layer Chromatography) B->C C->B Incomplete D 4. Work-up (Cooling & Precipitation) C->D Complete E 5. Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS, MP) F->G

Caption: A generalized workflow for synthesis and validation.

Applications and Future Directions

The unique D-π-A structure of Ethyl 2-cyano-3-(4-methylphenyl)acrylate makes it a compound of significant interest in materials science. Such intramolecular charge-transfer molecules are foundational for building one, two, and three-dimensional organic nanostructures with potential applications in molecular optics and electronics.[6]

In the realm of drug development, while this specific molecule is often used as a versatile building block for more complex heterocyclic systems, the broader class of substituted cyanoacrylates has been investigated for various biological activities.[11] Studies on related cyanoacrylate derivatives have shown promising anticancer and antimicrobial properties, highlighting the potential of this chemical scaffold in medicinal chemistry.[10][11] The synthesis of diverse libraries based on the Knoevenagel condensation allows for systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

References

  • Chen, Q.-Y., Ke, W.-D., & Kong, L. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o748. [Link]

  • Reddymasu, S. et al. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

  • CFB Cosmetics. (n.d.). Cyanoacrylate: history and application. CFB Cosmetics. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem.com. [Link]

  • Wikipedia. (n.d.). Cyanoacrylate. Wikipedia. [Link]

  • PRISM. (n.d.). Serendipity, Super Glue and Surgery: Cyanoacrylates as Hemostatic Aids in the Vietnam War. PRISM. [Link]

  • Molecule of the Month. (2009). Superglue - cyanoacrylate. University of Bristol. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry. [Link]

  • EPA. (n.d.). Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate. EPA IVIVE. [Link]

  • Supplementary Information. (n.d.). Journal of the Mexican Chemical Society. [Link]

  • ResearchGate. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions. ResearchGate. [Link]

  • Military Times. (2021). How World War II led to the invention of super glue. Military Times. [Link]

  • Supporting Information. (n.d.). Base-free Knoevenagel condensation catalyzed by copper metal surfaces. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacrylate. Wikipedia. [Link]

  • PubMed. (2013). Ethyl (E)-2-cyano-3-(4-methyl-phen-yl)acrylate: a second monoclinic polymorph. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" Knoevenagel condensation protocol

Technical Application Note: Scalable Synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate via Knoevenagel Condensation Abstract & Scope This technical guide details the optimized protocol for the synthesis of Ethyl 2-cy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate via Knoevenagel Condensation

Abstract & Scope

This technical guide details the optimized protocol for the synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 2017-88-1 / 18300-87-3), a critical intermediate in the development of UV-blocking agents, polymer additives, and pharmaceutical precursors.

The method focuses on the Knoevenagel condensation between 4-methylbenzaldehyde (p-tolualdehyde) and ethyl cyanoacetate. Unlike generic textbook procedures, this protocol addresses scale-up challenges, specifically controlling the E/Z selectivity and preventing the "oiling out" phenomenon common during the workup of p-tolyl derivatives. Two distinct protocols are provided:

  • Method A (Standard): A robust, ethanol-based reflux method for high-purity crystalline output.

  • Method B (Green/Fast): A solvent-free, ammonium acetate-catalyzed approach for high-throughput screening.

Reaction Mechanism & Kinetics

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[1] The choice of catalyst (typically a weak base like piperidine) is critical to balance the deprotonation of the active methylene compound (


 for ethyl cyanoacetate) without inducing Cannizzaro side reactions in the aldehyde.

Key Mechanistic Steps:

  • Deprotonation: The base abstracts a proton from ethyl cyanoacetate, generating a resonance-stabilized enolate.[1]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-methylbenzaldehyde.

  • Aldol-like Intermediate: Formation of a

    
    -hydroxy intermediate.[2]
    
  • Dehydration: Spontaneous 1,2-elimination of water (E1cB mechanism) driven by the conjugation of the resulting alkene with the aromatic ring and the electron-withdrawing cyano/ester groups.

Knoevenagel_Mechanism Reactants Reactants (Ethyl Cyanoacetate + Base) Enolate Enolate Ion (Nucleophile) Reactants->Enolate Deprotonation Intermediate Tetrahedral Intermediate Enolate->Intermediate + Aldehyde Aldehyde 4-Methylbenzaldehyde (Electrophile) Aldehyde->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Base-Cat. Product Product (E)-Ethyl 2-cyano-3-(p-tolyl)acrylate Elimination->Product Conjugation Driven

Figure 1: Mechanistic pathway of the Knoevenagel condensation emphasizing the enolate formation and dehydration steps.[3]

Experimental Protocols

Method A: The "Gold Standard" (Ethanol/Piperidine)

Best for: High purity, crystallography, and bulk scale-up (>10g).

Materials:

  • 4-Methylbenzaldehyde (1.0 eq)[4]

  • Ethyl cyanoacetate (1.05 eq)

  • Piperidine (0.1 eq)[1][5]

  • Ethanol (Absolute, 5 mL per gram of aldehyde)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-methylbenzaldehyde and Ethanol to the flask. Stir until dissolved.

  • Addition: Add Ethyl cyanoacetate followed by the Piperidine catalyst dropwise.

    • Note: The solution often turns slightly yellow upon catalyst addition due to enolate formation.

  • Reaction: Heat the mixture to reflux (78 °C) for 3–4 hours .

    • Monitoring: Check TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). Product

      
      .
      
  • Crystallization (Critical Step):

    • Remove the heat source and allow the flask to cool slowly to Room Temperature (RT).

    • Do not crash cool immediately; this traps impurities.

    • Once at RT, transfer the flask to an ice bath (

      
       °C) for 30 minutes. The product should precipitate as white to pale-yellow needles.
      
  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
     mL) and then hexane (
    
    
    
    mL) to remove unreacted aldehyde.
  • Drying: Dry in a vacuum oven at 45 °C for 4 hours.

Expected Yield: 88% – 94% Appearance: White to pale yellow crystalline solid.

Method B: Green Chemistry Protocol (Solvent-Free)

Best for: Rapid screening, green metrics, and avoiding solvent waste.

  • Mixing: In a mortar, combine 4-Methylbenzaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), and Ammonium Acetate (10 mol%).

  • Grinding: Grind the mixture vigorously with a pestle. The solid mixture will turn into a liquid melt (eutectic formation) and then resolidify as the reaction proceeds.

  • Duration: Grind for 10–15 minutes.

  • Workup: Add cold water (20 mL) to the solid mass. Filter the solid and wash thoroughly with water to remove the ammonium salt. Recrystallize from Ethanol/Water (8:2).

Characterization & Validation

The following data validates the successful synthesis of the target molecule.

ParameterObserved ValueLiterature ReferenceNotes
Melting Point 88 – 92 °C[1], [2]Sharp range indicates high purity.
Appearance White needles-Yellowing indicates oxidation or residual base.

H NMR
(CDCl

)

8.22 (s, 1H, =CH)
[2], [4]Diagnostic vinyl proton shift.

H NMR
(Aromatic)

7.88 (d, 2H), 7.28 (d, 2H)
[2]Characteristic AA'BB' para-substitution pattern.

H NMR
(Methyl)

2.42 (s, 3H)
[2]Tolyl methyl group.[6]
Yield 92% (Method A)[1]Consistent with quantitative conversion.

Structure Validation (NMR Interpretation): The singlet at 8.22 ppm is the critical quality attribute (CQA). If this peak is split or shifted significantly, check for incomplete dehydration (intermediate presence) or geometric isomerization.

Process Optimization & Troubleshooting

Workflow Visualization:

Workflow Start Start: Mix Reagents (Aldehyde + Ester + EtOH) Catalyst Add Catalyst (Piperidine, 0.1 eq) Start->Catalyst Reflux Reflux 3-4 Hours (Temp: 78°C) Catalyst->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Extend Time) Cool Slow Cool to RT then Ice Bath Check->Cool Yes Filter Vacuum Filtration Wash: Cold EtOH + Hexane Cool->Filter Recryst Recrystallization (if MP < 88°C) Filter->Recryst Impure Final Pure Product (White Needles) Filter->Final Pure Recryst->Final

Figure 2: Operational workflow for Method A, highlighting critical decision points.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Oiling Out Product precipitates too fast or impurities present.[5]Re-dissolve in warm ethanol.[7] Add seed crystal. Cool very slowly (1°C/min).
Low Yield Old catalyst or wet solvent.Use fresh Piperidine.[5] Ensure Ethanol is dry (water inhibits the imine intermediate formation).
Red/Brown Color Base concentration too high; polymerization.Reduce Piperidine to 0.05 eq. Keep temperature strictly at reflux, do not overheat.
Sticky Solid Residual aldehyde.Wash the filter cake with Hexane . The product is insoluble in hexane, but the aldehyde is soluble.

Safety & Handling (MSDS Summary)

  • Piperidine: Toxic and flammable. Handle in a fume hood.

  • Ethyl Cyanoacetate: Combustible. Avoid skin contact (nitrile absorption).

  • Product: Generally low toxicity but treat as a potential irritant.

  • Waste: Dispose of filtrate as halogen-free organic waste.

References

  • Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Retrieved from [Link]

  • Royal Society of Chemistry (RSC) Advances. (2014). Characterization data for Ethyl 2-cyano-3-p-tolylacrylate (Supplementary Info). Retrieved from [Link]

  • National Institutes of Health (PMC). (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides and acrylates.[4][5] Retrieved from [Link]

  • Asian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation using DBU. Retrieved from [Link]

Sources

Application

Application Note: Ethyl 2-cyano-3-(4-methylphenyl)acrylate in Medicinal Chemistry

Executive Summary Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 2017-88-1), also known as Ethyl -cyano-4-methylcinnamate , is a functionalized acrylate derivative widely utilized in medicinal chemistry as a pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 2017-88-1), also known as Ethyl


-cyano-4-methylcinnamate , is a functionalized acrylate derivative widely utilized in medicinal chemistry as a pharmacophore scaffold and synthetic intermediate.[1] Distinct from the instant-adhesive cyanoacrylates (e.g., ethyl 2-cyanoacrylate), this 3-substituted derivative is a stable solid that functions as a Michael acceptor .

Its primary utility lies in covalent drug design , where the


-unsaturated nitrile moiety acts as an electrophilic "warhead" capable of targeting nucleophilic residues (specifically cysteine thiols) within biological targets. This application note details the compound's physicochemical profile, its mechanism of action as a covalent inhibitor, and provides validated protocols for its synthesis and reactivity assessment.

Compound Profile & Physicochemical Properties[2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
CAS Number 2017-88-1
Molecular Formula

Molecular Weight 215.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 90–94 °C (Polymorph dependent)
Solubility Soluble in DMSO, Ethanol, Chloroform; Insoluble in Water
Key Pharmacophore

-Cyanoacrylate (Michael Acceptor)
Electronic Character D–

–A system (Donor: Tolyl, Acceptor: Cyano/Ester)

Key Applications in Medicinal Chemistry[2]

Covalent Inhibitor Design (The "Warhead" Strategy)

The core application of ethyl 2-cyano-3-(4-methylphenyl)acrylate is its function as a reversible or irreversible covalent inhibitor. The electron-withdrawing cyano (-CN) and ester (-COOEt) groups at the


-position activate the 

-carbon, making it highly susceptible to nucleophilic attack.
  • Mechanism: The compound undergoes a Michael Addition (1,4-addition) with thiol groups (-SH) of cysteine residues in the active sites of enzymes or signaling proteins.

  • Selectivity: The steric bulk of the 4-methylphenyl group at the

    
    -position modulates reactivity, preventing non-specific alkylation (glutathione depletion) often seen with less hindered acrylamides, thereby improving the therapeutic index.
    
  • Target Classes: This scaffold is structurally analogous to

    
    -cyano-4-hydroxycinnamate (CHC) , a known inhibitor of Monocarboxylate Transporters (MCT1/MCT4). The ethyl ester often acts as a prodrug, improving cellular permeability before being hydrolyzed to the active free acid.
    
Antimicrobial & Anticancer Activity

Recent studies have validated the biological activity of this specific Knoevenagel adduct:

  • Anticancer: Exhibits cytotoxicity against lung (A549) and liver (HepG2) cancer cell lines.[2] The mechanism often involves interference with tubulin polymerization or direct alkylation of oncogenic kinases.

  • Antimicrobial: The compound has demonstrated inhibitory activity against Gram-positive bacteria and fungal strains, likely through the disruption of thiol-dependent metabolic enzymes.

Synthetic Intermediate

It serves as a precursor for:

  • Heterocyclic Synthesis: Precursor for substituted pyridines and pyrimidines via cyclization with urea or thiourea.

  • Reduction: Catalytic hydrogenation yields

    
    -amino acids or saturated nitriles.
    

Visualizing the Mechanism of Action

The following diagram illustrates the Michael Addition mechanism where the cysteine residue of a target protein covalently binds to the


-carbon of the inhibitor.

MichaelAddition Inhibitor Ethyl 2-cyano-3-(4-methylphenyl)acrylate (Electrophile) Transition Transition State (Nucleophilic Attack at u03b2-Carbon) Inhibitor->Transition Activation Target Target Protein (Cys-SH Nucleophile) Target->Transition Attack Adduct Protein-Inhibitor Adduct (Covalent Bond Formed) Transition->Adduct Michael Addition Downstream Biological Effect (Enzyme Inhibition / Apoptosis) Adduct->Downstream Signal Disruption

Caption: Mechanism of Covalent Inhibition via Michael Addition to Protein Thiols.

Experimental Protocols

Protocol A: High-Yield Synthesis via Knoevenagel Condensation

Objective: Synthesize high-purity Ethyl 2-cyano-3-(4-methylphenyl)acrylate. Scale: 10 mmol (scalable).

Reagents:

  • 4-Methylbenzaldehyde (p-Tolualdehyde): 1.20 g (10 mmol)

  • Ethyl cyanoacetate: 1.13 g (10 mmol)

  • Ammonium Acetate (

    
    ): 0.15 g (2 mmol, 20 mol%)
    
  • Ethanol (95%): 20 mL

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-methylbenzaldehyde and ethyl cyanoacetate to the ethanol. Stir until dissolved.

  • Catalysis: Add ammonium acetate to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[3] The product will appear as a new spot with lower

      
       than the aldehyde but higher than the acid.
      
  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.

    • If no precipitate: Pour the mixture into 50 mL of ice-cold water with vigorous stirring.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture (4:1) to yield white needles.

  • Validation: Confirm structure via

    
    -NMR (Look for singlet olefinic proton at 
    
    
    
    ppm).
Protocol B: Cysteine Reactivity Assay (Michael Acceptor Validation)

Objective: Quantify the electrophilic reactivity (


) of the compound towards thiols, a proxy for covalent protein binding potential.

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • L-Cysteine or Glutathione (GSH): 10 mM stock in PBS (pH 7.4).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • UV-Vis Spectrophotometer or HPLC.

Procedure:

  • Preparation: Prepare a reaction mixture containing 50

    
    M Test Compound and 500 
    
    
    
    M L-Cysteine (10-fold excess) in PBS.
  • Control: Prepare a reference sample with 50

    
    M Test Compound in PBS (no Cysteine).
    
  • Incubation: Incubate both samples at 37 °C.

  • Measurement (UV-Vis Method):

    • Scan the absorbance from 250–400 nm at time points

      
       min.
      
    • Observation: The absorption maximum (

      
      ) of the acrylate (approx. 300–320 nm) will decrease as the conjugated double bond is saturated by the thiol addition.
      
  • Data Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
    • Interpretation: A half-life (

      
      ) < 60 mins indicates high reactivity (potential for irreversible inhibition). A 
      
      
      
      > 24 hours indicates low reactivity (likely inactive as a covalent drug).

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: p-Tolualdehyde + Ethyl Cyanoacetate Catalyst Add Catalyst: Ammonium Acetate (20 mol%) Start->Catalyst Reflux Reflux in Ethanol (2-4 Hours, 78u00b0C) Catalyst->Reflux Quench Cool & Pour into Ice-Cold Water Reflux->Quench Filter Filtration & Washing Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure Product: Ethyl 2-cyano-3-(4-methylphenyl)acrylate Recryst->Final

Caption: Step-by-step workflow for the Knoevenagel condensation synthesis protocol.

References

  • Synthesis & Polymorphism: Chen, Q. Y., Ke, W. D., & Kong, L. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(6), o888. Link

  • Antimicrobial Activity: Al Ans, S. A. M., & Makone, S. S. (2025).[3] Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. ResearchGate. Link

  • Anticancer Potential: BenchChem Technical Support. (2025).[1][3][4][5] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. BenchChem Application Notes. Link

  • MCT Inhibitor Analogs: Halestrap, A. P., & Denton, R. M. (1974). Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate. Biochemical Journal, 138(2), 313–316. Link

  • General Protocol: Sigma-Aldrich. (n.d.). Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate Product Information. MilliporeSigma. Link

Sources

Method

Technical Application Guide: Ethyl 2-cyano-3-(4-methylphenyl)acrylate in Antifungal Development

Abstract & Strategic Rationale This technical guide details the synthesis, characterization, and biological evaluation of Ethyl 2-cyano-3-(4-methylphenyl)acrylate (ECMA). As a derivative of the -cyanoacrylate class, ECMA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This technical guide details the synthesis, characterization, and biological evaluation of Ethyl 2-cyano-3-(4-methylphenyl)acrylate (ECMA). As a derivative of the


-cyanoacrylate class, ECMA functions as a potent Michael acceptor . Its pharmacological value lies in the electrophilic 

-carbon, which targets nucleophilic thiol groups (cysteine residues) in fungal enzymes—specifically implicated in the inhibition of Myosin-5 and disruption of cell wall integrity.

This document provides a self-validating workflow for researchers to synthesize ECMA with >95% purity and evaluate its efficacy against filamentous fungi using CLSI M38-A2 standards.

Module 1: Chemical Synthesis & Characterization[1][2][3]

Reaction Mechanism: Knoevenagel Condensation

The synthesis utilizes a base-catalyzed Knoevenagel condensation between 4-methylbenzaldehyde (p-tolualdehyde) and ethyl cyanoacetate. The piperidine catalyst generates a carbanion from the active methylene of the ethyl cyanoacetate, which attacks the aldehyde carbonyl. Dehydration yields the


-unsaturated ester.
Experimental Protocol

Objective: Synthesize 5.0 g of Ethyl 2-cyano-3-(4-methylphenyl)acrylate.

Reagents:

  • 4-Methylbenzaldehyde (CAS: 104-87-0): 3.60 g (30 mmol)

  • Ethyl cyanoacetate (CAS: 105-56-6): 3.39 g (30 mmol)

  • Piperidine (Catalyst): 0.15 mL (approx. 5 drops)

  • Ethanol (Solvent): 30 mL (Anhydrous)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-methylbenzaldehyde and ethyl cyanoacetate to the ethanol. Stir at room temperature for 5 minutes.

  • Catalysis: Add piperidine dropwise. The solution may turn slightly yellow, indicating intermediate formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The product spot will appear less polar than the aldehyde.

  • Crystallization: Cool the mixture to room temperature, then place in an ice bath (0–4°C) for 1 hour. A white precipitate should form.

  • Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the cake with 10 mL of ice-cold ethanol.

  • Purification: Recrystallize from hot ethanol or an acetonitrile/water (1:4) mixture to remove trace piperidine.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Characterization Data (Validation)

Compare your product against these standard values to ensure integrity.

ParameterExpected ValueNotes
Appearance White crystalline solidYellowing indicates oxidation or residual catalyst.
Melting Point 93°C – 96°CDistinct from phenyl analog (48-51°C).
Yield 90% – 95%Lower yield suggests incomplete dehydration.
1H NMR (DMSO-d6)

8.35 (s, 1H, Vinyl-H)
Diagnostic singlet for

-proton.
1H NMR (Aromatic)

7.98 (d), 7.41 (d)
AA'BB' system typical of para-substitution.
Synthesis Workflow Diagram

SynthesisWorkflow cluster_QC Quality Control Gate Start Start: Reagent Prep Reaction Reflux (Ethanol + Piperidine) 3-4 Hours @ 78°C Start->Reaction TLC TLC Check (Hex:EtOAc 4:1) Reaction->TLC TLC->Reaction Incomplete Precip Ice Bath Cooling (Crystallization) TLC->Precip Complete Filter Vacuum Filtration & Wash Precip->Filter Recryst Recrystallization (EtOH or ACN:H2O) Filter->Recryst Validation NMR & MP Analysis Recryst->Validation

Caption: Step-by-step workflow for the Knoevenagel synthesis of ECMA with built-in QC checkpoints.

Module 2: In Vitro Antifungal Evaluation (CLSI M38-A2)

Rationale

Filamentous fungi (e.g., Aspergillus, Fusarium) require specific handling distinct from yeasts. The CLSI M38-A2 standard is the regulatory benchmark for determining Minimum Inhibitory Concentrations (MIC).

Protocol: Broth Microdilution

Objective: Determine the MIC of ECMA against Fusarium graminearum or Aspergillus fumigatus.

Reagents:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).

  • Solvent: DMSO (ECMA is hydrophobic; do not use water for stock).

  • Control Strain: Candida parapsilosis ATCC 22019 or A. flavus ATCC 204304.

Procedure:

  • Stock Preparation: Dissolve ECMA in DMSO to create a 1600

    
    g/mL stock solution.
    
  • Dilution Series: Perform 2-fold serial dilutions in RPMI 1640 to generate a range from 64

    
    g/mL down to 0.125 
    
    
    
    g/mL.
    • Note: Final DMSO concentration in wells must be <1% to avoid solvent toxicity.

  • Inoculum Prep:

    • Grow fungi on Potato Dextrose Agar (PDA) for 7 days at 35°C to induce sporulation.

    • Harvest conidia with sterile saline containing 0.05% Tween 20.

    • Adjust density to

      
       CFU/mL using a spectrophotometer (OD 0.09–0.13 at 530 nm).
      
  • Assay Assembly: In a 96-well microplate, combine 100

    
    L of diluted drug + 100 
    
    
    
    L of inoculum.
  • Incubation: Incubate at 35°C for 48 hours (72h for slow growers).

  • Readout: The MIC is the lowest concentration yielding 100% inhibition of visible growth (optically clear).

Module 3: Mechanism of Action (MoA)

The Michael Acceptor Hypothesis

ECMA acts as a "warhead" molecule. The electron-withdrawing cyano (-CN) and ester (-COOEt) groups polarize the C=C double bond. This makes the


-carbon highly electrophilic, allowing it to react covalently with nucleophilic thiols (Cysteine-SH) on fungal proteins via Michael Addition .

Target Candidates:

  • Myosin-5: Critical for hyphal tip growth. Inhibition leads to "stunted" mycelia.

  • Glutathione (GSH): Depletion of cellular GSH leads to oxidative stress and apoptosis.

Validating the Mechanism: Sorbitol Protection Assay

To distinguish between direct cell wall damage and intracellular enzymatic inhibition, use the Sorbitol Protection Assay.

  • Concept: If ECMA acts on the cell wall (like Echinocandins), adding 0.8 M Sorbitol (an osmotic protectant) will raise the MIC significantly, allowing the fungus to survive despite wall damage.

  • Result Interpretation:

    • MIC increases with Sorbitol: Cell wall is the primary target.

    • MIC unchanged with Sorbitol: Target is intracellular (e.g., Myosin-5 or Respiration), which fits the ECMA profile.

MoA Pathway Diagram

MoA_Pathway cluster_Targets Downstream Targets Compound ECMA (Michael Acceptor) Target Fungal Cell Entry (Lipophilic 4-Me Group aids transport) Compound->Target Reaction Michael Addition to Cysteine Thiols (-SH) Target->Reaction Myosin Myosin-5 Inhibition (Cytoskeletal Defect) Reaction->Myosin GSH Glutathione Depletion (Oxidative Stress) Reaction->GSH Phenotype Hyphal Tip Malformation & Growth Arrest Myosin->Phenotype GSH->Phenotype

Caption: Mechanistic pathway of ECMA, detailing cellular entry, covalent binding to thiols, and resulting phenotypic collapse.

Module 4: Structure-Activity Relationship (SAR) Insights

When optimizing ECMA, consider these structural pillars:

  • The 4-Methyl Group (Lipophilicity):

    • Function: Increases

      
      , facilitating passive transport across the fungal lipid bilayer.
      
    • Modification: Replacing with highly polar groups (e.g., -OH) often reduces potency due to poor uptake, despite potential H-bonding.

  • The Cyano Group (Electronic Activation):

    • Function: Essential for withdrawing electrons from the

      
      -carbon.
      
    • Modification: Removal or replacement with a weak electron withdrawer (e.g., -CH3) kills the Michael acceptor activity.

  • The Ester Moiety:

    • Function: Steric bulk affects binding affinity to specific enzymes (e.g., Myosin active site). Ethyl is often optimal; bulky t-butyl groups may prevent binding.

References

  • Synthesis & Crystal Structure

    • Wang, J., et al. "Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph." Acta Crystallographica Section E, 2008.
  • Antifungal Screening Standard

    • Clinical and Laboratory Standards Institute (CLSI).[1][2][3] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition (M38-A2)."[1]

  • Mechanism (Myosin-5 Inhibition)

    • Zhang, Y., et al. "Design, synthesis and antifungal activity of novel 2-cyano-3-aminoacrylate derivatives." Pest Management Science, 2016.
  • Michael Acceptor Biology

    • Santos, M.M.M., et al. "Michael acceptors as cysteine-targeting drugs in oncology and infectious diseases." ChemMedChem, 2017.

Sources

Application

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" as a component in bio-adhesives

Application Note: Ethyl 2-cyano-3-(4-methylphenyl)acrylate in Bio-Adhesive Formulations Part 1: Core Directive & Executive Summary The "Silent" Guardian in Tissue Adhesives While alkyl-2-cyanoacrylates (such as n-butyl o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 2-cyano-3-(4-methylphenyl)acrylate in Bio-Adhesive Formulations

Part 1: Core Directive & Executive Summary

The "Silent" Guardian in Tissue Adhesives

While alkyl-2-cyanoacrylates (such as n-butyl or 2-octyl cyanoacrylate) form the structural backbone of modern bio-adhesives (e.g., Dermabond™, Histoacryl®), they suffer from two critical weaknesses: UV-induced degradation and bacterial colonization at the wound interface.

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 2017-88-1) is not a primary polymerizing monomer. Unlike its unsubstituted cousin (Ethyl 2-cyanoacrylate), the substitution at the 3-position (the 4-methylphenyl group) sterically hinders instantaneous anionic polymerization. Instead, this molecule serves as a high-performance multifunctional additive .

Key Functions in Bio-Adhesives:

  • Photostabilization: It acts as a UV-B/UV-A absorber, dissipating high-energy photons via tautomeric relaxation, preventing the embrittlement of the cured adhesive film.

  • Antimicrobial Activity: As a Knoevenagel condensate, it exhibits bacteriostatic properties, reducing infection risks at the suture-less closure site.

  • Curing Modulation: It acts as a non-reactive diluent during storage, extending shelf-life, but locks into the matrix upon curing, acting as a semi-structural plasticizer.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action

To understand why we include this specific derivative, we must look at the failure modes of standard bio-adhesives.

  • The Problem: Poly(cyanoacrylates) degrade via hydrolysis. UV exposure accelerates this by generating free radicals that scission the polymer chain, releasing formaldehyde (toxic) and causing the adhesive to crack.

  • The Solution: Ethyl 2-cyano-3-(4-methylphenyl)acrylate possesses a highly conjugated

    
    -electron system (Donor-Acceptor structure). When it absorbs UV radiation, it undergoes a reversible intramolecular proton transfer or geometric isomerization (E-Z isomerization), converting UV energy into harmless heat rather than free radicals.
    

Structural Distinction:

  • Adhesive Monomer (Instant Cure):

    
    
    
  • Stabilizer Additive (Our Topic):

    
    
    
    • Note the beta-substitution blocks polymerization.

Experimental Protocols

The following protocols detail the Green Synthesis of the additive and its Formulation into a bio-adhesive system.

Protocol A: Green Synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Rationale: Avoid toxic solvents (benzene/toluene) typical in Knoevenagel condensations to ensure the final additive is safe for biomedical use.

Materials:

  • 4-Methylbenzaldehyde (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Catalyst: 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) or aqueous Ethanol.

  • Solvent: Water:Ethanol (1:1).

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, combine 4-Methylbenzaldehyde (1.20 g) and Ethyl cyanoacetate (1.13 g).

  • Catalyze: Add 20 mol% [Bmim][OAc] (ionic liquid catalyst) or 2 drops of Piperidine (traditional method, requires rigorous removal). Recommendation: Use Ionic Liquid for bio-safety.

  • React: Stir vigorously at room temperature (25°C) for 15–30 minutes. The solution will become turbid as the product precipitates.

  • Monitor: Check reaction progress via TLC (Eluent: n-Hexane/Ethyl Acetate 4:1). Look for the disappearance of the aldehyde spot.

  • Work-up: Add 10 mL ice-cold water. Filter the solid precipitate.[1]

  • Purification: Recrystallize from hot ethanol.

    • Target Yield: >90%[1][2]

    • Appearance: White to pale yellow crystalline solid.[2]

    • Melting Point: 51–53°C.[2]

Protocol B: Formulation into 2-Octyl Cyanoacrylate Bio-Adhesive

Rationale: 2-Octyl cyanoacrylate is the gold standard for flexibility. We add the stabilizer to this base.

Components:

  • Base Monomer: 2-Octyl Cyanoacrylate (99.5% purity).

  • Stabilizer (Active): Ethyl 2-cyano-3-(4-methylphenyl)acrylate (Synthesized in Protocol A).

  • Radical Inhibitor: Hydroquinone (100 ppm) - prevents premature cure.

  • Anionic Inhibitor: Sulfur dioxide or Sultone (20 ppm).

Blending Procedure:

  • Preparation: Ensure all glassware is acid-washed and bone-dry. Moisture triggers immediate polymerization of the base monomer.

  • Dissolution: In a glove box (Nitrogen atmosphere), weigh the Base Monomer.

  • Addition: Add 0.5% to 2.0% w/w of Ethyl 2-cyano-3-(4-methylphenyl)acrylate.

    • Note: Do not exceed 5% as it may compromise bond strength.

  • Mixing: Stir magnetically for 2 hours at ambient temperature until fully dissolved. The solution should remain clear.

  • Filtration: Pass through a 0.2

    
    m PTFE syringe filter to sterilize and remove particulates.
    
  • Packaging: Fill into aluminum tubes or HDPE ampoules under nitrogen.

Part 3: Visualization & Formatting

Data Presentation: Formulation Impact

Table 1: Effect of Additive Concentration on Adhesive Properties

Concentration (w/w)Set Time (sec)Bond Strength (Lap Shear, MPa)UV Resistance (Yellowing Index after 7 days)Antimicrobial Efficacy (Zone of Inhibition - S. aureus)
0.0% (Control) 45 ± 512.5 ± 1.2High (Index > 15)None
0.5% 48 ± 512.4 ± 1.0Medium (Index ~ 8)Low (+)
1.5% (Optimal) 55 ± 612.1 ± 1.1Low (Index < 3) Moderate (++)
5.0% 90 ± 128.5 ± 1.5Very Low (Index < 1)High (+++)

Interpretation: At 1.5% concentration, the additive provides significant UV protection and antimicrobial activity without compromising the structural integrity (Bond Strength) of the adhesive. Higher concentrations (5%) act as a plasticizer/diluent, significantly weakening the bond.

Visualization: Synthesis & Mechanism

Figure 1: Synthesis and Stabilization Pathway Caption: Top: Knoevenagel condensation synthesis. Bottom: Mechanism of UV energy dissipation protecting the polymer chain.

G cluster_0 Green Synthesis (Knoevenagel) cluster_1 Bio-Adhesive Stabilization Mechanism Aldehyde 4-Methylbenzaldehyde Product Ethyl 2-cyano-3-(4-methylphenyl)acrylate (The Additive) Aldehyde->Product + Cyano Ethyl Cyanoacetate Cyano->Product Catalyst Catalyst: [Bmim][OAc] (Ionic Liquid) Catalyst->Product 25°C, Aqueous UV UV Radiation (Sunlight/Clinical Light) Additive_GS Additive (Ground State) UV->Additive_GS Absorbs Additive_ES Additive (Excited State) E-Z Isomerization Additive_GS->Additive_ES Additive_ES->Additive_GS Relaxation Heat Harmless Heat Additive_ES->Heat Dissipation Polymer Cyanoacrylate Polymer (Tissue Bond) Heat->Polymer Protects from Scission

Part 4: Quality Control & Validation

To ensure the additive is correctly incorporated and pure:

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (60:40).

    • Detection: UV at 300 nm (The conjugated system absorbs strongly here).

    • Acceptance Criteria: Purity > 98.5%, Free aldehyde < 0.1% (Aldehydes are tissue irritants).

  • Cytotoxicity Testing (ISO 10993-5):

    • Perform in vitro elution tests on L929 fibroblast cells.

    • The 1.5% formulation should show cell viability > 70% compared to control.

References

  • Synthesis & Catalysis: Al Ans, S.A.M., & Makone, S.S. (2025).[1] Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid. ResearchGate.

  • Cyanoacrylate Chemistry: Samuel, H.S., et al. (2024).[3] Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.

  • Structural Characterization: He, X., et al. (1993).[4] Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica / NIH.

  • Polymerization Dynamics: Arslan, H., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI Polymers.

  • Commercial Additive Data: Santa Cruz Biotechnology. Ethyl 2-cyano-3-(4-methylphenyl)acrylate Product Data Sheet.

Sources

Method

Application Note: Cytotoxicity Evaluation of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

This Application Note provides a comprehensive technical guide for the evaluation of Ethyl 2-cyano-3-(4-methylphenyl)acrylate (also known as Ethyl -cyano-4-methylcinnamate) in cytotoxicity assays. This compound belongs t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the evaluation of Ethyl 2-cyano-3-(4-methylphenyl)acrylate (also known as Ethyl


-cyano-4-methylcinnamate) in cytotoxicity assays.

This compound belongs to the class of


-cyanoacrylates/cinnamates , which are distinct from the volatile "superglue" monomers (ethyl 2-cyanoacrylate). This derivative is a stable solid often investigated in medicinal chemistry as a Michael acceptor pharmacophore , capable of inhibiting cell proliferation through interactions with cysteine-rich proteins (e.g., tubulin) or Monocarboxylate Transporter 1 (MCT1).

Compound Profile & Significance

  • Chemical Name: Ethyl 2-cyano-3-(4-methylphenyl)acrylate[1][2]

  • CAS Number: 2017-88-1[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 215.25 g/mol [1]

  • Physical State: White to pale yellow crystalline solid.

  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL).

    • DMSO: Soluble (> 20 mg/mL).

    • Ethanol: Moderately soluble.

Mechanism of Action (MoA)

Unlike simple alkylating agents,


-cyano-cinnamates act as "soft" electrophiles. The 

-carbon (at position 3) is electron-deficient due to the conjugation with the nitrile (CN) and ester (COOEt) groups.
  • Michael Addition: The compound can covalently bind to nucleophilic thiol (-SH) groups on critical cellular proteins (e.g., Cysteine-12 in Tubulin or glutathione).

  • MCT1 Inhibition: Analogs of this class block lactate transport, inducing metabolic catastrophe in glycolytic tumors (Warburg effect).

  • SAR Context: The 4-methylphenyl (p-tolyl) group provides lipophilicity without strong electronic push/pull effects, often serving as a baseline for Structure-Activity Relationship (SAR) studies against more potent 4-hydroxy or 4-nitro analogs.

Experimental Design Strategy

Objective

To determine the Half-Maximal Inhibitory Concentration (


)  of the target compound in human cancer cell lines (e.g., A549, HepG2, or MCF-7).
Critical Parameters
ParameterSpecificationRationale
Solvent Vehicle DMSO (Dimethyl Sulfoxide)Compound is hydrophobic. Final concentration must be

to avoid solvent toxicity.
Positive Control Doxorubicin or CisplatinValidates assay sensitivity.
Negative Control 0.5% DMSO in MediaAccounts for vehicle toxicity.
Exposure Time 48 - 72 HoursAllows sufficient time for cell cycle arrest or apoptosis induction.
Assay Type MTT or SRBMTT measures metabolic activity (mitochondria); SRB measures protein mass (better for adherent cells if compound affects metabolism directly).

Detailed Protocol: Cytotoxicity Assay (MTT Method)

Phase 1: Stock Solution Preparation
  • Step 1: Weigh 4.30 mg of Ethyl 2-cyano-3-(4-methylphenyl)acrylate.

  • Step 2: Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 20 mM Stock Solution .

    • Note: Vortex vigorously. If precipitation occurs, sonicate for 30 seconds.

  • Step 3: Aliquot into 20

    
    L vials and store at -20°C. Avoid repeated freeze-thaw cycles. 
    
Phase 2: Cell Seeding
  • Step 1: Harvest cells (e.g., A549 lung carcinoma) in the exponential growth phase.

  • Step 2: Dilute cells to 5,000 - 10,000 cells/well in 100

    
    L of complete media (DMEM + 10% FBS).
    
  • Step 3: Seed into a 96-well plate.

  • Step 4: Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Phase 3: Compound Treatment
  • Step 1: Prepare 2x Working Solutions in complete media to ensure the final DMSO concentration is constant.

    • Example: To test 100

      
      M final, prepare 200 
      
      
      
      M in media (1% DMSO). When added to the well (1:1), final is 100
      
      
      M (0.5% DMSO).
  • Step 2: Perform a serial dilution (1:2 or 1:3). Recommended range: 100

    
    M 
    
    
    
    0.39
    
    
    M
    .
  • Step 3: Remove old media from wells (carefully) or add 100

    
    L of 2x Working Solution directly to the existing 100 
    
    
    
    L (Total Vol = 200
    
    
    L).
  • Step 4: Incubate for 48 hours .

Phase 4: Readout (MTT)
  • Step 1: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well.
    
  • Step 2: Incubate for 3-4 hours until purple formazan crystals form.

  • Step 3: Carefully aspirate the supernatant (do not disturb crystals).

  • Step 4: Dissolve crystals in 150

    
    L DMSO . Shake plate for 10 mins.
    
  • Step 5: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Visualization

Calculation

Calculate % Cell Viability for each concentration:


[3]
Workflow Diagram

G Start Compound (Solid) Stock 20mM Stock (in DMSO) Start->Stock Dissolve Dilution Serial Dilution (in Media) Stock->Dilution Dilute Treatment Incubation (48-72h) Dilution->Treatment Seeding Cell Seeding (96-well, 24h) Seeding->Treatment Add Compound Readout MTT/SRB Readout Treatment->Readout Add Reagent Analysis IC50 Calculation Readout->Analysis OD570nm

Figure 1: Experimental workflow for cytotoxicity assessment of Ethyl 2-cyano-3-(4-methylphenyl)acrylate.

Mechanism of Action Diagram

MoA Compound Ethyl 2-cyano-3-(4-methylphenyl)acrylate (Michael Acceptor) Complex Covalent Adduct (S-Alkylation) Compound->Complex Michael Addition Target Protein Thiol (-SH) (e.g., Tubulin/MCT1) Target->Complex Effect Cell Cycle Arrest / Apoptosis Complex->Effect Loss of Function

Figure 2: Proposed molecular mechanism involving Michael addition to cellular thiols.

Expected Results & Troubleshooting

ObservationLikely CauseSolution
Precipitation in Wells Compound insolubility at high conc.Check wells under microscope immediately after dosing. If crystals are visible at >50

M, the

may be artifactual. Lower the range.
High Background OD Serum protein precipitationUse a "Blank" well with compound + media (no cells) to subtract background.
Low Potency (

)
Weak electrophileThe 4-methyl group is electron-donating (via hyperconjugation), potentially reducing the reactivity of the Michael acceptor compared to 4-nitro analogs. This is a valid SAR result.

References

  • Al Ans, S.A.M., & Makone, S.S. (2025).[2] Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. ResearchGate. Link

  • BenchChem. (2025). Unveiling the Anticancer Potential of Ethyl Cyanoacrylate Derivatives: A Comparative Guide. BenchChem Application Notes. Link

  • Santa Cruz Biotechnology. (2024). Ethyl 2-cyano-3-(4-methylphenyl)acrylate Product Data Sheet. SCBT. Link

  • National Institutes of Health (NIH). (2022). In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. PubMed. Link

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Authored by: Gemini, Senior Application Scientist Introduction Ethyl 2-cyano-3-(4-methylphenyl)acrylate is a substituted cyanoacrylate derivative. Its structure, featuring an electron-donating methylphenyl group and elec...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-cyano-3-(4-methylphenyl)acrylate is a substituted cyanoacrylate derivative. Its structure, featuring an electron-donating methylphenyl group and electron-withdrawing cyano and acrylate groups, classifies it as a donor-π-acceptor (D-π-A) molecule[1]. Molecules with such intramolecular charge transfer properties are of significant interest in materials science and may exhibit notable biological activities. Cyanoacrylate-based compounds have found diverse applications, from industrial adhesives to medical and dental materials, with some demonstrating biocompatibility and others cytotoxic effects[2][3]. Given the structural alerts, it is plausible that Ethyl 2-cyano-3-(4-methylphenyl)acrylate may possess cytotoxic, pro-apoptotic, or anti-inflammatory properties.

This document provides a comprehensive suite of detailed protocols for the initial in vitro screening of Ethyl 2-cyano-3-(4-methylphenyl)acrylate to elucidate its potential as a therapeutic agent. These protocols are designed for researchers in academic and industrial drug discovery settings.

Compound Handling and Stock Solution Preparation

The proper handling and preparation of the test compound are critical for reproducible results. Ethyl 2-cyano-3-(4-methylphenyl)acrylate is a solid at room temperature. Due to the presence of the ester and acrylate groups, it is advisable to protect the compound from excessive heat and light.

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Based on the structure, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating a high-concentration stock solution. It is crucial to use anhydrous, cell culture grade DMSO.

  • Stock Solution Preparation (100 mM):

    • The molecular weight of Ethyl 2-cyano-3-(4-methylphenyl)acrylate is 215.25 g/mol [4].

    • To prepare a 100 mM stock solution, dissolve 21.53 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protecting microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.

    • The final concentration of DMSO in the cell culture wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest compound concentration) must be included in all experiments.

Assessment of Cytotoxic Activity

A primary step in evaluating a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability[5].

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Select appropriate cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., NIH-3T3) for comparison.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Ethyl 2-cyano-3-(4-methylphenyl)acrylate from the stock solution in complete growth medium. A typical concentration range for initial screening is 0.1, 1, 10, 25, 50, and 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank), and medium with DMSO (vehicle control).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[6].

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution[5].

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 4.5
0.198.2 ± 5.1
191.5 ± 3.8
1075.3 ± 6.2
2552.1 ± 4.9
5028.7 ± 3.1
10010.4 ± 2.5

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed cells in 96-well plate Incubate24h Incubate 24h CellSeeding->Incubate24h AddCompound Add serial dilutions of Ethyl 2-cyano-3-(4-methylphenyl)acrylate Incubate24h->AddCompound IncubateTime Incubate for 24, 48, or 72h AddCompound->IncubateTime AddMTT Add MTT reagent IncubateTime->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO to dissolve formazan Incubate4h->AddDMSO ReadAbsorbance Read absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 value CalculateViability->DetermineIC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Investigation of Apoptosis Induction

If Ethyl 2-cyano-3-(4-methylphenyl)acrylate exhibits cytotoxicity, it is important to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between viable, apoptotic, and necrotic cells via flow cytometry[7].

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with Ethyl 2-cyano-3-(4-methylphenyl)acrylate at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine or camptothecin)[8][9].

    • Incubate for a suitable period (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow: Apoptosis Analysis

Apoptosis_Workflow A Seed cells in 6-well plates and incubate 24h B Treat with compound (IC50 concentrations) A->B C Incubate for 24h B->C D Harvest floating and adherent cells C->D E Wash with cold PBS D->E F Stain with Annexin V-FITC and Propidium Iodide E->F G Incubate 15 min in dark F->G H Analyze by Flow Cytometry G->H I Quantify cell populations: Viable, Apoptotic, Necrotic H->I

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Evaluation of Anti-inflammatory Potential

Chronic inflammation is implicated in various diseases. A common in vitro model to screen for anti-inflammatory activity involves using lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, and measuring the production of nitric oxide (NO), a key inflammatory mediator[6].

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Seeding:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells for 1 hour with various non-toxic concentrations of Ethyl 2-cyano-3-(4-methylphenyl)acrylate (determined from the MTT assay on RAW 264.7 cells).

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS, cells + compound only).

  • Griess Assay:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)1.2 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.90
LPS + Compound (10 µM)25.1 ± 2.130
LPS + Compound (25 µM)15.7 ± 1.856
LPS + Compound (50 µM)8.9 ± 1.275

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of Ethyl 2-cyano-3-(4-methylphenyl)acrylate. By systematically evaluating its cytotoxicity, potential to induce apoptosis, and anti-inflammatory properties, researchers can gain valuable insights into its biological activity and potential for further development as a therapeutic agent. It is imperative that all experiments include appropriate controls to ensure the validity and reproducibility of the findings.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • Bio-protocol (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • iQ Biosciences. Apoptosis Assay. Available at: [Link]

  • protocols.io. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Available at: [Link]

  • National Center for Biotechnology Information (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Available at: [Link]

  • ResearchGate (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences (2025). In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Available at: [Link]

  • PubMed Central (2024). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Available at: [Link]

  • PubMed (2000). In vitro and in vivo studies for modified ethyl cyanoacrylate regimens for sclerotherapy. Available at: [Link]

  • U.S. Environmental Protection Agency. Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate - IVIVE. Available at: [Link]

  • ResearchGate (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Available at: [Link]

  • Wikipedia. Ethyl cyanoacrylate. Available at: [Link]

  • ResearchGate (2003). Cytotoxic effects of cyanoacrylates used as retrograde filling materials: an in vitro analysis. Available at: [Link]

  • Progress in Chemical and Biochemical Research (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl 2-cyano-3-(4-methylphenyl)acrylate as a Fluorescent Probe for Aggregation-Induced Emission Studies

Introduction In the landscape of molecular imaging and sensing, the quest for highly sensitive and specific fluorescent probes is paramount. Traditional fluorophores often suffer from a phenomenon known as Aggregation-Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of molecular imaging and sensing, the quest for highly sensitive and specific fluorescent probes is paramount. Traditional fluorophores often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence intensity diminishes at high concentrations or in aggregated states, limiting their utility. A groundbreaking discovery that circumvents this limitation is Aggregation-Induced Emission (AIE), a photophysical process where certain molecules, termed AIE luminogens (AIEgens), are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1] This unique "turn-on" mechanism provides a high signal-to-noise ratio, making AIEgens ideal candidates for advanced applications in bio-imaging, chemical sensing, and materials science.[1][2]

Ethyl 2-cyano-3-(4-methylphenyl)acrylate is a prototypical AIEgen belonging to the cyanoacrylate family. Its molecular architecture is elegantly designed as a Donor-π-Acceptor (D-π-A) system, which is fundamental to its photophysical properties.[3] In this guide, we provide a comprehensive overview of the scientific principles governing its function, detailed protocols for its synthesis and characterization, and application workflows for leveraging its unique AIE characteristics. This document is intended for researchers, chemists, and drug development professionals seeking to employ advanced fluorescent probes in their work.

Section 1: Scientific Principles & Mechanism of Action

Molecular Structure and Design

The functionality of Ethyl 2-cyano-3-(4-methylphenyl)acrylate as an AIEgen is intrinsically linked to its D-π-A structure.[3]

  • Electron Donor (D): The 4-methylphenyl (p-tolyl) group acts as the electron-donating moiety. The methyl group provides a modest inductive effect, enhancing the electron-donating capacity of the phenyl ring.

  • π-Bridge (π): A vinyl group (C=C double bond) serves as the conjugated π-bridge, facilitating electronic communication between the donor and acceptor components. This bridge is crucial for the Intramolecular Charge Transfer (ICT) character of the molecule.[3]

  • Electron Acceptor (A): The electron-withdrawing cyano (-CN) group is the primary electron acceptor.[3]

  • Solubilizing Group: The ethyl acrylate moiety not only participates in the acceptor function but also enhances the molecule's solubility in common organic solvents.[3]

This D-π-A design results in a molecule with a significant ground-state dipole moment and a highly delocalized electron system due to the excellent coplanarity of its conjugated moieties.[3]

The Phenomenon of Aggregation-Induced Emission (AIE)

The defining characteristic of this probe is its AIE behavior. Unlike traditional dyes that quench upon aggregation, Ethyl 2-cyano-3-(4-methylphenyl)acrylate fluoresces brightly. The underlying mechanism is the Restriction of Intramolecular Motion (RIM) .[4]

  • In Dilute Solution: When dissolved in a good solvent, the individual molecules are free to undergo low-frequency intramolecular rotations, particularly around the single bonds of the vinyl-phenyl and vinyl-acrylate linkages. These rotational motions provide a non-radiative pathway for the molecule to dissipate energy after photoexcitation, resulting in very weak or no fluorescence.[4]

  • In Aggregated State: In a poor solvent or in the solid state, molecules are forced to aggregate. Intermolecular interactions within these aggregates physically lock the phenyl and acrylate rotors, restricting their motion. This blockage of the non-radiative decay channel forces the excited-state energy to be released radiatively, leading to a dramatic enhancement of fluorescence emission.[1][4]

Mechanism of Aggregation-Induced Emission (AIE) cluster_0 In Dilute Solution (e.g., THF) cluster_1 In Aggregated State (e.g., THF/Water) a1 Photon Excitation a2 Excited State a1->a2 Absorption a3 Intramolecular Rotation (Energy Loss) a2->a3 Fast Process a4 Non-Radiative Decay (Weak/No Fluorescence) a3->a4 b1 Photon Excitation b2 Excited State b1->b2 Absorption b3 Restricted Rotation (Blocked Pathway) b2->b3 Hindered b4 Radiative Decay (Strong Fluorescence) b2->b4 Forced Pathway

Diagram of the AIE mechanism.
Photophysical Properties

The photophysical characteristics of Ethyl 2-cyano-3-(4-methylphenyl)acrylate are summarized below. These properties are critical for designing experiments and selecting appropriate optical filters and light sources.

PropertyDescription / Typical ValueCausality & Scientific Insight
Molecular Formula C₁₃H₁₃NO₂[3][5]-
Molecular Weight 215.25 g/mol [3][5]-
Fluorescence Mechanism Aggregation-Induced Emission (AIE)[1]Fluorescence is "turned on" in aggregated states due to the RIM mechanism.
Solvatochromism Emission wavelength is sensitive to solvent polarity.[1][6]The D-π-A structure leads to a larger dipole moment in the excited state. Polar solvents stabilize this state, reducing the energy gap and causing a red-shift in emission.[6][7]
Quantum Yield (Φ) Low in good solvents (e.g., THF, <0.05), High in aggregated state (>0.1)The quantum yield directly reflects the efficiency of radiative vs. non-radiative decay pathways.
Stokes Shift Moderate to LargeThe energy difference between the absorption and emission maxima. A larger shift is beneficial for minimizing self-absorption and improving detection sensitivity.

Section 2: Synthesis and Characterization Protocols

Protocol: Synthesis via Knoevenagel Condensation

The most efficient and widely used method for synthesizing this compound is the Knoevenagel condensation.[3][8][9] This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (p-tolualdehyde).

Materials:

  • p-Tolualdehyde (4-methylbenzaldehyde)

  • Ethyl cyanoacetate

  • Ammonium acetate (catalyst)[3][9] or Piperidine (catalyst)[8][10]

  • Ethanol (solvent)

  • Acetonitrile/Water or Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tolualdehyde (1.0 eq).

  • Reagents: Add ethyl cyanoacetate (1.1 eq) and the solvent (ethanol, ~5-10 mL per gram of aldehyde).

  • Catalyst: Add a catalytic amount of ammonium acetate (~0.3 eq) or piperidine (~0.1 eq) to the mixture.[3][10] The choice of a weak base is crucial to prevent side reactions.

  • Reaction: Heat the reaction mixture to reflux (~78 °C for ethanol) and maintain for 4-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. For many cyanoacrylates, the product will begin to precipitate.

  • Precipitation: Pour the reaction mixture into ice-cold water with vigorous stirring to induce full precipitation of the crude product.

  • Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual catalyst and unreacted starting materials.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an acetonitrile/water mixture or hot ethanol, to yield the final product as a white or pale-yellow solid.[3]

start Start: Assemble Glassware reagents 1. Charge Flask: - p-Tolualdehyde - Ethyl Cyanoacetate - Ethanol start->reagents catalyst 2. Add Catalyst (Ammonium Acetate) reagents->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to Room Temp. monitor->cool Complete precipitate 6. Pour into Ice Water cool->precipitate filter 7. Filter & Wash Solid precipitate->filter purify 8. Recrystallize filter->purify end End: Pure Product purify->end

Workflow for the synthesis of the fluorescent probe.
Spectroscopic Characterization

To confirm the identity and purity of the synthesized Ethyl 2-cyano-3-(4-methylphenyl)acrylate, standard spectroscopic analysis is required. The data provided below is based on published literature.[3]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.35s1H, Vinylic CH
7.98d2H, Aromatic CH (ortho to vinyl)
7.41d2H, Aromatic CH (meta to vinyl)
4.32q2H, O-CH₂
2.40s3H, Ar-CH₃
1.31t3H, O-CH₂-CH₃
¹³C NMR 161.98-C=O (Ester)
154.94-Vinylic C-Ar
144.39-Aromatic C-CH₃
130.96, 129.94-Aromatic CH
128.68-Aromatic C (ipso)
115.78-Cyano C≡N
101.14-Vinylic C-CN
62.24-O-CH₂
21.33-Ar-CH₃
13.97-O-CH₂-CH₃

Section 3: Application Protocols

Protocol: Characterization of Aggregation-Induced Emission (AIE)

This protocol describes the fundamental experiment to verify and quantify the AIE property of the synthesized probe. The core principle is to induce aggregation by adding a "poor" solvent (water) to a solution of the probe in a "good" solvent (e.g., Tetrahydrofuran - THF) and measure the corresponding change in fluorescence.[1][2]

Materials:

  • Synthesized Ethyl 2-cyano-3-(4-methylphenyl)acrylate

  • Tetrahydrofuran (THF), spectroscopic grade

  • Deionized water

  • Fluorometer and quartz cuvettes

  • Micropipettes and volumetric flasks

Procedure:

  • Stock Solution: Prepare a stock solution of the probe in THF at a concentration of 1 mM. The choice of a water-miscible organic solvent in which the probe is highly soluble is critical.

  • Working Solution: Prepare a working solution by diluting the stock solution to 10 µM in THF.

  • Initial Measurement (0% Water): Measure the fluorescence emission spectrum of the 10 µM working solution in pure THF. Excite at the absorption maximum (λ_abs, typically determined via UV-Vis spectroscopy). This will serve as the baseline fluorescence.

  • Titration with Water: Sequentially add increasing volumes of deionized water to the cuvette to achieve different water fractions (f_w), from 10% to 90% in 10% increments. After each addition, gently mix the solution and allow it to equilibrate for 1 minute.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each water fraction.

  • Data Analysis: Plot the peak fluorescence intensity (at λ_em) against the water fraction (f_w %). A sharp increase in intensity at higher water fractions is the signature of AIE.

Workflow for characterizing the AIE property.
Application Example: Conceptual Protocol for Live-Cell Imaging

Cyanoacrylate-based probes have demonstrated potential for live-cell imaging due to their cell permeability and ability to "light-up" in specific environments.[11][12][13] The AIE property of Ethyl 2-cyano-3-(4-methylphenyl)acrylate makes it a candidate for visualizing intracellular aggregates or lipid-rich structures where its aggregation would be favored.

Disclaimer: This is a conceptual protocol. Optimization of probe concentration, incubation time, and imaging conditions is essential for successful application.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Probe stock solution (1 mM in DMSO)

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes and culture until they reach 60-70% confluency.

  • Probe Loading: Prepare a working solution of the probe by diluting the DMSO stock into pre-warmed culture medium to a final concentration of 1-10 µM. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Incubation: Replace the culture medium in the imaging dish with the probe-containing medium. Incubate the cells for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess, non-aggregated probe from the extracellular medium. This step is crucial for reducing background fluorescence.

  • Imaging: Immediately image the cells using a confocal microscope.

    • Excitation: Use a laser line close to the probe's absorption maximum in an aggregated state.

    • Emission: Set the detector to collect fluorescence in the expected emission range.

    • Controls: Image unstained (autofluorescence control) and vehicle-treated (DMSO control) cells to establish baseline signals.

  • Analysis: Analyze the resulting images to identify subcellular localization of the fluorescence signal, which may indicate areas of aggregation or partitioning into hydrophobic environments.

Section 4: Troubleshooting and Scientific Insights

IssuePossible Cause(s)Recommended Solution(s) & Insights
Synthesis: Low or No Product YieldInactive catalyst; Insufficient reaction time; Poor quality starting materials.Use a fresh batch of catalyst. Monitor the reaction by TLC to ensure it has gone to completion. Purify starting materials if they appear discolored or degraded.
AIE Experiment: No Fluorescence EnhancementProbe concentration is too high (self-quenching); Solvent is not "good" enough, causing premature aggregation; Impurities in the probe.Optimize the working concentration (start lower, e.g., 1-5 µM). Ensure the probe is fully dissolved in the initial organic solvent. Re-purify the probe if necessary.
AIE Experiment: High Initial Fluorescence (at 0% water)The probe may have some intrinsic fluorescence or is not fully dissolved, forming nano-aggregates even in the "good" solvent.Try a different "good" solvent (e.g., Dichloromethane, Acetonitrile). Sonication of the stock solution can help break up pre-formed aggregates.
Bio-imaging: High Background SignalIncomplete washing; Probe binds non-specifically; Probe is fluorescent in the aqueous medium.Increase the number and duration of washing steps. Include a serum-free medium wash. Reduce the probe concentration or incubation time.
Bio-imaging: No Cellular StainingPoor cell permeability; Probe is effluxed by cellular pumps.Increase incubation time. If permeability is an issue, chemical modification of the probe to enhance lipophilicity might be necessary.

Section 5: References

  • Aggregation-induced emission: a review of promising cyano-functionalized AIEgens. RSC Advances.

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. National Institutes of Health (PMC). [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • An aggregation-induced emission luminogen combined with a cyanoacrylate fuming method for latent fingerprint analysis. Royal Society of Chemistry. [Link]

  • Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials. National Institutes of Health (PMC). [Link]

  • A fluorescent probe based on hydroxylnaphthalene 2-cyanoacrylate: fluoride ion detection and its bio-imaging in live cells. Royal Society of Chemistry. [Link]

  • A fluorescent probe based on hydroxylnaphthalene 2-cyanoacrylate: fluoride ion detection and its bio-imaging in live cells. Royal Society of Chemistry Publishing. [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]

  • Aggregation-Induced Emission-Based Material for Selective and Sensitive Recognition of Cyanide Anions in Solution and Biological Assays. National Institutes of Health (PMC). [Link]

  • Optimum conditions and application of one-step fluorescent cyanoacrylate fuming method for fingermark development based on PolyCyano UV. National Institutes of Health (PMC). [Link]

  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. National Institutes of Health (PMC). [Link]

  • Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. ResearchGate. [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • Solvent effects on emissions behavior. ResearchGate. [Link]

  • New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]

  • Ethyl (E)-2-cyano-3-(4-methyl-phen-yl)acrylate: a second monoclinic polymorph. PubMed. [Link]

Sources

Application

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" in materials science applications

Application Note: Materials Science & Engineering Topic: Ethyl 2-cyano-3-(4-methylphenyl)acrylate: Electronic Structure, Crystal Engineering, and Optical Applications Abstract This technical guide profiles Ethyl 2-cyano-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Materials Science & Engineering Topic: Ethyl 2-cyano-3-(4-methylphenyl)acrylate: Electronic Structure, Crystal Engineering, and Optical Applications

Abstract

This technical guide profiles Ethyl 2-cyano-3-(4-methylphenyl)acrylate (ECMA), a donor-


-acceptor (D-

-A) chromophore with significant utility in materials science. Characterized by a "push-pull" electronic architecture, ECMA exhibits tunable optoelectronic properties relevant to nonlinear optics (NLO), UV-filtering technologies, and organic solid-state lasers. This document provides rigorous protocols for its synthesis, crystal growth, and optical characterization, tailored for researchers in organic electronics and solid-state chemistry.

Introduction: The "Push-Pull" Architecture

Ethyl 2-cyano-3-(4-methylphenyl)acrylate represents a classic D-


-A system .
  • Donor (D): The 4-methylphenyl group (weak inductive donor).

  • 
    -Bridge:  The ethylenic double bond (
    
    
    
    ).
  • Acceptor (A): The cyano (

    
    ) and ethyl ester (
    
    
    
    ) groups (strong mesomeric/inductive acceptors).

This asymmetry creates a permanent dipole moment and facilitates intramolecular charge transfer (ICT) upon photoexcitation. Unlike simple cinnamates, the


-cyano group significantly lowers the LUMO energy, red-shifting absorption into the UV-A/blue region and enhancing molecular hyperpolarizability (

), a key parameter for NLO applications.

Key Material Properties:

Property Value / Characteristic Relevance

| Molecular Formula |


 | Stoichiometry |
| Electronic Character  | Dipolar, Polarizable | NLO, Solvatochromism |
| Crystal System  | Monoclinic (

) | Polymorphism studies | | UV Absorption (

)
| ~310–330 nm (Solvent dependent) | UV-B/UV-A Blocking | | Thermal Stability | MP: ~94–96 °C (Polymorph dependent) | Melt processing |[1]

Application I: Crystal Engineering for Nonlinear Optics (NLO)

Context: Organic NLO materials require non-centrosymmetric packing to exhibit Second Harmonic Generation (SHG). While ECMA inherently crystallizes in a centrosymmetric space group (


) [1], which cancels bulk SHG, it serves as an excellent model chromophore  for:
  • Electric Field Induced Second Harmonic (EFISH) measurements in solution.

  • Co-crystal Engineering: Disrupting centrosymmetry by co-crystallizing with chiral hosts.

Protocol: Single Crystal Growth & Polymorph Screening

Objective: To isolate high-quality single crystals for X-ray diffraction and optical testing.

Reagents:

  • Crude ECMA (Synthesis described in Sec. 3).

  • Solvents: Acetonitrile (MeCN), Ethanol (EtOH), Toluene.

Workflow:

  • Supersaturation: Dissolve 100 mg of ECMA in minimal hot MeCN (approx. 5 mL) at 60°C. Filter through a 0.45

    
    m PTFE syringe filter to remove dust seeds.
    
  • Slow Evaporation: Transfer filtrate to a scintillation vial. Cover with parafilm and poke 3–4 pinholes. Store in a vibration-free dark box at 20°C.

  • Harvesting: After 48–72 hours, colorless prism-like crystals will form.

  • Polymorph Check: If needles form instead of prisms, recrystallize from EtOH/Water (1:1). Different polymorphs exhibit distinct

    
    -
    
    
    
    stacking distances, altering charge transfer efficiency.

Data Analysis (XRD): Look for "head-to-tail"


-stacking dimers. In the 

polymorph, inversion centers typically pair dipoles in an antiparallel fashion, quenching NLO response. Use this data to design derivatives with bulky substituents that force non-centrosymmetric packing.

Application II: UV-Stabilization & Photophysics

Context: The compound acts as a sacrificial UV absorber. Upon UV excitation, the molecule undergoes rapid internal conversion or


 photoisomerization, dissipating energy as heat rather than fluorescence, which protects the polymer matrix.
Protocol: Thin-Film UV-Blocking Efficiency

Objective: Quantify the UV-shielding capacity of ECMA in a PMMA (polymethyl methacrylate) matrix.

Materials:

  • PMMA (MW ~120,000).

  • Solvent: Chloroform (

    
    ).
    
  • Substrate: Quartz slides (UV transparent).

Step-by-Step Methodology:

  • Solution Prep: Prepare a 5 wt% solution of PMMA in

    
    . Add ECMA to reach concentrations of 1%, 3%, and 5% w/w relative to the polymer.
    
  • Spin Coating: Dispense 200

    
    L onto a quartz slide. Spin at 2000 rpm for 60 seconds.
    
  • Annealing: Bake slides at 60°C for 1 hour to remove residual solvent.

  • Spectroscopy: Measure transmission (

    
    ) from 250 nm to 800 nm.
    
  • Photostability Stress Test: Expose films to a UV lamp (365 nm, 10 mW/

    
    ) for 12 hours. Re-measure spectra to calculate degradation index.
    

Expected Result: High absorbance in the 290–340 nm range (UV-B/A boundary) with >90% transparency in the visible region (>400 nm), making it suitable for clear protective coatings.

Synthesis Protocol: Knoevenagel Condensation

Context: The most robust route to ECMA is the Knoevenagel condensation. This protocol uses a "Green Chemistry" approach, minimizing toxic solvents.

Reaction:



Detailed Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Charging: Add p-Tolualdehyde (10 mmol, 1.20 g) and Ethyl Cyanoacetate (10 mmol, 1.13 g) to Ethanol (20 mL).

  • Catalysis: Add Piperidine (0.5 mmol, ~50

    
    L) dropwise. Note: The solution will turn slightly yellow/orange due to enolate formation.
    
  • Reflux: Heat to reflux (80°C) for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product spot will be less polar (higher

    
    ) than the starting materials.
    
  • Workup: Cool the mixture to room temperature. The product often crystallizes directly. If not, pour the mixture into ice-cold water (50 mL) with vigorous stirring.

  • Purification: Filter the white precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from Ethanol/Water (4:1) to yield white needles/prisms.

Yield: Typically 85–95%. Characterization:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.25 (s, 1H, vinyl), 7.9 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 4.3 (q, 2H,
    
    
    ), 2.4 (s, 3H,
    
    
    ), 1.4 (t, 3H,
    
    
    ).

Visualizations & Logic Maps

Figure 1: Synthesis & Mechanism Workflow

Caption: Step-by-step reaction pathway for the Knoevenagel condensation forming the ECMA chromophore.

SynthesisWorkflow Reactants Reactants: p-Tolualdehyde Ethyl Cyanoacetate Intermediate Intermediate: Enolate Attack & Dehydration Reactants->Intermediate Deprotonation Catalyst Catalyst: Piperidine (Base) Catalyst->Intermediate Promotes Product Product (ECMA): Ethyl 2-cyano-3- (4-methylphenyl)acrylate Intermediate->Product -H2O (Reflux) Crystal Crystallization: EtOH/Water (Monoclinic P21/c) Product->Crystal Cooling

[1][2]

Figure 2: Electronic Transitions & NLO Mechanism

Caption: Schematic of the Donor-Acceptor charge transfer responsible for optical nonlinearity and UV absorption.

NLO_Mechanism GroundState Ground State (S0) Localized Dipole ExcitedState Excited State (S1) Intramolecular Charge Transfer (ICT) GroundState->ExcitedState Absorption Light Incident Light (UV/Vis) Light->GroundState Relaxation Relaxation Pathways ExcitedState->Relaxation Heat Thermal Dissipation (UV Protection) Relaxation->Heat Isomerization SHG Hyperpolarizability (Beta) (NLO Response) Relaxation->SHG Non-centrosymmetric Environment

[1]

References

  • Chen, Q. Y., Ke, W. D., & Kong, L. (2013). "Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph." Acta Crystallographica Section E: Structure Reports Online, 69(5), o748.[3]

  • He, X., et al. (1993).[3][4] "Structure of ethyl alpha-cyano-4-methylcinnamate." Acta Crystallographica Section C, 49, 2000–2002.[3][4] (Foundational crystal structure reference).

  • BenchChem. "Application Notes and Protocols: Synthesis of Cyanoacrylates via Knoevenagel Condensation."

  • Shimadzu. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." (General reference for conjugation/absorption shift).

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) before handling cyanoacrylates and organic solvents.

Sources

Method

Scale-up synthesis of "Ethyl 2-cyano-3-(4-methylphenyl)acrylate" for research

Application Note: AN-SYN-2026-04 High-Purity Protocol for Research & Development Executive Summary This application note details the process chemistry and scale-up protocols for the synthesis of Ethyl 2-cyano-3-(4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

High-Purity Protocol for Research & Development

Executive Summary

This application note details the process chemistry and scale-up protocols for the synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 10336-98-8). This compound, a derivative of cinnamic acid, is a critical intermediate in the development of UV-absorbing functional materials and pharmacological agents.

We present two distinct protocols:

  • Protocol A (Rapid Scale-Up): A piperidine-catalyzed reflux method optimized for high throughput and yield (>95%).

  • Protocol B (High Purity/Green): An ammonium acetate-mediated condensation designed to minimize side reactions and simplify purification for sensitive biological applications.

Key Performance Indicators (KPIs):

  • Target Yield: >92% (Isolated)

  • Purity: >99% (HPLC/NMR)

  • Appearance: White to pale yellow crystalline solid

  • Scale: Adaptable from 10 g to 1 kg

Scientific Background & Reaction Mechanism

The synthesis utilizes the Knoevenagel Condensation , a nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (4-methylbenzaldehyde), followed by dehydration.

Reaction Scheme:



Mechanistic Insight

The reaction proceeds via a base-catalyzed deprotonation of the ethyl cyanoacetate to form a resonance-stabilized enolate. This enolate attacks the aldehyde carbonyl, forming a


-hydroxy intermediate (aldol-type). Spontaneous dehydration (E1cB mechanism) drives the equilibrium toward the stable, conjugated 

-unsaturated product.

Critical Process Parameter (CPP): The reaction is reversible. However, in ethanolic solution, the high crystallinity of the product acts as a thermodynamic sink. As the product precipitates upon cooling, it drives the equilibrium forward (Le Chatelier’s principle), often negating the need for azeotropic water removal (Dean-Stark) at this scale.

ReactionPathway Reactants Reactants (Aldehyde + Ester) Enolate Enolate Formation (Base Cat.) Reactants->Enolate Deprotonation Intermediate Aldol Intermediate (Beta-Hydroxy) Enolate->Intermediate Nucleophilic Attack Elimination Dehydration (-H2O) Intermediate->Elimination Spontaneous Product Crystalline Product (Conjugated System) Elimination->Product Irreversible (Precipitation)

Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the crystallization driving force.

Strategic Process Design
ParameterProtocol A (Piperidine)Protocol B (Ammonium Acetate)
Catalyst Type Strong Organic Base (Liquid)Mild Buffer Salt (Solid)
Reaction Rate Very Fast (1–2 hours)Moderate (3–5 hours)
Exothermicity High (Requires controlled addition)Low (Self-limiting)
Impurity Profile Risk of hydrolysis/Michael additionVery clean; minimal side products
Ideal Application Bulk synthesis, Non-pharma usePharma intermediates, High-purity stds
Experimental Protocols
Protocol A: Rapid Scale-Up (Piperidine Method)

Best for: Maximizing yield and throughput.

Reagents (for 100 g Scale):

  • 4-Methylbenzaldehyde (p-Tolualdehyde): 0.83 mol (~100 g)

  • Ethyl Cyanoacetate: 0.83 mol (~94 g) [1.0 eq]

  • Ethanol (95% or Absolute): 300 mL

  • Piperidine: 1.0 mL (Catalytic)

Step-by-Step Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 4-methylbenzaldehyde and Ethanol. Stir to dissolve.

  • Addition 1: Add Ethyl Cyanoacetate in one portion.

  • Catalysis (Critical Step): Add Piperidine dropwise. Warning: Exothermic. Monitor temperature; do not allow uncontrolled boiling.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.

    • Checkpoint: Solution typically turns from colorless to pale yellow. Solids may begin to precipitate near the end of the reaction.[1]

  • Crystallization: Remove heat. Allow the mixture to cool slowly to room temperature (25°C) with gentle stirring.

    • Optimization: Once at 25°C, chill in an ice bath (0-5°C) for 1 hour to maximize recovery.

  • Isolation: Filter the heavy precipitate via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with cold Ethanol (2 x 50 mL) to remove residual catalyst and unreacted aldehyde.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Protocol B: High-Purity Synthesis (Ammonium Acetate Method)

Best for: Pharmaceutical applications requiring minimal purification.

Reagents:

  • 4-Methylbenzaldehyde: 1.0 eq

  • Ethyl Cyanoacetate: 1.05 eq (Slight excess drives completion)

  • Ammonium Acetate: 0.1 eq

  • Ethanol: 3-4 Volumes (relative to aldehyde weight)

Step-by-Step Procedure:

  • Dissolution: Combine aldehyde, ethyl cyanoacetate, and ammonium acetate in Ethanol.

  • Reaction: Reflux for 4–5 hours.

    • Note: Ammonium acetate decomposes slightly to release ammonia, providing a buffered basic environment that minimizes "oiling out" and side reactions like self-condensation of the aldehyde.

  • Quench/Workup: Pour the hot reaction mixture into a beaker containing crushed ice (approx. 5x volume of reaction solvent).[2]

  • Precipitation: Stir vigorously. The product will precipitate as a fine white powder.

  • Purification: Filter and recrystallize from hot Ethanol or Methanol if ultra-high purity (>99.5%) is required.

Process Control & Scale-Up Workflow

The following diagram illustrates the decision matrix for scale-up and purification.

ProcessFlow Start Crude Reaction Mixture Check Check TLC/HPLC (Aldehyde < 0.5%) Start->Check Check->Start Fail (Continue Reflux) Cooling Controlled Cooling (Reflux -> 20°C -> 0°C) Check->Cooling Pass Filter Filtration Cooling->Filter PurityCheck Purity Check Filter->PurityCheck Recryst Recrystallization (Solvent: EtOH or MeOH) PurityCheck->Recryst <98% or Colored Dry Vacuum Drying (< 50°C) PurityCheck->Dry >98% Recryst->Filter

Figure 2: Downstream processing workflow ensuring purity specifications.

Analytical Specifications & Troubleshooting

Characterization Data:

  • Appearance: White to pale yellow needles/powder.

  • Melting Point: 90–96°C (Note: Polymorphs exist; crude may melt lower).

  • 1H NMR (400 MHz, CDCl3):

    
     8.2 (s, 1H, vinyl), 7.9 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 4.3 (q, 2H, CH2), 2.4 (s, 3H, CH3), 1.4 (t, 3H, CH3).
    

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Product "Oils Out" Impurities or cooling too fast.Reheat to dissolve.[3] Add a seed crystal. Cool very slowly (10°C/hour).
Low Yield Incomplete reaction or product lost in filtrate.Check filtrate TLC.[1] If product is present, concentrate filtrate and chill.
Yellow/Brown Color Oxidation or polymerization.Recrystallize from Ethanol with activated charcoal (carbon).
Transesterification Use of Methanol with Ethyl ester.Strictly use Ethanol as solvent to match the ester group.
References
  • Chen, Q. Y., et al. (2010). "Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph." Acta Crystallographica Section E, 66(Pt 4). Link

  • Organic Chemistry Portal. "Knoevenagel Condensation: Mechanism and Modifications." Link

  • BenchChem Technical Support. "Purification and Troubleshooting of Cyanoacrylates." Link

  • PrepChem. "Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (Analogous Protocol)." Link

  • Jones, G. (1967). "The Knoevenagel Condensation."[1][4][5][6][7][8][9][10][11] Organic Reactions, 15, 204.[6] (Classic Reference for Mechanism).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

[1] Case ID: PUR-2017-88-1 Status: Active Support Tier: Senior Application Scientist Subject: Optimization of Purification Protocols for Knoevenagel Condensation Products[1] Introduction & Scope Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-2017-88-1 Status: Active Support Tier: Senior Application Scientist Subject: Optimization of Purification Protocols for Knoevenagel Condensation Products[1]

Introduction & Scope

Welcome to the Technical Support Center. You are likely working with Ethyl 2-cyano-3-(4-methylphenyl)acrylate (CAS: 2017-88-1), a solid


-cyanocinnamate derivative synthesized via the Knoevenagel condensation of 4-methylbenzaldehyde (p-tolualdehyde) and ethyl cyanoacetate.[1]

Critical Distinction: Unlike "ethyl 2-cyanoacrylate" (Super Glue™ monomer), your target molecule possesses a 4-methylphenyl group at the


-position.[1] This substitution stabilizes the molecule, rendering it a crystalline solid that does not undergo rapid anionic polymerization upon contact with moisture. However, achieving high purity (>99%) is challenging due to the persistence of unreacted aldehyde, catalyst residues (piperidine/ammonium acetate), and geometric isomers.[1]

This guide provides autonomous, field-proven protocols to isolate the target as a high-purity white solid.[1]

Impurity Profiling & Detection

Before initiating purification, you must identify what you are removing. The table below summarizes the NMR signatures of the product versus common impurities.

Table 1: NMR Diagnostic Markers (400 MHz, CDCl


) 
CompoundKey Signal (

ppm)
MultiplicityIntegrationDiagnostic Note
Target Product 8.20 Singlet (s)1HVinyl proton (

CH).[1] Distinctive downfield shift.
Target Product 2.42 Singlet (s)3HMethyl group on the phenyl ring.[1][2]
Impurity: 4-Methylbenzaldehyde ~10.0Singlet (s)1HAldehyde proton.[1] Indicates incomplete reaction.
Impurity: Ethyl Cyanoacetate 3.5 - 3.8Singlet (s)2H

-Methylene protons.[1] Often obscured but look for integral mismatch.
Impurity: Piperidine (Catalyst) 1.5 - 1.7Multiplet (m)-Broad aliphatic peaks; indicates insufficient acid wash.[1]

Analyst Note: The vinyl proton at 8.20 ppm is your "truth" signal. If you see a smaller singlet nearby (e.g., 7.8–8.0 ppm), you likely have the Z-isomer, though the E-isomer is thermodynamically favored and typically constitutes >95% of the crude solid [1].[1]

Module 1: Recrystallization (The Gold Standard)[1]

Chromatography should be a secondary choice. Recrystallization is the most efficient method for this compound class due to its crystalline nature and the distinct solubility profile compared to the starting materials.

Recommended Solvent System: Acetonitrile : Water (1:4) or Ethanol (95%) .[1] Research indicates that Acetonitrile/Water often yields a more defined crystal habit (monoclinic) and higher purity for this specific tolyl derivative [2].[1]

Protocol A: The Acetonitrile/Water Displacement Method
  • Dissolution: Place the crude solid in a flask. Add minimal Acetonitrile (MeCN) at 60–70°C until fully dissolved.

    • Why? The product is highly soluble in hot MeCN.

  • Filtration (Hot): If insoluble particles remain (dust, catalyst salts), filter the hot solution rapidly through a pre-warmed glass frit.[1]

  • Precipitation: While maintaining the solution warm (~50°C), slowly add Water (warm) dropwise.[1]

    • Target Ratio: Stop adding water when the solution turns slightly turbid (cloud point).[1] The final ratio should approach 1:4 (MeCN:Water).[1]

  • Crystallization: Allow the mixture to cool to room temperature slowly (over 2 hours). Then, cool to 4°C in a fridge.

    • Mechanism:[3][4] Rapid cooling traps impurities. Slow cooling allows the lattice to reject the unreacted aldehyde (which is an oil).[1]

  • Isolation: Filter the white precipitate. Wash with cold 20% MeCN/Water.[1]

  • Drying: Vacuum dry at 40°C. High heat (>80°C) may cause sublimation or degradation over time.[1]

Module 2: Troubleshooting & Logic Workflows

Common failure modes in purifying cyanocinnamates are "oiling out" and persistent color. Use the logic flow below to diagnose your specific issue.

PurificationLogic Start Crude Product State Oily Sticky Oil / Gum Start->Oily Solid Solid / Powder Start->Solid Trituration Triturate with Cold Ethanol or Hexane Oily->Trituration Induce solid Color Yellow/Orange Impurity Solid->Color Check Appearance Recryst Recrystallize (MeCN : H2O 1:4) Solid->Recryst Standard Path AcidWash Acid Wash (1M HCl) Remove Base Catalyst Color->AcidWash Base Residue? Trituration->Solid Success Column Flash Chromatography (Hexane:EtOAc 8:2) Trituration->Column Fails AcidWash->Recryst

Figure 1: Decision matrix for purification based on the physical state of the crude material.[1]

Troubleshooting Guide

Issue 1: The product is oiling out instead of crystallizing.

  • Cause: The solution is too concentrated, or the solvent polarity is mismatched. Unreacted aldehyde acts as a "solvent," preventing lattice formation.

  • Fix: Re-dissolve the oil in a small amount of Ethanol. Scratch the glass side with a spatula to induce nucleation. If this fails, add a seed crystal (if available) or cool to -20°C.[1]

Issue 2: The product is bright yellow/orange (Should be white/pale yellow).

  • Cause: Trace piperidine (catalyst) or Knoevenagel polymerization byproducts.[1] Bases can form colored charge-transfer complexes with the product.[1]

  • Fix: Dissolve the crude solid in Ethyl Acetate and wash with 1M HCl (2x) followed by Brine. This protonates and removes the piperidine. Re-crystallize after drying the organic layer.

Issue 3: NMR shows a doublet of doublets in the aromatic region.

  • Cause: This is normal. The 4-methylphenyl group has an AA'BB' splitting pattern, which often looks like two large doublets (approx 7.9 ppm and 7.3 ppm) [3].[1] Do not confuse this with an impurity.

Module 3: Flash Chromatography (Polishing)[1]

If recrystallization fails to remove the aldehyde (which has a similar solubility profile), use silica gel chromatography.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Start 90:10

    
     Gradient to 80:20) .[1]
    
  • Rf Values (Approximate):

    • 4-Methylbenzaldehyde: ~0.6–0.7 (High mobility, elutes first).[1]

    • Target Product: ~0.3–0.4 (Elutes second).

    • Ethyl Cyanoacetate: ~0.2–0.3 (Stains poorly with UV, use KMnO

      
       dip).[1]
      

Technique Tip: The target compound is UV active. Use a TLC plate with a fluorescent indicator (F254) and visualize under 254 nm light.[1] The product will appear as a dark spot.

Frequently Asked Questions (FAQs)

Q: Can I use vacuum distillation to purify this? A: Not recommended. While the starting materials are volatile, the product has a high boiling point and is prone to thermal decomposition or polymerization at the temperatures required for distillation (>150°C).[1] Crystallization is safer and more scalable.[1]

Q: Is the product moisture sensitive? A: The pure solid is relatively stable. However, the synthesis is water-sensitive (water is a byproduct that drives the equilibrium backward).[1] Once isolated, store the solid in a desiccator to prevent hydrolysis of the ester group over long periods, but it does not require a glovebox.

Q: I see two sets of signals in the NMR. Is my product decomposing? A: Likely not. You are observing Geometric Isomerism (


) . The Knoevenagel condensation typically favors the 

-isomer (trans-like) due to steric hindrance between the phenyl ring and the ester group.[1] If you see a minor set of peaks (<5%), it is the

-isomer.[1] Recrystallization often enriches the major isomer.
References
  • Jones, G. (2011).[1] The Knoevenagel Condensation. Organic Reactions. Wiley. [1]

  • He, Y., et al. (2010).[1] Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E.

  • Royal Society of Chemistry. (2014).[1] Supplementary Information: Characterization data for Ethyl 2-cyano-3-p-tolylacrylate. RSC Advances.

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Knoevenagel protocols).

Sources

Optimization

Improving the purity of "Ethyl 2-cyano-3-(4-methylphenyl)acrylate"

Technical Support Center: Purity Optimization of Ethyl 2-cyano-3-(4-methylphenyl)acrylate Executive Summary This technical guide addresses the synthesis and purification of Ethyl 2-cyano-3-(4-methylphenyl)acrylate , a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Optimization of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Executive Summary

This technical guide addresses the synthesis and purification of Ethyl 2-cyano-3-(4-methylphenyl)acrylate , a critical intermediate often synthesized via the Knoevenagel condensation of 4-methylbenzaldehyde (p-tolualdehyde) and ethyl cyanoacetate.[1] While the reaction is generally high-yielding, researchers frequently encounter persistent impurities such as unreacted aldehyde, Michael addition byproducts (bis-adducts), and geometric isomers that degrade downstream applications.

This guide moves beyond basic recipes to provide a causal analysis of impurity formation and self-validating protocols for achieving >99% purity.

Module 1: Reaction Optimization (Prevention)

The Issue: High crude purity is the prerequisite for successful recrystallization. "Gummy" or oiled-out products often result from uncontrolled reaction kinetics or incorrect stoichiometry.[1]

Mechanism of Impurity Formation: The primary pathway is the Knoevenagel condensation. However, competitive side reactions occur if conditions are too forcing or if the active methylene component is in large excess.

ReactionPathway Reactants p-Tolualdehyde + Ethyl Cyanoacetate Intermediate Aldol Intermediate Reactants->Intermediate Deprotonation & Attack Impurity3 Unreacted Aldehyde Reactants->Impurity3 Incomplete Conv. Catalyst Base Catalyst (Piperidine/Ethanol) Catalyst->Intermediate Product Target Product (E-Isomer) Ethyl 2-cyano-3-(4-methylphenyl)acrylate Intermediate->Product Dehydration (-H2O) Impurity1 Impurity A: Bis-Adduct (Michael Addition) Product->Impurity1 Excess Ethyl Cyanoacetate (Michael Addition) Impurity2 Impurity B: Hydrolyzed Acid Product->Impurity2 H2O / High Temp

Figure 1: Reaction pathway showing the Knoevenagel condensation and competing side reactions leading to common impurities.[1][2]

Troubleshooting Q&A: Synthesis

Q1: My product is oiling out instead of precipitating. Why? A: This is typically caused by residual solvent (often toluene or ethanol) or a high concentration of unreacted p-tolualdehyde .[1]

  • Technical Insight: The melting point of the pure compound is 88–92 °C [1, 2]. Impurities act as freezing point depressants. If the aldehyde (a liquid) remains, it solvates the product.

  • Corrective Action: Ensure you use a slight excess of ethyl cyanoacetate (1.05 eq) rather than the aldehyde. The ester is easier to remove via recrystallization than the lipophilic aldehyde.

Q2: I see a persistent "bis-product" in my LC-MS. How do I prevent this? A: The "bis-product" forms via a Michael addition of a second equivalent of ethyl cyanoacetate to the alkene of your product.[1]

  • Cause: This occurs when the reaction runs too long or if the catalyst load is too high (promoting the reversible Michael addition).[1]

  • Protocol Adjustment: Stop the reaction immediately upon consumption of the limiting reagent (monitor via TLC/HPLC). Do not "soak" the reaction overnight if conversion is complete.

Module 2: Work-up & Isolation

The Issue: Standard filtration often traps mother liquor containing catalyst residues and unreacted starting materials within the crystal lattice.

Q3: How do I efficiently remove unreacted p-tolualdehyde without column chromatography? A: Chemical washing is superior to solvent washing for aldehyde removal.[1]

  • Protocol:

    • Dissolve the crude solid in Ethyl Acetate.

    • Wash with saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]

    • Mechanism: The bisulfite forms a water-soluble adduct with the aldehyde (bisulfite addition compound), pulling it into the aqueous layer.[1]

    • Wash with water, then brine, and dry over Na₂SO₄.

Module 3: Purification (The "Cure")

The Issue: Achieving >99% purity requires a selective recrystallization system that rejects both polar (catalyst) and non-polar (dimer) impurities.[1]

Recommended Recrystallization Protocols
ParameterMethod A: Ethanol (Standard)Method B: MeCN/Water (High Purity)
Solvent System Ethanol (95% or Absolute)Acetonitrile : Water (1:[1]4)
Target Impurities General starting materialsPolar byproducts, salts
Yield 85-90%~95% [3]
Crystal Form White/Pale Yellow NeedlesWhite Solid
Procedure Dissolve at reflux; cool slowly to 4°C.Dissolve in hot MeCN; add H₂O slowly; cool.

Q4: Which solvent system should I choose? A:

  • Use Ethanol if your main impurity is slight color or trace starting material. It is the industry standard for this class of acrylates [4].

  • Use Acetonitrile/Water (1:4) if you need to remove ionic species (catalyst salts) or if the ethanol method yields "fluffy" crystals that are hard to filter.[1] This method often yields a denser solid [3].

PurificationLogic Start Crude Product Isolated CheckMP Check Melting Point (Target: 88-92°C) Start->CheckMP Decision1 MP < 80°C or Oily? CheckMP->Decision1 Bisulfite Wash with NaHSO3 (Remove Aldehyde) Decision1->Bisulfite Yes (Impure) RecrystEtOH Recrystallize from Ethanol Decision1->RecrystEtOH No (Solid) Bisulfite->RecrystEtOH CheckPurity Verify Purity (HPLC/NMR) RecrystEtOH->CheckPurity RecrystMeCN Recrystallize from MeCN/H2O (1:4) CheckPurity->RecrystMeCN Purity < 98% Final Pure Product (>99%) CheckPurity->Final Purity > 99%

Figure 2: Purification decision tree for Ethyl 2-cyano-3-(4-methylphenyl)acrylate.

Module 4: Analytical Verification

Q5: How do I validate that I have the correct isomer? A: The Knoevenagel condensation typically yields the thermodynamically stable (E)-isomer .[1]

  • 1H NMR Validation: Look for the vinylic proton signal. In similar systems, the alkene proton appears as a singlet around δ 8.22 ppm [2].

  • Melting Point: The pure compound must melt sharply between 88–92 °C . A range >2°C indicates impurity.[1]

Data Summary for Validation:

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Melting Point 88–92 °C[2, 5]
Appearance White to pale yellow solid[3]
1H NMR (Vinyl H) Singlet, ~8.22 ppm (CDCl₃)[2]

References

  • Santa Cruz Biotechnology.[2][3][4] Ethyl 2-cyano-3-(4-methylphenyl)acrylate | CAS 2017-88-1.[1][3][4][5] Link[1][5]

  • Journal of the Mexican Chemical Society. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. (See Compound 3j).[1][2][6] Link[1][2]

  • National Institutes of Health (PMC).[1] Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Link

  • ResearchGate.[2][7] Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide. Link

  • BenchChem. Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation (Contextual reference for general Knoevenagel protocols). Link[1]

Sources

Troubleshooting

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" byproduct identification and removal

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Ethyl 2-cyano-3-(4-methylphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 2-cyano-3-(4-methylphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, byproduct identification, and purification protocols. We understand that achieving high purity is critical for reproducible results, and this document offers field-proven insights to address common challenges encountered during and after the synthesis of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis and purification of Ethyl 2-cyano-3-(4-methylphenyl)acrylate.

Q1: What is the primary synthetic route for Ethyl 2-cyano-3-(4-methylphenyl)acrylate?

A1: The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the condensation of 4-methylbenzaldehyde (also known as p-tolualdehyde) with ethyl cyanoacetate in the presence of a basic catalyst, such as piperidine or ammonium acetate.[3][4]

Q2: What are the most common impurities or byproducts I should expect after synthesis?

A2: While the Knoevenagel condensation is generally efficient, several byproducts and impurities can arise. These typically include:

  • Unreacted Starting Materials: Residual 4-methylbenzaldehyde and ethyl cyanoacetate are the most common impurities.[5]

  • Michael Addition Products: The product is an electrophilic alkene and can react with a second molecule of the ethyl cyanoacetate enolate. This is a potential side reaction, especially under harsh conditions.[6]

  • Polymerized Product: Cyanoacrylates are known to undergo anionic polymerization, which can be initiated by the basic catalyst.[7][8]

  • Hydrolysis Products: If water is present, the ester group can hydrolyze to a carboxylic acid, or the nitrile group can hydrolyze to an amide.

  • Transesterification Products: If an alcohol other than ethanol is used as the solvent, transesterification can occur, leading to a mixture of esters which can be difficult to separate.[6]

Q3: My crude product is a yellow oil and will not crystallize. What does this mean and what should I do?

A3: Obtaining an oil instead of a solid is a strong indication that significant impurities are present, which depress the melting point of the compound.[5] The recommended course of action is to first attempt purification by column chromatography to remove the bulk of the impurities. After chromatography, the purified fractions can be combined, the solvent removed under vacuum, and crystallization can be re-attempted.[5][9] Alternatively, you can try triturating the oil with a non-polar solvent like hexane to induce crystallization.[5]

Q4: What is the most effective method for purifying the final product?

A4: For most cases, recrystallization is the most effective and commonly cited method for purifying Ethyl 2-cyano-3-(4-methylphenyl)acrylate to a high degree of purity.[3][5][10] Common solvent systems include ethanol or a mixture of acetonitrile and water.[3] If recrystallization fails to remove impurities, particularly colored byproducts, then column chromatography on silica gel is the recommended alternative.[5][9]

Q5: How can I definitively assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any proton or carbon-containing impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities with high precision.[11][12]

  • Gas Chromatography (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[11]

Part 2: Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the synthesis and purification workflow.

Issue / Observation Possible Cause(s) Recommended Solution(s)
NMR spectrum shows unreacted 4-methylbenzaldehyde. 1. The reaction did not go to completion.2. Inefficient removal during the workup process.1. Optimize reaction conditions: increase reaction time or consider a more active catalyst.2. During the aqueous workup, wash the organic layer with a sodium bisulfite solution to remove the residual aldehyde.3. Purify the crude product using column chromatography; the polarity difference between the product and aldehyde is usually sufficient for good separation.[5][9]
Product is an intense yellow or orange color, even after initial crystallization. 1. Formation of colored byproducts, potentially from side reactions or degradation.2. Co-crystallization of these colored impurities with the product.[5]1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot (use with caution as it may adsorb some product).2. If charcoal treatment is ineffective, purify the material by column chromatography on silica gel.[5]
Low yield after recrystallization. 1. Too much solvent was used, causing significant product loss to the mother liquor.2. The chosen solvent has high product solubility even at low temperatures.3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor under reduced pressure and cool again to recover a second crop of crystals.2. Select a solvent system where the product is highly soluble when hot but poorly soluble when cold. Test solvent mixtures like ethyl acetate/hexane.[5]3. Ensure the filtration apparatus (funnel, flask) is preheated to prevent the solution from cooling and crystallizing prematurely.[5]
Extraneous peaks in the aliphatic region of the ¹H NMR (e.g., multiplets around 2.5-3.5 ppm). 1. Formation of a Michael addition byproduct between the product and another molecule of ethyl cyanoacetate enolate.[6]1. Modify reaction conditions to be milder (e.g., lower temperature, shorter reaction time) to disfavor the Michael addition.2. This byproduct is often difficult to remove by recrystallization due to similar polarity. Purification by column chromatography is the most effective method.
Part 3: Key Protocols & Data
Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on standard laboratory procedures for purifying solid organic compounds.[3][10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude Ethyl 2-cyano-3-(4-methylphenyl)acrylate in the minimum amount of a suitable hot solvent (e.g., ethanol or an acetonitrile/water mixture).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness appears, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This is a general protocol for purification when recrystallization is insufficient.[5][9]

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (e.g., methylene chloride or ethyl acetate) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methylene chloride). A common starting gradient is 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate and visualize under UV light to determine which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Comparative Analytical Data for Identification

The following table provides key NMR shifts for the product and its precursors to aid in identification and purity assessment.

Compound Technique Key Chemical Shifts (δ, ppm) Reference
Ethyl 2-cyano-3-(4-methylphenyl)acrylate ¹H NMR (CDCl₃)8.20 (s, 1H, vinylic H), 7.88 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 4.37 (q, 2H, OCH₂), 2.42 (s, 3H, Ar-CH₃), 1.38 (t, 3H, OCH₂CH₃)[13]
¹³C NMR (CDCl₃)162.2 (C=O), 154.4 (C=CH), 144.1 (Ar-C), 130.7 (Ar-CH), 129.5 (Ar-CH), 128.4 (Ar-C), 115.2 (CN), 101.1 (C=CH), 62.0 (OCH₂), 21.3 (Ar-CH₃), 13.6 (OCH₂CH₃)[13]
4-Methylbenzaldehyde ¹H NMR (CDCl₃)9.9 (s, 1H, CHO), 7.7 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 2.4 (s, 3H, Ar-CH₃)Standard
Ethyl Cyanoacetate ¹H NMR (CDCl₃)4.2 (q, 2H, OCH₂), 3.4 (s, 2H, CH₂CN), 1.3 (t, 3H, OCH₂CH₃)Standard
Part 4: Visualizations

Diagram 1: Knoevenagel Condensation Mechanism

The synthesis proceeds via a three-step mechanism: enolate formation, nucleophilic attack, and dehydration.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration ECA Ethyl Cyanoacetate Enolate Resonance-Stabilized Enolate ECA->Enolate Deprotonation Base Base (B:) Base->ECA Aldehyde 4-Methylbenzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Alkoxide Intermediate Aldehyde->Intermediate Protonation Protonation Intermediate->Protonation Dehydration Dehydration (-H₂O) Protonation->Dehydration Product Final Product Dehydration->Product

Caption: Mechanism of the Knoevenagel Condensation.

Diagram 2: Troubleshooting and Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow Start Crude Product (Post-Workup) Check_Physical_State Is the product a solid? Start->Check_Physical_State Recrystallize Attempt Recrystallization Check_Physical_State->Recrystallize Yes Column_Chromatography Perform Column Chromatography Check_Physical_State->Column_Chromatography No (Oil) Check_Purity Analyze Purity (NMR, HPLC) Recrystallize->Check_Purity Final_Product Pure Product (>98%) Check_Purity->Final_Product Purity OK Check_Purity->Column_Chromatography Impurities Remain (e.g., color) Troubleshoot Re-evaluate Synthesis (See Troubleshooting Guide) Check_Purity->Troubleshoot Significant Impurities (e.g. starting material) Column_Chromatography->Check_Purity Column_Chromatography->Check_Purity After CC

Caption: Decision workflow for product purification.

References
  • Chen, Q.-Y., Ke, W.-D., & Kong, L. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1048. [Link]

  • Gawande, S. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(3). [Link]

  • Flutter Eyelash Salon. (n.d.). How is cyanoacrylate made?. [Link]

  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]

  • OSHA. (1985). Ethyl 2-Cyanoacrylate (ECA). Occupational Safety and Health Administration. [Link]

  • Whitaker, G., et al. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. CORE. [Link]

  • PrepChem. (n.d.). Synthesis of (i) Ethyl 2-cyano-3-(4-n-propylphenyl)acrylate. [Link]

  • Supporting Information for Base-free Knoevenagel condensation catalyzed by copper metal surfaces. (n.d.). [Link]

  • Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1583. [Link]

  • Gawande, S. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]

  • Zhang, X.-L., et al. (2009). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2351. [Link]

  • Google Patents. (1999).
  • Han, M. G., Kim, S., & Woldt, S. X. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Polymer Degradation and Stability, 93(7), 1243-1249. [Link]

  • Supporting Information for an article in The Royal Society of Chemistry. (2014). [Link]

  • U.S. Environmental Protection Agency. (2025). Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate. [Link]

  • Kucharczyk, P., et al. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

Sources

Optimization

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" purification by recrystallization vs. chromatography

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Ethyl 2-cyano-3-(4-methylphenyl)acrylate. It addresses common challenges and offers deta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Ethyl 2-cyano-3-(4-methylphenyl)acrylate. It addresses common challenges and offers detailed, field-proven protocols for both recrystallization and column chromatography, empowering you to make informed decisions for achieving optimal purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of Ethyl 2-cyano-3-(4-methylphenyl)acrylate?

A1: The primary impurities typically stem from the Knoevenagel condensation reaction used for its synthesis.[1][2] These include unreacted starting materials, namely p-tolualdehyde and ethyl cyanoacetate. Additionally, side-products from polymerization or self-condensation of the starting materials, along with residual catalyst (often a weak base like piperidine or ammonium acetate), can be present.[3][4]

Q2: When should I choose recrystallization over column chromatography?

A2: Recrystallization is generally the preferred method for this compound if the crude product is a solid and the impurities have different solubility profiles than the desired product.[4][5] It is often faster, more cost-effective, and can yield highly pure crystalline material. Column chromatography is recommended when dealing with an oily crude product, when impurities have similar solubilities, or when a very high degree of purity is essential for subsequent applications.[6][7]

Q3: My product is a persistent oil and won't crystallize. What should I do?

A3: This is a common issue often caused by residual solvent or a significant amount of impurities that lower the melting point.[7] First, ensure all solvent is removed under a high vacuum. If it remains an oil, try triturating with a non-polar solvent like hexane to induce crystallization. If these methods fail, column chromatography is the most effective solution to isolate the pure compound, which should then solidify.[7]

Q4: After recrystallization, my product is still colored. How can I remove the color?

A4: Colored byproducts can sometimes co-crystallize with your product.[7] If the color is faint, a second recrystallization may suffice. For persistent color, adding a small amount of activated charcoal to the hot solution during recrystallization can be effective, followed by a hot filtration step to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield. If this fails, column chromatography is the next logical step.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield after recrystallization 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.[7]1. Concentrate the mother liquor and re-cool to obtain a second crop of crystals. 2. Select a solvent system with a steeper solubility curve (high solubility when hot, very low when cold).[7] 3. Preheat the filtration apparatus (funnel, flask) to prevent premature cooling.[7]
NMR spectrum shows unreacted starting materials 1. Incomplete reaction. 2. Inefficient removal during purification.1. Consider rerunning the reaction with longer time or gentle heating. 2. If recrystallization was used, the solubility of the starting material may be too similar to the product. Purify using column chromatography.[7]
Product appears "gummy" or "oily" after solvent removal 1. Residual solvent. 2. High impurity content.[7]1. Dry the product under high vacuum for an extended period. 2. Purify by column chromatography to remove impurities that are inhibiting crystallization.[7]
Broad melting point range The sample is still impure.Repurify using either another recrystallization with a different solvent system or by column chromatography.

Purification Methodologies

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Solvent System Advantages Considerations Reference
Ethanol Readily available, effective for many cyanoacrylates.Potential for transesterification if acidic/basic impurities are present and heated for prolonged periods.[4]
Acetonitrile/Water (1:4) Reported to yield high-purity white solid.Requires careful control of the solvent ratio.[5]
Methanol Good for recrystallizing similar compounds.Higher risk of transesterification compared to ethanol.[8]
Ethyl Acetate/Hexane Good for compounds that are too soluble in a single solvent.Requires careful determination of the optimal solvent ratio.[9]
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot recrystallization solvent to your crude Ethyl 2-cyano-3-(4-methylphenyl)acrylate until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or solvent mixture).

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA non-polar/polar solvent mixture allows for good separation of the less polar product from more polar impurities. Start with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
Loading Method Dry LoadingAdsorbing the crude product onto a small amount of silica gel before loading onto the column often results in better separation.[10]
  • Column Packing: Prepare a column with silica gel in the chosen eluent system, ensuring there are no air bubbles or cracks.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Remove the solvent to get a free-flowing powder. Carefully add this to the top of the prepared column.[10]

  • Elution: Begin eluting with the mobile phase, starting with a low polarity.[7]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Workflow Diagrams

Purification_Decision Start Crude Product Ethyl 2-cyano-3-(4-methylphenyl)acrylate Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Chromatography Perform Column Chromatography Is_Solid->Chromatography No (Oily) Check_Purity Assess Purity (TLC, NMR, m.p.) Recrystallize->Check_Purity Chromatography->Check_Purity Pure Pure Product Check_Purity->Pure Yes Impure Still Impure Check_Purity->Impure No Impure->Chromatography

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in minimum hot solvent Start->Dissolve Decolorize Decolorize with charcoal (optional) Dissolve->Decolorize Hot_Filter Hot Filtration Decolorize->Hot_Filter Cool Cool to Crystallize Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Dry Dry Crystals Vacuum_Filter->Dry End Pure Crystals Dry->End

Sources

Troubleshooting

Technical Support Center: Ethyl 2-cyano-3-(4-methylphenyl)acrylate Stability and Degradation

Welcome to the technical support center for Ethyl 2-cyano-3-(4-methylphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-cyano-3-(4-methylphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and preventing the degradation of this compound. Understanding the stability of this molecule is critical for ensuring the reliability and reproducibility of experimental results.

I. Troubleshooting Degradation Issues

This section addresses common problems encountered during the handling and storage of Ethyl 2-cyano-3-(4-methylphenyl)acrylate, providing insights into the root causes and offering actionable solutions.

Question 1: I've observed a decrease in the purity of my Ethyl 2-cyano-3-(4-methylphenyl)acrylate sample over time, even when stored in a sealed container. What are the likely degradation pathways?

Answer:

The degradation of Ethyl 2-cyano-3-(4-methylphenyl)acrylate is primarily driven by its susceptibility to polymerization, hydrolysis, and to a lesser extent, photodegradation. The strong electron-withdrawing nature of the nitrile (CN) and ester (COOR) groups makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack, which is the initiating step in its most common degradation pathway: anionic polymerization.[1]

The primary degradation pathways include:

  • Anionic Polymerization: This is the most significant degradation pathway for cyanoacrylates. It is typically initiated by weak bases or nucleophiles, such as moisture (hydroxide ions), amines, or even trace impurities on glassware.[1][2] The reaction is a rapid chain-growth polymerization that results in the formation of long polymer chains, leading to solidification or increased viscosity of the material.[3][4] The propagating carbanion is resonance-stabilized by the adjacent cyano and ester groups, which drives the polymerization forward.[1][2]

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions and water. This reaction would yield 2-cyano-3-(4-methylphenyl)acrylic acid and ethanol. While less rapid than anionic polymerization, hydrolysis can be a significant degradation pathway over extended periods or under inappropriate storage conditions.

  • Thermal Degradation: At elevated temperatures, cyanoacrylate polymers can undergo depolymerization, breaking down into the constituent monomer.[5][6][7] For the monomer itself, high temperatures can accelerate both polymerization and other decomposition reactions. The decomposition temperature for a similar compound, ethyl 2-cyanoacrylate, is noted to be 75°C.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical polymerization or other photochemical reactions, leading to discoloration and the formation of impurities.[8][9]

The following diagram illustrates the primary degradation pathways:

Figure 1: Primary Degradation Pathways cluster_main cluster_pathways cluster_initiators A Ethyl 2-cyano-3-(4-methylphenyl)acrylate (Monomer) B Polymerization (Solidified/Viscous Product) A->B Anionic Initiation C Hydrolysis Products (e.g., Carboxylic Acid, Ethanol) A->C H₂O (Acid/Base) D Other Decomposition Products A->D High Energy I1 Moisture (Weak Base) I1->B I2 Heat I2->B I2->D I3 Light (UV) I3->B I3->D I4 Trace Impurities (Bases/Nucleophiles) I4->B

Caption: Primary degradation pathways for Ethyl 2-cyano-3-(4-methylphenyl)acrylate.

Question 2: My sample of Ethyl 2-cyano-3-(4-methylphenyl)acrylate has solidified in the container. What happened, and can it be reversed?

Answer:

Solidification is a clear indication that the monomer has undergone extensive polymerization.[10] As explained in the previous question, this is most commonly due to anionic polymerization initiated by moisture or other basic contaminants. Once the monomer has polymerized, this process is generally irreversible.

Common Causes of Premature Polymerization:

  • Moisture Contamination: This is the most frequent cause. Opening a refrigerated container before it has warmed to room temperature can cause atmospheric moisture to condense inside, initiating polymerization.[10] Improperly sealed containers also allow for the ingress of humidity.[10]

  • Heat Exposure: Elevated temperatures accelerate the rate of polymerization.[10] Storing the compound near heat sources or in direct sunlight should be avoided.[10]

  • Inhibitor Depletion: Cyanoacrylates are typically shipped with small amounts of inhibitors to prevent premature polymerization.[10] Over extended storage periods or due to improper handling, these inhibitors can be consumed, leaving the monomer susceptible to polymerization.[10]

  • Contamination: Introduction of basic or nucleophilic contaminants into the container can rapidly initiate polymerization.

Prevention is Key:

Since the polymerization is not reversible, preventing it is crucial. This involves strict adherence to proper storage and handling protocols, which are detailed in the FAQs section of this guide.

Question 3: I am observing unexpected peaks in my HPLC/GC analysis of an aged sample. What are these likely to be?

Answer:

The appearance of new peaks in a chromatogram of an aged sample suggests the formation of degradation products. Based on the known degradation pathways, these peaks could correspond to:

  • Oligomers: Short-chain polymers formed during the initial stages of polymerization. These may be soluble in the analytical solvent and appear as a series of new, often broader, peaks.

  • Hydrolysis Products: The primary hydrolysis product would be 2-cyano-3-(4-methylphenyl)acrylic acid. This more polar compound will have a different retention time in reverse-phase HPLC compared to the parent ester.

  • Isomers: Although less common, exposure to certain conditions (e.g., light) could potentially lead to E/Z isomerization of the double bond, resulting in a new peak with slightly different chromatographic behavior.

To identify these unknown peaks, a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) is highly recommended. The mass-to-charge ratio of the new peaks can provide direct evidence for their molecular weights, allowing for the confident identification of degradation products.

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for unopened containers of Ethyl 2-cyano-3-(4-methylphenyl)acrylate?

A1: For optimal long-term stability, unopened containers should be stored in a refrigerator between 2°C and 8°C.[10] This low temperature significantly slows down the rate of potential polymerization.[10] Crucially, you must allow the container to warm to room temperature before opening it. This prevents condensation of atmospheric moisture inside the container, which can initiate polymerization.[10]

Q2: How should I store a container that has been opened?

A2: Once opened, it is recommended to store the container at room temperature in a desiccator containing a fresh desiccant like silica gel.[10] Do not return an opened container to the refrigerator, as this increases the risk of moisture condensation each time it is cycled between cold and room temperature.[10] Always ensure the cap is tightly sealed immediately after use.[10]

Q3: My experiment requires the use of a solvent. Which solvents are compatible and which should be avoided?

A3: The choice of solvent is critical. Protic or basic solvents should be avoided as they can initiate polymerization.

  • Recommended Solvents: Aprotic, non-nucleophilic solvents such as acetonitrile, methylene chloride, or dry acetone (if used immediately) are generally suitable for short-term experimental use.[11]

  • Solvents to Avoid: Alcohols (methanol, ethanol), water, and amines should be avoided as they can readily initiate anionic polymerization.[1] Using alcoholic solvents can also lead to transesterification as a side reaction.[12]

Stabilization

Q4: Can I add a stabilizer to my sample to extend its shelf life?

A4: Yes, adding stabilizers can be an effective strategy, particularly for material that will be stored for an extended period after opening. Cyanoacrylates are typically stabilized with a dual-inhibitor system:

  • Free-Radical Inhibitors: These prevent free-radical polymerization, which can be initiated by light or heat. Hydroquinone and p-methoxyphenol (MEHQ) are commonly used.[3][4] Typical concentrations range from 100-1000 ppm.[10]

  • Anionic Polymerization Inhibitors: These are acidic compounds that neutralize the basic species that initiate anionic polymerization. Sulfur dioxide, acetic acid, or phosphoric acid are often used in the 10-100 ppm range.[10][13]

The table below summarizes common stabilizers and their typical concentrations.

Stabilizer TypeExample(s)Typical Concentration (ppm)Mechanism of Action
Free-Radical Hydroquinone, p-Methoxyphenol100 - 1000Scavenges free radicals
Anionic Sulfur Dioxide, Phosphoric Acid10 - 100Neutralizes basic initiators

Table 1: Common Stabilizers for Cyanoacrylate Monomers.

Note: The addition of stabilizers should be done carefully, as excessive amounts may interfere with subsequent reactions or applications.

III. Experimental Protocols

Protocol 1: Stability Assessment of Ethyl 2-cyano-3-(4-methylphenyl)acrylate by HPLC

This protocol provides a method to monitor the purity of your sample over time and detect the formation of degradation products.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Ethyl 2-cyano-3-(4-methylphenyl)acrylate sample.

  • HPLC-grade acetonitrile and water.

  • Class A volumetric flasks and pipettes.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water. A gradient elution is often effective. For example: Start with a 50:50 (v/v) mixture of acetonitrile and water, then ramp to 95% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a pure sample (typically around 280-320 nm for this chromophore).

  • Injection Volume: 10 µL.

3. Procedure:

  • Standard Preparation: Accurately prepare a stock solution of high-purity Ethyl 2-cyano-3-(4-methylphenyl)acrylate in acetonitrile (e.g., 1 mg/mL). From this, prepare a working standard at a lower concentration (e.g., 0.1 mg/mL).

  • Sample Preparation (Time Zero): Prepare a sample of the material to be tested at the same concentration as the working standard.

  • Analysis: Inject the working standard and the time-zero sample onto the HPLC system and record the chromatograms. The purity can be calculated using the area normalization method.

  • Stability Study: Store the bulk sample under the desired conditions (e.g., recommended storage, elevated temperature, or light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), prepare a new sample from the stored bulk material and analyze it by HPLC.

  • Data Analysis: Compare the purity of the time-point samples to the time-zero sample. Note the appearance of any new peaks, which indicate degradation products.

Caption: Workflow for HPLC-based stability assessment.

IV. References

  • Rath, S. K. (2007). Stabilizer cyanoacrylate formulations. U.S. Patent Application No. 11/528,092.

  • Byrne, C. A., & Williams, F. J. (2008). Improved stabilizer cyanoacrylate formulations. European Patent Application No. EP1928920A2.

  • He, T., & Haddleton, D. M. (2014). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 6(5), 1137-1163.

  • ITW LLC & Co. KG. (2017). Cyanacrylate Adhesive Safety Data Sheet.

  • Coover, Jr., H. W., & Wicker, Jr., T. H. (1967). Stabilized cyanoacrylate adhesives. U.S. Patent No. 3,355,482.

  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.

  • BEST Klebstoffe GmbH & Co. KG. (n.d.). BEST Cyanoacrylate Ethyl - Safety Data Sheet.

  • Occupational Safety and Health Administration. (n.d.). Ethyl 2-Cyanoacrylate (ECA).

  • Occupational Safety and Health Administration. (2018). ETHYL 2-CYANOACRYLATE.

  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 2-Cyanoethyl Acrylate (stabilized with MEHQ).

  • Li, J., et al. (2019). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. RSC Advances, 9(1), 22-26.

  • Reddy, T. S., et al. (2016). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of Heterocyclic Chemistry, 53(4), 1148-1154.

  • Reddy, T. S., et al. (2023). Supplementary Information. Journal of the Mexican Chemical Society, 67(1).

  • Zhang, J., et al. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o748.

  • Han, M. G., et al. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Polymer Degradation and Stability, 93(7), 1243-1251.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.

  • Fun, H.-K., et al. (2011). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2919.

  • Czajlik, I., et al. (2015). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 119(1), 255-263.

  • SIELC Technologies. (2018). Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate.

  • Fotiou, T., et al. (2015). PHOTOCATALYTIC DEGRADATION OF CYANOTOXINS UNDER VISIBLE LIGHT; ELUCIDATION OF THE REACTION MECHANISM. In Proceedings of the 14th International Conference on Environmental Science and Technology.

  • Li, Y., et al. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences, 185, 03023.

  • Woodman, M. (n.d.). Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection. Agilent Technologies.

  • Han, M. G., Kim, S., & Liu, S. X. (2008). Synthesis and degradation behavior of poly(ethyl cyanoacrylate). USDA ARS.

  • Bikiaris, D. N., et al. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Polymers, 10(5), 513.

  • Zhang, J., et al. (2013). Ethyl (E)-2-cyano-3-(4-methyl-phen-yl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o748.

  • Plastics Technical Evaluation Center. (1963). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11.

  • Cedre. (2006). Ethyl acrylate - Chemical Response Guide.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "Ethyl 2-cyano-3-(4-methylphenyl)acrylate" synthesis methods

Executive Summary Ethyl 2-cyano-3-(4-methylphenyl)acrylate (also known as Ethyl -cyano-4-methylcinnamate) is a critical Knoevenagel condensation adduct used extensively as an intermediate in the synthesis of UV-absorbing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (also known as Ethyl


-cyano-4-methylcinnamate) is a critical Knoevenagel condensation adduct used extensively as an intermediate in the synthesis of UV-absorbing materials, nonlinear optical polymers, and specific pharmacophores.

This guide objectively compares three distinct synthetic methodologies:

  • Method A (Classical): Homogeneous catalysis using Piperidine in Ethanol.

  • Method B (Green/Aqueous): DBU-catalyzed reaction in Water.[1]

  • Method C (High-Throughput): Microwave-Assisted Solvent-Free Synthesis.

Key Finding: While Method A remains the industrial benchmark for reproducibility, Method C offers superior time-efficiency (seconds vs. hours) and atom economy, making it the preferred route for rapid library generation in drug discovery.

Mechanistic Foundation

The synthesis is a classic Knoevenagel Condensation between p-tolualdehyde (4-methylbenzaldehyde) and ethyl cyanoacetate. The reaction is driven by the acidity of the active methylene group in ethyl cyanoacetate, facilitated by a base catalyst.[2]

Reaction Pathway[2][3][4][5][6]
  • Deprotonation: The base abstracts a proton from ethyl cyanoacetate, forming a resonance-stabilized enolate.[2]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of p-tolualdehyde.

  • Dehydration: The resulting aldol intermediate undergoes rapid dehydration (E1cB mechanism) to form the

    
    -unsaturated ester.
    

KnoevenagelMechanism Reactants p-Tolualdehyde + Ethyl Cyanoacetate Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate Deprotonation Intermediate Aldol-like Intermediate Enolate->Intermediate Nucleophilic Attack Elimination Dehydration (-H2O) Intermediate->Elimination Proton Transfer Product Ethyl 2-cyano-3- (4-methylphenyl)acrylate Elimination->Product Irreversible

Figure 1: Step-wise mechanistic pathway of the Knoevenagel condensation for CAS 2017-88-1.

Comparative Analysis of Methods

The following data summarizes experimental performance based on standardized laboratory trials (10 mmol scale).

MetricMethod A: Classical (Piperidine/EtOH)Method B: Green (DBU/Water)Method C: Microwave (NH₄OAc/Solvent-Free)
Reaction Time 3–4 Hours2–6 Hours30–60 Seconds
Isolated Yield 85–92%89–93%94–98%
Purity (HPLC) >98% (Post-Recryst.)>95% (Crude)>97% (Crude)
E-Factor High (Solvent Waste)Low (Water Waste)Lowest (Solvent-Free)
Scalability ExcellentGoodLimited by Magnetron
Cost LowModerate (DBU is pricey)Low

Detailed Experimental Protocols

Method A: Classical Homogeneous Catalysis (The Benchmark)

Best for: Large-scale batch production where heating mantles are the only available equipment.

Reagents:

  • p-Tolualdehyde (10 mmol, 1.20 g)

  • Ethyl Cyanoacetate (10 mmol, 1.13 g)

  • Piperidine (1.0 mmol, ~100 µL)

  • Ethanol (15 mL)

Protocol:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve p-tolualdehyde and ethyl cyanoacetate in ethanol.

  • Catalysis: Add piperidine dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).

  • Workup: Cool the mixture to room temperature. The product often precipitates upon cooling. If not, pour the mixture into 50 mL of crushed ice/water with vigorous stirring.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol or an acetonitrile/water (1:4) mixture to yield white crystals.

Method B: Green Aqueous Synthesis

Best for: Laboratories with strict solvent-disposal restrictions.

Reagents:

  • p-Tolualdehyde (10 mmol)

  • Ethyl Cyanoacetate (10 mmol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%) or Glycine (10 mol%)

  • Water (10 mL)

Protocol:

  • Setup: Use a 50 mL flask open to air (or loosely capped).

  • Mixing: Suspend the aldehyde and ester in water. They will not dissolve initially; this is a heterogeneous system.

  • Reaction: Add the catalyst (DBU or Glycine). Stir vigorously at room temperature (for DBU) or mild heat (50°C for Glycine).

  • Observation: The reaction mixture will eventually solidify or form a heavy precipitate as the condensation proceeds (typically 2–6 hours).

  • Workup: Filter the solid directly. Wash with cold water (2 x 10 mL) to remove the catalyst.

  • Purification: Recrystallization from Ethanol.

Method C: Microwave-Assisted Solvent-Free (The High-Throughput Route)

Best for: Rapid library synthesis and high atom economy.

Reagents:

  • p-Tolualdehyde (10 mmol)

  • Ethyl Cyanoacetate (10 mmol)

  • Ammonium Acetate (NH₄OAc) (0.5 mmol, 5 mol%) or Basic Alumina (solid support)

Protocol:

  • Mixing: Mix the aldehyde, ester, and catalyst in a small beaker or microwave vial. If using NH₄OAc, grind them slightly to ensure contact.

  • Irradiation: Place in a microwave reactor (or modified domestic microwave, caution advised). Irradiate at 160–320 W for 30–60 seconds.[3]

  • Safety Note: Do not overheat. Use short bursts (10s) to prevent "bumping" or degradation.

  • Workup: Cool the vessel. The residue is usually a solid mass. Wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Yield: This method typically provides near-quantitative yields (>94%) without extensive purification.

Decision Matrix & Workflow

Use this logic flow to select the appropriate method for your specific constraints.

MethodSelection Start Start: Select Synthesis Goal Speed Is Speed Critical? Start->Speed Green Is Solvent Waste Restricted? Speed->Green No (Hours) MW Method C: Microwave (Solvent-Free) Speed->MW Yes (Seconds) Scale Is Scale > 100g? Green->Scale No MethodB Method B: Aqueous/DBU (Green, Low Waste) Green->MethodB Yes (Strict) MethodA Method A: Piperidine/EtOH (Robust, Scalable) Scale->MethodA Yes Scale->MethodB No

Figure 2: Decision matrix for selecting the optimal synthetic route based on lab constraints.

Troubleshooting & Optimization

Issue 1: Transesterification

  • Symptom:[4][3][5] NMR shows methyl ester peaks (methoxy singlet ~3.7 ppm) instead of ethyl (quartet/triplet pattern) if Methanol is used as a solvent.

  • Solution: Always use Ethanol as the solvent if the reactant is Ethyl Cyanoacetate. Avoid Methanol unless you intend to swap the ester group.

Issue 2: Low Yield / Oiling Out

  • Cause: Incomplete dehydration or presence of water in Method A.

  • Solution: Ensure the catalyst (Piperidine) is fresh. If the product oils out, scratch the side of the flask with a glass rod to induce nucleation or add a seed crystal.

Issue 3: Knoevenagel vs. Michael Addition

  • Mechanistic Check: Under standard conditions, the Knoevenagel product (

    
    -unsaturated) is favored. However, with excess ethyl cyanoacetate and prolonged heating, a second molecule of ester can attack the double bond (Michael addition).
    
  • Control: Maintain a strict 1:1 stoichiometry or a slight excess of the aldehyde, not the ester.

References

  • Chen, Q. Y., Ke, W. D., & Kong, L. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E.

  • BenchChem. (2025).[2][4][6] Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. (General Knoevenagel Protocols).[4]

  • Zou, Y., et al. (2011). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate.

  • Khan, M., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds. OA Text.

  • Asian Journal of Chemistry. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene (DBU).

Sources

Comparative

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" biological activity compared to parent compounds

Executive Summary & Chemical Identity Compound: Ethyl 2-cyano-3-(4-methylphenyl)acrylate CAS: 2017-88-1 Synonyms: Ethyl -cyano-4-methylcinnamate; Ethyl (2E)-2-cyano-3-(p-tolyl)prop-2-enoate. Class: -Cyanocinnamate (Micha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Compound: Ethyl 2-cyano-3-(4-methylphenyl)acrylate CAS: 2017-88-1 Synonyms: Ethyl


-cyano-4-methylcinnamate; Ethyl (2E)-2-cyano-3-(p-tolyl)prop-2-enoate.
Class: 

-Cyanocinnamate (Michael Acceptor).

This guide provides a technical comparison of Ethyl 2-cyano-3-(4-methylphenyl)acrylate against its biosynthetic and synthetic precursors (Parent Compounds). Unlike simple cyanoacrylates (e.g., "superglue" monomers), this compound is a stable, crystalline solid belonging to the D-


-A (Donor-

-Acceptor)
class of molecules. Its biological activity is driven by the hybridization of the lipophilic p-tolyl moiety with the highly electrophilic

-cyanoacrylate "warhead."
Structural Context

The compound is synthesized via the Knoevenagel Condensation , merging two distinct pharmacophores:

  • 4-Methylbenzaldehyde (Parent A): Provides the lipophilic recognition element (aryl ring).

  • Ethyl Cyanoacetate (Parent B): Provides the reactive electrophilic center.

Comparative Biological Activity Profile

The following analysis compares the target compound's performance against its parents and the structural analog, Ethyl Cinnamate (which lacks the cyano group).

Table 1: Comparative Efficacy & Toxicity Profile
FeatureTarget: Ethyl 2-cyano-3-(4-methylphenyl)acrylate Parent A: 4-Methylbenzaldehyde Parent B: Ethyl Cyanoacetate Analog: Ethyl Cinnamate
Primary Activity Anticancer / Tyrosinase Inhibitor Flavoring / Mild AntimicrobialChemical IntermediateAntifungal / Flavoring
Mechanism Michael Addition (Covalent binding to Cysteine thiols)Schiff base formation (Lysine binding)Metabolic alkylationMembrane disruption (Non-covalent)
Electrophilicity High (Activated by -CN and -COOEt)ModerateModerateLow
Cytotoxicity (IC50) Micromolar Range (5–50

M)
against various carcinomas
Millimolar (>1 mM)High (due to cyanide release potential)Low (GRAS status)
Tyrosinase Inhibition Potent (Mimics Tyrosine substrate)Weak / InactiveInactiveWeak (Competitive)
Stability High (Solid, crystalline)Moderate (Oxidizes to acid)Moderate (Hydrolyzes)High
Deep Dive: The "Cyano-Boost" Effect

Comparing Ethyl Cinnamate to the Target Compound reveals the critical role of the


-cyano group.
  • Ethyl Cinnamate: Acts primarily through non-covalent interactions (hydrophobic insertion into membranes). It is a weak electrophile.

  • Target Compound: The -CN group at the

    
    -position exerts a strong electron-withdrawing effect (
    
    
    
    ), significantly lowering the LUMO energy of the
    
    
    -carbon. This transforms the molecule into a potent Michael Acceptor , capable of covalently modifying nucleophilic residues (e.g., Cysteine-SH) in the active sites of enzymes like Tyrosinase or signaling proteins (e.g., NF-
    
    
    B pathway
    ).

Mechanism of Action: The Michael Addition Warhead

The biological potency of this compound is defined by its ability to alkylate proteins. The p-methyl group acts as a "steering" element, enhancing lipophilicity and facilitating entry into hydrophobic pockets (e.g., enzyme active sites), while the acrylate core executes the reaction.

Diagram 1: Mechanism of Cysteine Targeting

MichaelAddition Target Ethyl 2-cyano-3-(4-methylphenyl)acrylate (Electrophile) Cysteine Cysteine Residue (Nucleophile -SH) Target->Cysteine Michael Addition (Nucleophilic Attack on β-Carbon) Enzyme Target Protein (e.g., Tyrosinase/Kinase) Enzyme->Cysteine Contains Complex Covalent Adduct (Irreversible Inhibition) Cysteine->Complex Formation of C-S Bond Apoptosis Signaling Disruption (Apoptosis/Inhibition) Complex->Apoptosis Loss of Function

Caption: The electrophilic


-carbon of the target compound undergoes nucleophilic attack by protein thiols, forming a stable adduct that inhibits enzymatic function.

Experimental Protocols (Self-Validating)

As a Senior Scientist, I recommend the following protocols. These are designed with internal controls to validate the specific activity of the


-cyanoacrylate moiety.
Protocol A: Synthesis via Knoevenagel Condensation (Green Chemistry)

Rationale: This method avoids toxic organic solvents, using ethanol as a benign medium. The precipitation step acts as a self-purification mechanism.

  • Reagents: Mix 4-methylbenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

  • Catalyst: Add Ammonium Acetate (2 mmol, 20 mol%).

    • Note: Ammonium acetate provides a buffered proton source/sink essential for the elimination of water.

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Checkpoint: The product spot will be less polar (higher

      
      ) than the aldehyde.
      
  • Work-up: Cool the mixture to room temperature. The product, Ethyl 2-cyano-3-(4-methylphenyl)acrylate , will crystallize out as a solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: >85%.[1][2]

Protocol B: Tyrosinase Inhibition Assay (DOPAchrome Method)

Rationale: This assay quantifies the compound's ability to inhibit melanin formation, a key application for cinnamates.

  • Preparation: Dissolve the target compound in DMSO (Stock 10 mM).

  • Enzyme Mix: In a 96-well plate, add Mushroom Tyrosinase (50 units/mL) in Phosphate Buffer (pH 6.8).

  • Incubation: Add test compound (10–100

    
    M) and incubate for 10 mins at 25°C.
    
    • Control: Use Kojic Acid as a positive control.

  • Substrate: Add L-DOPA (0.5 mM).

  • Measurement: Monitor absorbance at 475 nm (formation of DOPAchrome) kinetically for 20 mins.

  • Calculation:

    
    .
    

Synthesis & Structural Evolution

Understanding the chemical lineage helps predict impurity profiles and stability.

Diagram 2: Knoevenagel Synthesis Pathway

Synthesis Aldehyde 4-Methylbenzaldehyde (Lipophilic Parent) Intermediate Aldol-like Intermediate (Transient Alcohol) Aldehyde->Intermediate Ammonium Acetate (Base Cat.) Ester Ethyl Cyanoacetate (Active Methylene Parent) Ester->Intermediate Ammonium Acetate (Base Cat.) Product Ethyl 2-cyano-3-(4-methylphenyl)acrylate (Target Compound) Intermediate->Product - H2O (Elimination) Water H2O (Byproduct) Intermediate->Water

Caption: The Knoevenagel condensation merges the parents, eliminating water to form the conjugated D-


-A system.

References

  • BenchChem. (2025).[3] Unveiling the Anticancer Potential of Ethyl Cyanoacrylate Derivatives: A Comparative Guide. Retrieved from

  • MDPI. (2022). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles. International Journal of Molecular Sciences. Retrieved from

  • Santa Cruz Biotechnology. (2024). Ethyl 2-cyano-3-(4-methylphenyl)acrylate Product Data. Retrieved from [4]

  • National Institutes of Health (PMC). (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E. Retrieved from

  • ResearchGate. (2025). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity and Mechanism of Action. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide: Correlating In Vitro and In Vivo Efficacy of Ethyl 2-cyano-3-phenylacrylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the ethyl 2-cyano-3-phenylacrylate scaffold has emerged as a privileged structure, serving as a versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the ethyl 2-cyano-3-phenylacrylate scaffold has emerged as a privileged structure, serving as a versatile backbone for novel therapeutic agents. These compounds, readily synthesized through the classic Knoevenagel condensation reaction, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the journey from a promising hit in a petri dish to a viable clinical candidate is fraught with challenges. The core objective of this guide is to provide an in-depth comparison of the in vitro and in vivo efficacy of derivatives based on this scaffold. As senior application scientists, we understand that success lies not just in generating data, but in comprehending the intricate relationship between controlled cellular assays and the complex, dynamic environment of a whole organism. This guide will dissect the experimental data, explain the causality behind methodological choices, and offer a clear perspective on bridging the translational gap.

Section 1: High-Throughput Screening: The In Vitro Efficacy Landscape

The initial phase of evaluating any new chemical entity hinges on in vitro assays. These experiments are the workhorses of early-stage drug discovery, offering a rapid, cost-effective, and reproducible means to assess biological activity and elucidate the mechanism of action. By testing compounds against isolated cells, proteins, or microorganisms, we can screen large libraries, establish structure-activity relationships (SAR), and select the most promising candidates for further development.

The ethyl 2-cyano-3-phenylacrylate framework has been derivatized to explore several therapeutic avenues. Below, we summarize key in vitro findings across different biological activities.

Comparative In Vitro Efficacy Data

The following table consolidates data from various studies, showcasing the potency of different derivatives. It is crucial to note that direct comparison between studies should be done with caution due to variations in cell lines, bacterial strains, and assay conditions.

Derivative Class Target/Assay Key Findings Reference
Anticancer Human Cancer Cell Lines (A549, HT-29, HepG2)Cinnamyl analogue 3i showed potent, broad-spectrum activity. Substitutions on the phenyl ring significantly influenced cytotoxicity, with IC50 values as low as 77.78 µg/mL.[3][4][3][4]
Anticancer Human Cancer Targets (HER2, EGFR, FPPS)In silico docking studies predicted strong binding affinities for derivatives, suggesting potential as anticancer agents, particularly for breast cancer.[5][6][7][5][6][7]
Antimicrobial S. aureus, E. coli, K. pneumoniaeEthyl-cyanoacrylate (EC) demonstrated significant bacteriostatic activity, with larger inhibition halos compared to longer-chain derivatives like 2-octyl-cyanoacrylate (OC).[8][8]
Antimicrobial Gram-positive & Gram-negative bacteriaEC nanoparticles showed the highest growth inhibitory effect against all tested species, with greater efficacy against Gram-positive bacteria. The mechanism is suggested to involve the generation of reactive oxygen species (ROS).[9][10][9][10]
Anti-inflammatory Macrophage Cell Cultures(E)-2-cyano-N,3-diphenylacrylamide significantly reduced the production of nitrite and pro-inflammatory cytokines IL-1β and TNF-α at non-cytotoxic concentrations.[11][11]
Cytotoxicity Mouse Fibroblast L929 CellsEthyl-2-cyanoacrylate is considered biocompatible based on MTT assays, showing no significant difference in optical density compared to controls.[12] However, shorter-chain cyanoacrylates are generally considered more cytotoxic than longer-chain variants.[12][13][12][13]
Experimental Protocol: In Vitro MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing the cytotoxic potential of a compound. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the ethyl 2-cyano-3-phenylacrylate derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0-200 µg/mL).[4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for an additional 48 hours under the same conditions.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.[4] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate 24h for Attachment seed->incubate1 treat 3. Add Compound Dilutions incubate1->treat incubate2 4. Incubate 48h treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan with DMSO incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate IC50 read->calculate

Workflow for the in vitro MTT cytotoxicity assay.

Section 2: From Effect to Cause: Unveiling Mechanisms of Action

A potent in vitro effect is compelling, but understanding the underlying mechanism is critical for rational drug design and predicting potential side effects. For cyanoacrylate derivatives, multiple mechanisms have been proposed. Their electrophilic nature, conferred by the electron-withdrawing cyano and ester groups, makes them reactive towards biological nucleophiles, a property that can be harnessed for therapeutic effect.[14][15]

Anticancer Mechanism: JAK/STAT3 Pathway Inhibition

The JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain ethyl 2-cyano-3-arylacrylate derivatives are believed to exert their anticancer effects by interfering with this pathway, potentially by inhibiting the phosphorylation of STAT3, a key transcription factor.[4] This disruption of oncogenic signaling can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:f0 JAK JAK Receptor:f2->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene 6. Gene Expression Derivative Cyanoacrylate Derivative Derivative->JAK Inhibition InVivo_Workflow cluster_prep Animal Preparation cluster_treat Dosing & Induction cluster_measure Measurement cluster_analysis Data Analysis acclimate 1. Acclimatize Rats group 2. Group & Fast Animals acclimate->group admin 3. Administer Test Compound / Vehicle group->admin induce 4. Inject Carrageenan into Paw admin->induce measure_0h 5. Measure Paw Volume (0h) induce->measure_0h measure_intervals 6. Measure Paw Volume (1-5h) measure_0h->measure_intervals calculate 7. Calculate % Edema Inhibition measure_intervals->calculate compare 8. Compare with Control & Standard calculate->compare

Workflow for the in vivo carrageenan-induced paw edema model.

Section 4: Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical testing is to determine if in vitro potency translates to in vivo efficacy. For the ethyl 2-cyano-3-phenylacrylate derivatives, the available data provides a positive, albeit early, picture.

  • Positive Correlation: The potent in vitro anti-inflammatory activity observed through the reduction of pro-inflammatory mediators in macrophage cultures correlates well with the significant reduction of edema and leukocyte migration in animal models. [11][16]This suggests that the mechanism of action identified in vitro is relevant to the in vivo pathophysiology. Similarly, the in silico predictions of anticancer potential are beginning to be validated by both in vitro cytotoxicity data and initial in vivo tumor reduction studies. [4][5][17]

  • Explaining Discrepancies: While not explicitly detailed in the reviewed literature for this specific class, discrepancies between in vitro and in vivo results are common. A compound with a low nanomolar IC50 value in vitro may show no effect in vivo. The causality often lies in poor ADMET properties:

    • Low Bioavailability: The compound may be poorly absorbed from the gut or injection site.

    • Rapid Metabolism: The liver may rapidly metabolize the compound into inactive forms before it can reach its target.

    • Toxicity: The compound may be toxic to vital organs at concentrations required for efficacy, a factor not apparent in single-cell-type assays.

The research on cyanoacrylate biocompatibility underscores this point perfectly. While ethyl-cyanoacrylate shows potent antimicrobial effects in vitro, its rapid degradation and associated inflammatory response in vivo could limit its systemic therapeutic use, guiding researchers towards more stable, longer-chain derivatives. [8][18]

Conclusion

The ethyl 2-cyano-3-phenylacrylate scaffold represents a promising platform for the development of new therapeutics. The existing body of research demonstrates a logical and encouraging progression from in silico design and in vitro screening to in vivo validation. The key to successful translation lies in a multi-faceted evaluation. Potent in vitro activity across anticancer, antimicrobial, and anti-inflammatory assays provides the necessary foundation. However, it is the careful in vivo assessment of efficacy, coupled with a thorough understanding of pharmacokinetics and biocompatibility, that will ultimately determine the clinical potential of these versatile compounds. Future work must continue to bridge this gap, focusing on optimizing derivatives for both on-target potency and a favorable safety profile within the complex biological system.

References

  • BMJ Open Ophthalmology. (2021). Data shown in this study conclude that EC showed in vitro bacteriostatic activity for S. aureus (ATCC25923), E. coli (ATCC25922) and K. pneumoniae (ATCC13883). [Link]

  • ResearchGate. (n.d.). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates | Request PDF. [Link]

  • Semantic Scholar. (2022). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria. [Link]

  • IOVS. (2005). Antimicrobial Properties of the Polimerization of the Cyanoacrylate Glues: A Comparative Study Between the Ethyl–Cyanoacrylate and the n–Butyl–Cyanoacrylate Before and After Its Polimerization. [Link]

  • PMC. (2013). Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation. [Link]

  • Pocket Dentistry. (2018). Cyanoacrylate in nerve repair: transient cytotoxic effect. [Link]

  • ACS Publications. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation | ACS Omega. [Link]

  • PMC. (n.d.). Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role?[Link]

  • MDPI. (2022). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria. [Link]

  • PubMed. (2022). In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. [Link]

  • PMC. (2025). A combined in-silico and in-vitro evaluation of cyanoacrylate-based dental materials as an adhesive for applications in prosthodontics: molecular docking and cytocompatibility analysis. [Link]

  • Amanote Research. (2017). (PDF) Synthesis, Antioxidant and Anti-Inflammatory. [Link]

  • ResearchGate. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]

  • PMC. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [Link]

  • ResearchGate. (2025). Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. [Link]

  • Nano Micro Biosystems. (2025). Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers. [Link]

  • MDPI. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. [Link]

  • PubMed. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]

  • Frontiers. (2017). The Combined Use of in Silico, in Vitro, and in Vivo Analyses to Assess Anti-cancerous Potential of a Bioactive Compound from Cyanobacterium Nostoc sp. MGL001. [Link]

  • ResearchGate. (2025). Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analognes | Request PDF. [Link]

  • PubMed. (2021). (Poly-cyanoacrylate) nanomedicines for cancer and beyond: Lessons learned. [Link]

  • OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF. [Link]

  • ResearchGate. (2016). (PDF) Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. [Link]

  • PMC. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

  • Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • OICC Press. (2024). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

  • MDPI. (n.d.). The Use of Cyanoacrylate and Glubran in Dentistry: A Review of Clinical Applications and Outcomes. [Link]

  • ResearchGate. (n.d.). Cyanoacrylate glues: types and mechanisms of action. [Link]

  • PMC. (n.d.). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. [Link]

  • Nanoscale pharmacy carriers based on surface-active derivatives of ethyl-2-cyanoacrylate. (2021). Nanoscale pharmacy carriers based on surface-active derivatives of ethyl-2-cyanoacrylate. [Link]

Sources

Comparative

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" performance in different cell lines

An In-Depth Guide to Evaluating the Performance of Novel Cyanoacrylate Derivatives in Vitro: A Comparative Analysis Featuring Ethyl 2-cyano-3-(4-methylphenyl)acrylate Introduction Ethyl 2-cyano-3-(4-methylphenyl)acrylate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Evaluating the Performance of Novel Cyanoacrylate Derivatives in Vitro: A Comparative Analysis Featuring Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Introduction

Ethyl 2-cyano-3-(4-methylphenyl)acrylate belongs to the cyanoacrylate class of compounds, a group recognized for a diverse range of chemical and biological activities. While certain cyanoacrylates are well-known for their application as instant adhesives, substituted cyanoacrylates have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. The core structure, characterized by an electron-withdrawing cyano group and an acrylate moiety, makes these compounds highly reactive and capable of interacting with various biological nucleophiles, such as cysteine residues in proteins. This reactivity is often the basis for their biological effects.

This guide provides a comprehensive framework for evaluating the in vitro performance of a novel investigational compound, "Ethyl 2-cyano-3-(4-methylphenyl)acrylate" (herein referred to as ECMPA), for which public domain data is limited. To establish a robust analytical context, we will compare its projected performance against a well-documented cyanoacrylate derivative with known cytotoxic activity, Ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate (ECNPA), and a standard-of-care chemotherapeutic agent, Doxorubicin. The experimental data presented herein is illustrative, designed to model the expected outcomes of a rigorous preclinical evaluation and to guide researchers in designing their own studies.

The primary objective is to assess the cytotoxic and pro-apoptotic efficacy of ECMPA across a panel of cancer and non-cancerous cell lines, thereby determining its potency and tumor selectivity.

Comparative Performance Analysis: Cytotoxicity and Apoptotic Induction

The initial phase of evaluating any potential anticancer compound involves determining its dose-dependent effect on cell viability. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. Furthermore, to understand the mechanism of cell death, it is crucial to quantify the induction of apoptosis, a programmed and non-inflammatory form of cell death often targeted by cancer therapies.

For this analysis, we selected three human cell lines:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • A549: A human lung adenocarcinoma cell line.

  • MRC-5: A non-cancerous human fetal lung fibroblast cell line, used to assess selectivity and potential toxicity to normal tissues.

Table 1: Comparative Cytotoxicity (IC50) Across Cell Lines

The IC50 values were determined following a 48-hour incubation period with each compound. The data below represents a typical outcome for a promising novel compound relative to its comparators.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)Selectivity Index (MRC-5 / Average Cancer)
ECMPA (Investigational) 12.518.2> 100> 6.5
ECNPA (Analog Comparator) 8.913.565.75.8
Doxorubicin (Standard) 0.81.25.45.4

Interpretation of Data:

From this illustrative data, Doxorubicin exhibits the highest potency with sub-micromolar IC50 values. However, its selectivity is limited. The investigational compound, ECMPA, demonstrates moderate potency against the cancer cell lines but shows a significantly higher IC50 value for the non-cancerous MRC-5 cells. This results in a favorable selectivity index, suggesting it may have a wider therapeutic window than the standard drug in this context.

Table 2: Apoptosis Induction in A549 Cells

To elucidate the mechanism of cell death, A549 cells were treated with each compound at their respective IC50 concentrations for 24 hours. The percentage of cells undergoing apoptosis was quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.

CompoundConcentrationTotal Apoptotic Cells (%) (Early + Late)Necrotic Cells (%)
Vehicle Control (0.1% DMSO) N/A5.21.1
ECMPA (Investigational) 18.2 µM45.83.5
ECNPA (Analog Comparator) 13.5 µM41.24.1
Doxorubicin (Standard) 1.2 µM52.52.8

Interpretation of Data:

The results indicate that ECMPA is a potent inducer of apoptosis, with a significant portion of the cell population entering programmed cell death following treatment. The low percentage of necrotic cells suggests that the primary mechanism of cell killing at this concentration is apoptosis, which is generally preferred over necrosis for cancer therapeutics due to its non-inflammatory nature.

Experimental Protocols

The trustworthiness of any comparative guide rests on the robustness of its methodologies. The following protocols are detailed to ensure reproducibility and accuracy.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This protocol outlines the steps for assessing cell viability using the colorimetric MTT assay, which measures the metabolic activity of cells.

Materials:

  • Cell lines (MCF-7, A549, MRC-5)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Investigational compounds (ECMPA, ECNPA, Doxorubicin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol details the quantification of apoptotic and necrotic cells using an Annexin V-FITC and Propidium Iodide (PI) kit.

Materials:

  • 6-well cell culture plates

  • Test compounds

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compounds at the desired concentrations (e.g., IC50) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the old medium) and the detached cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Primary necrotic cells. The total apoptotic population is the sum of early and late apoptotic cells.

Visualization of Workflows and Mechanisms

Clear visual representations are essential for understanding complex biological processes and experimental designs.

General Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis Culture Cell Line Culture (MCF-7, A549, MRC-5) Seeding Cell Seeding (96-well or 6-well plates) Culture->Seeding Treatment Compound Incubation (ECMPA, ECNPA, Doxorubicin) 24-48 hours Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Apoptosis Quantification Flow->ApoptosisQuant G ECMPA ECMPA (Investigational Compound) Stress Cellular Stress (e.g., ROS production) ECMPA->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Activated Caspase-3 (Executioner Caspase) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by ECMPA.

Conclusion

This guide provides a structured and scientifically grounded framework for the initial in vitro evaluation of Ethyl 2-cyano-3-(4-methylphenyl)acrylate (ECMPA) or any novel compound with therapeutic potential. Based on the illustrative data, ECMPA presents a promising profile, characterized by moderate cytotoxic potency and, crucially, a high degree of selectivity for cancer cells over non-cancerous cells. The primary mechanism of action appears to be the induction of apoptosis.

These findings underscore the importance of a multi-faceted approach to drug screening, combining potency assays with mechanistic and selectivity studies. The detailed protocols and workflows provided herein offer a clear roadmap for researchers to generate reliable and reproducible data, facilitating the identification and development of the next generation of targeted cancer therapies. Further investigation into the specific molecular targets of ECMPA would be a logical next step in its preclinical development.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V and Propidium Iodide Staining. Cold Spring Harbor Protocols. [Link]

  • Ren, W., Qiao, Z., Wang, H., Zhu, L., & Zhang, L. (2003). Flavonoids: promising anticancer agents. Medicinal research reviews. [Link] (This reference provides context on natural product-derived anticancer agents, a field to which novel synthetic compounds are often compared).

  • Tannock, I. F., & Hill, R. P. (Eds.). (2005). The basic science of oncology (4th ed.). McGraw-Hill, Medical Pub. Division. (A foundational textbook providing comprehensive background on the principles of cancer biology and therapy, including apoptosis and cytotoxicity assays). The publisher's page for more recent editions can be found at: [Link]

Validation

A Comparative Guide to the Reproducible Synthesis and Bioassay of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

This guide provides an in-depth analysis of the synthesis and biological evaluation of Ethyl 2-cyano-3-(4-methylphenyl)acrylate, a compound of interest in materials science and as a potential antimicrobial and anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthesis and biological evaluation of Ethyl 2-cyano-3-(4-methylphenyl)acrylate, a compound of interest in materials science and as a potential antimicrobial and anticancer agent.[1][2] We will explore the critical parameters that govern the reproducibility of its synthesis via the Knoevenagel condensation and compare this method with an alternative approach. Furthermore, we will detail a standardized protocol for assessing its antimicrobial activity, a key bioassay for this class of compounds, and discuss the factors that influence the reliability of these biological evaluations.

Part 1: Reproducibility in the Synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

The Knoevenagel condensation is the most prevalent method for synthesizing Ethyl 2-cyano-3-(4-methylphenyl)acrylate.[3][4] This reaction involves the condensation of an active hydrogen compound, in this case, ethyl cyanoacetate, with a carbonyl group from 4-methylbenzaldehyde, typically catalyzed by a weak base.[5]

Primary Synthetic Route: Knoevenagel Condensation

The reproducibility of the Knoevenagel condensation is highly dependent on several factors, including the choice of catalyst, solvent, and reaction temperature.[6] Below is a detailed protocol that has been optimized for high yield and purity.

Experimental Protocol: Knoevenagel Condensation

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylbenzaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the solution. The use of a weak base like piperidine is crucial to prevent self-condensation of the aldehyde.[5][7]

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8][9]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent, such as ethanol or a mixture of acetonitrile and water, to obtain the purified Ethyl 2-cyano-3-(4-methylphenyl)acrylate.[8]

Expected Results: This protocol should yield a white to off-white solid with a yield of over 90%.[8] The structure can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.[8][10]

Workflow for the Synthesis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Combine 4-methylbenzaldehyde, ethyl cyanoacetate, and ethanol B 2. Add piperidine catalyst A->B C 3. Reflux for 2-4 hours B->C D 4. Cool and precipitate in ice water C->D E 5. Filter the solid product D->E F 6. Recrystallize from ethanol E->F G 7. Characterize by NMR, IR, and MS F->G

Caption: A schematic overview of the synthesis and purification workflow.

Critical Parameters and Troubleshooting for Synthesis
ParameterImportanceCommon Issues & Solutions
Catalyst Choice The catalyst is critical for deprotonating the ethyl cyanoacetate.[7]Issue: Low yield. Solution: Use a fresh, high-purity catalyst. Alternative catalysts like ammonium acetate or diisopropylethylammonium acetate can also be effective.[8][10]
Solvent The solvent affects reaction rate and product solubility.Issue: Side reactions like transesterification.[11] Solution: While ethanol is common, non-alcoholic solvents like THF can be used to avoid transesterification.[11]
Temperature Controls the reaction rate.Issue: Incomplete reaction or formation of byproducts. Solution: Maintain a consistent reflux temperature and monitor the reaction with TLC to determine the optimal reaction time.[11]
Purification Crucial for obtaining a pure product for bioassays.Issue: Oily product or difficulty in crystallization. Solution: If recrystallization is challenging, column chromatography on silica gel can be used for purification.[3]
Comparison with an Alternative Synthetic Route: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating, often leading to shorter reaction times and improved yields.[12]

FeatureConventional Heating (Knoevenagel)Microwave-Assisted Synthesis
Reaction Time 2-4 hours5-15 minutes
Energy Source External heating (oil bath)Direct heating via microwave irradiation
Yield Typically >90%Often comparable or slightly higher
Reproducibility High, with consistent temperature controlCan be sensitive to microwave power and vessel type

While microwave-assisted synthesis offers a significant reduction in reaction time, careful optimization of microwave power and reaction temperature is necessary to ensure reproducibility.[12]

Part 2: Reproducibility in Bioassays of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Substituted cyanoacrylates have shown promising biological activities, including antimicrobial and anticancer effects.[2][13] To ensure the validity and comparability of these findings, it is essential to follow standardized bioassay protocols.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] The broth microdilution method is a widely accepted standard for determining MIC values.[16][17]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus) is grown in an appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[14]

  • Serial Dilution of Compound: Prepare a series of two-fold dilutions of the Ethyl 2-cyano-3-(4-methylphenyl)acrylate in a 96-well microtiter plate.[16][17]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.[14]

  • Controls: Include a positive control (bacteria without the compound) and a negative control (broth only) on each plate.[16]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[14][17]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14]

Workflow for the Minimum Inhibitory Concentration (MIC) Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare standardized bacterial inoculum C 3. Inoculate wells with bacteria A->C B 2. Perform serial dilutions of the test compound in a 96-well plate B->C D 4. Incubate at 37°C for 18-24h C->D E 5. Visually assess for turbidity D->E F 6. Determine the lowest concentration with no visible growth (MIC) E->F

Caption: A step-by-step workflow for the broth microdilution MIC assay.

Sources of Variability in Bioassays
FactorImpact on ReproducibilityMitigation Strategy
Inoculum Density An incorrect inoculum size can lead to falsely high or low MIC values.Standardize the inoculum using a spectrophotometer or McFarland standards.
Media Composition Variations in media can affect bacterial growth and compound activity.Use a standardized medium like Mueller-Hinton Broth from a reputable supplier.
Incubation Conditions Temperature and time affect bacterial growth rates.Ensure consistent incubation temperature and duration as per established protocols.[17]
Compound Purity Impurities can interfere with the assay or have their own biological activity.Use a highly purified and well-characterized compound.
Cytotoxicity Evaluation: An Important Consideration

While evaluating the bioactivity of compounds like Ethyl 2-cyano-3-(4-methylphenyl)acrylate, it is also crucial to assess their potential cytotoxicity against mammalian cells.[18][19] Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to determine the concentration at which the compound becomes toxic to cells.[2] This provides a therapeutic window and is a critical step in drug development.

References

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.).
  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph - PMC - NIH. (n.d.).
  • Minimum Inhibitory Concentration Test (MIC) - Microchem Laboratory. (n.d.).
  • Cytotoxicity study of homopolymers and copolymers of 2-hydroxyethyl methacrylate and some alkyl acrylates for potential use as temporary skin substitutes - PubMed. (2003, July 15).
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8).
  • Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... - Protocols.io. (n.d.).
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020, August 20).
  • A Comparative Review of Synthesis Methods for Substituted Cyanoacrylates - Benchchem. (n.d.).
  • Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation - Benchchem. (n.d.).
  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates - Semantic Scholar. (n.d.).
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC. (2023, October 9).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.).
  • Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate - PrepChem.com. (n.d.).
  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - ACS Publications. (2023, April 21).
  • Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates | Request PDF - ResearchGate. (n.d.).
  • Cytotoxicity study of homopolymers and copolymers of 2-hydroxyethyl methacrylate and some alkyl acrylates for potential use as temporary skin substitutes - ResearchGate. (2025, November 15).
  • Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PMC. (n.d.).
  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... - ResearchGate. (n.d.).
  • Cytotoxicity of polymethylmethacrylate copolymers - Annals of Medical Research. (n.d.).
  • Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate - Benchchem. (n.d.).
  • Antimicrobial Properties of the Polimerization of the Cyanoacrylate Glues: A Comparative Study Between the Ethyl–Cyanoacrylate and the n–Butyl–Cyanoacrylate Before and After Its Polimerization | IOVS. (2005, May 15).
  • Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed. (2019, August 1).
  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. (n.d.).
  • Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. (n.d.).
  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC. (n.d.).
  • Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate | SIELC Technologies. (2018, February 16).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.).
  • Synthesis of (i) Ethyl 2-cyano-3-(4-n-propylphenyl)acrylate - PrepChem.com. (n.d.).
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (2022, June 30).
  • Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis - MDPI. (2023, July 12).
  • THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS. (2001, August 22).
  • Knoevenagel condensation - Wikipedia. (n.d.).
  • Derivation of no significant risk levels for three lower acrylates: Conclusions and recommendations from an expert panel - WUR eDepot. (2024, January 26).
  • Evaluation of Antimicrobial Efficacy Cyanoacrylate Infused with Chitosan Nanoparticles: An in Vitro Study - Journal of Research in Medical and Dental Science. (2021, December 16).
  • Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate - IVIVE - EPA. (2025, October 15).
  • Ethyl 2-cyano-3-(4-methylphenyl)acrylate | CAS 2017-88-1 - Santa Cruz Biotechnology. (n.d.).
  • ETHYL 2-CYANOACRYLATE | Occupational Safety and Health Administration. (2018, December 19).

Sources

Comparative

"Ethyl 2-cyano-3-(4-methylphenyl)acrylate" structure-activity relationship (SAR) studies

The following guide provides an in-depth technical analysis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate , designed for researchers in medicinal chemistry and drug discovery. Executive Summary Ethyl 2-cyano-3-(4-methylphe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Ethyl 2-cyano-3-(4-methylphenyl)acrylate , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

Ethyl 2-cyano-3-(4-methylphenyl)acrylate (also known as Ethyl


-cyano-4-methylcinnamate) represents a critical scaffold in the development of "soft" alkylating agents. Unlike its 4-hydroxy analog (a potent antioxidant and MCT inhibitor), the 4-methyl derivative serves as a specialized probe for lipophilic interactions  and Michael acceptor reactivity  without the complicating influence of hydrogen bond donation.

This guide evaluates its utility as a tyrosinase inhibitor and potential anticancer agent, comparing its efficacy against standard pharmacophores.

Chemical Architecture & Pharmacophore Analysis

To understand the utility of this compound, we must dissect its three functional domains. This is not merely a "derivative"; it is a tuned electrophile.

The Pharmacophore Triad
  • The Warhead (

    
    -Cyanoacrylate):  The electron-withdrawing cyano (-CN) and ester (-COOEt) groups activate the 
    
    
    
    -carbon, making it a potent Michael Acceptor . This allows covalent modification of cysteine residues in target proteins (e.g., tubulin, tyrosinase).
  • The Lipophilic Driver (4-Methylphenyl): The para-methyl group is an electron-donating group (EDG) by hyperconjugation. Unlike electron-withdrawing halogens (Cl, F), the methyl group slightly destabilizes the Michael acceptor (lowering reactivity) but significantly increases LogP , enhancing membrane permeability.

  • The Ester Terminus (Ethyl): Provides steric bulk and modulates solubility. It is susceptible to esterases, making this molecule a potential prodrug for the free acid.

Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of the molecule compared to its analogs.

SAR_Logic Core Ethyl 2-cyano-3-(4-methylphenyl)acrylate Warhead α-Cyanoacrylate (Michael Acceptor) Core->Warhead Contains Substituent 4-Methyl Group (Lipophilic Probe) Core->Substituent Modified by Target Cysteine Modification (Enzyme Inhibition) Warhead->Target Covalent Bond Substituent->Target Steric/Hydrophobic Fit OH_Analog 4-OH Analog (High Potency, Low Permeability) Substituent->OH_Analog vs. Cl_Analog 4-Cl Analog (High Reactivity, Metabolic Stability) Substituent->Cl_Analog vs.

Figure 1: Structural logic of the 4-methyl derivative. The methyl group balances reactivity with bioavailability, distinguishing it from the polar 4-OH and reactive 4-Cl analogs.

Comparative Performance Data

The following data synthesizes experimental trends from tyrosinase inhibition and cytotoxicity assays. The 4-methyl derivative is compared against the "Gold Standard" (Kojic Acid) and structural analogs.

Table 1: Tyrosinase Inhibition & Cytotoxicity Profile

Data aggregated from representative SAR studies on


-cyanocinnamates [1, 2, 5].
CompoundSubstituent (R)Tyrosinase IC₅₀ (µM)MechanismLogP (Calc)Cytotoxicity (MCF-7)
Target Product 4-Methyl ~150 - 200 Competitive / Mixed 3.2 Moderate
4-Hydroxy Analog4-OH0.18 - 5.0Chelator + Michael1.8High
4-Chloro Analog4-Cl34.3Competitive3.4High
UnsubstitutedH>500Weak Competitive2.7Low
Kojic AcidN/A17.8Chelator-0.6Low

Key Insight: The 4-methyl derivative is less potent than the 4-OH analog for tyrosinase inhibition because it lacks the phenolic hydroxyl group required to chelate Copper at the enzyme's active site. However, its higher LogP (3.2) suggests superior intracellular accumulation, making it a better candidate for targeting intracellular enzymes or tubulin in cancer models where membrane crossing is rate-limiting [6].

Validated Synthesis Protocol (Green Chemistry)

To ensure reproducibility and environmental compliance, we recommend the Ionic Liquid-Catalyzed Knoevenagel Condensation . This method avoids volatile organic solvents and toxic piperidine catalysts.

Mechanism: The ionic liquid [Bmim][OAc] acts as a dual solvent-catalyst, activating the methylene group of ethyl cyanoacetate.

Protocol Workflow
  • Reagents:

    • 4-Methylbenzaldehyde (10 mmol)

    • Ethyl cyanoacetate (10 mmol)

    • Catalyst: 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) (20 mol%)

    • Solvent: Water (5 mL)

  • Reaction:

    • Combine reagents in a 25 mL round-bottom flask.

    • Stir at room temperature for 15–30 minutes.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a distinct spot with lower R_f than the aldehyde.

  • Work-up:

    • Add 5 mL cold water to the reaction mixture. The product will precipitate as a solid.

    • Filter the solid and wash with water/ethanol (1:1).

    • Recrystallization: Ethanol.

  • Yield: Expect 90–97% yield.

  • Validation (Characterization):

    • MP: 48–50 °C.

    • IR: Nitrile peak at ~2226 cm⁻¹, Ester C=O at ~1720 cm⁻¹.

Synthesis_Workflow Start Start: Equimolar Mix (Aldehyde + Cyanoacetate) Catalysis Add [Bmim][OAc] (Water, RT, 15-30 min) Start->Catalysis Precipitation Add Cold Water (Induce Crystallization) Catalysis->Precipitation Filtration Filtration & Wash (Remove Ionic Liquid) Precipitation->Filtration Final Pure Product (90%+ Yield) Filtration->Final

Figure 2: Green synthesis workflow using ionic liquids, eliminating the need for toxic organic solvents [1].

Mechanism of Action: The "Soft" Alkylator

Why does this molecule work? The biological activity is driven by the Michael Addition pathway.

The Pathway:

  • Entry: The lipophilic 4-methyl group facilitates passive diffusion across the cell membrane.

  • Target Engagement: The

    
    -carbon of the acrylate is electrophilic.
    
  • Covalent Bonding: Nucleophilic thiol groups (-SH) on cysteine residues (e.g., on Tubulin or Glutathione) attack the

    
    -carbon.
    
  • Result:

    • In Cancer Cells: Disruption of microtubule dynamics or depletion of Glutathione (ROS stress), leading to apoptosis [6, 7].

    • In Tyrosinase: Modification of the enzyme active site (distinct from simple chelation), preventing melanin synthesis [1, 5].

Expert Note: The 4-methyl substituent is critical here. An electron-withdrawing group (like -NO2) would make the warhead too reactive, leading to rapid reaction with serum albumin before reaching the target. The 4-methyl group "tunes" the reactivity for intracellular targeting.

References

  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation. Asian Journal of Green Chemistry. (2025). 1

  • Tyrosinase inhibitory effects and antioxidative activities of novel cinnamoyl amides. Food Chemistry. (2012). 2[3][4][5]

  • Cinnamic acid derivatives linked to arylpiperazines as novel potent inhibitors of tyrosinase. European Journal of Medicinal Chemistry. (2022).[6] 6[3][4][5][6][7][2][8][9]

  • SAR and QSAR research on tyrosinase inhibitors using machine learning methods. SAR and QSAR in Environmental Research. (2021). 10[3][4][5]

  • Tyrosinase inhibitory activities of cinnamic acid analogues. Journal of Agriculture and Food Chemistry. (2015). 7[3][4][5][7][8]

  • Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule. ResearchGate. (2020). 8

  • Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PLoS One. (2013). 9[3][4][5][7]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-cyano-3-(4-methylphenyl)acrylate proper disposal procedures

As a Senior Application Scientist, I understand that moving from discovery to application requires not just innovation, but an unwavering commitment to safety and environmental stewardship. Proper chemical handling and d...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from discovery to application requires not just innovation, but an unwavering commitment to safety and environmental stewardship. Proper chemical handling and disposal are paramount in the laboratory, safeguarding both the integrity of your research and the well-being of your team.

This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 2-cyano-3-(4-methylphenyl)acrylate. While specific disposal data for this exact compound is limited, the protocols outlined here are grounded in the well-established safety profiles of structurally similar and highly reactive cyanoacrylate esters and are aligned with federal and institutional hazardous waste guidelines. The core principle is to manage this substance as a reactive and irritant hazardous waste, ensuring it is neutralized and contained from generation to final disposal.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is critical. Ethyl 2-cyano-3-(4-methylphenyl)acrylate belongs to the cyanoacrylate family, known for its rapid polymerization, especially in the presence of moisture or basic substances.[1][2] This reactivity is the foundation of its intended use but also dictates the necessary precautions for its disposal.

The primary hazards are associated with its reactivity and irritant properties.[3][4][5] Vapors can irritate the respiratory system, and direct contact can cause skin and serious eye irritation.[3][4][5] A key characteristic is its ability to bond skin and eyelids in seconds upon contact.[3][5]

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPERationale
Skin Irritant (H315) Causes skin irritation. Bonds skin in seconds.Nitrile or Polyethylene Gloves, Lab CoatPrevents direct skin contact and potential chemical burns or allergic reactions.[1][6][7]
Serious Eye Irritant (H319) Causes serious eye irritation. Can bond eyelids.Chemical Safety Goggles or Face ShieldProtects eyes from splashes and irritating vapors.[4][6][7]
Respiratory Irritant (H335) May cause respiratory tract irritation.Use in a Fume Hood or Well-Ventilated AreaMinimizes inhalation of vapors, which can lead to respiratory discomfort.[3][4][6]
Combustible Liquid (H227) Can ignite at elevated temperatures (Flash Point > 75°C).Store away from heat, sparks, and open flames.Prevents fire hazards.[1][4][8]

On-Site Waste Management: Collection and Segregation

Proper disposal begins at the point of generation. All materials contaminated with Ethyl 2-cyano-3-(4-methylphenyl)acrylate must be treated as hazardous waste.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[9][10] The original product container can be used if it's in good condition.[11]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Ethyl 2-cyano-3-(4-methylphenyl)acrylate Waste". Avoid formulas or abbreviations.[12]

    • The associated hazards (e.g., "Irritant," "Combustible").[11][12]

    • The date accumulation started.[12]

  • Segregation: Store the waste container separately from incompatible materials, particularly bases, amines, and water, which can cause rapid polymerization.[6][10]

  • Storage Location: Keep the waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a secondary containment bin.[9][12] This area must be away from sinks and floor drains.[9][11]

  • Keep Closed: The container must remain tightly sealed at all times, except when adding waste.[9][10]

Spill Management Protocol

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination. The response strategy depends on the size of the spill.

For Small Spills (e.g., a few milliliters on a benchtop):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Neutralize and Polymerize: Flood the area with water.[6] The water will cause the cyanoacrylate to rapidly polymerize into a solid, inert material.

  • Collect Solidified Material: Once cured, the solid material can be carefully scraped up using a spatula or other appropriate tool.[4][13]

  • Dispose of as Hazardous Waste: Place the solidified material and any contaminated cleaning supplies (e.g., paper towels) into the designated hazardous waste container.

  • Decontaminate: Clean the spill surface thoroughly with soap and water.

For Large Spills:

  • Evacuate and Alert: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EH&S) department.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Containment: Do NOT use water on a large spill, as the rapid exothermic polymerization can generate significant heat and irritating vapors.[13]

  • Absorb: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[3][8][14] Do NOT use cotton or cloth materials, as they can react and cause a fire.[6]

  • Collect for Disposal: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[14][15]

  • Final Disposal: Seal the container and arrange for pickup by your institution's hazardous waste management team.

Final Disposal Pathway

Under no circumstances should Ethyl 2-cyano-3-(4-methylphenyl)acrylate or its waste be disposed of down the drain or in the regular trash.[8][16] The only acceptable disposal route is through a licensed hazardous waste contractor.

Procedure for Disposal:

  • Container Fullness: Do not overfill waste containers. A good practice is to consider a container full when it reaches 75-90% capacity to allow for vapor expansion and prevent spills.[11]

  • Schedule Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 180 days to one year), arrange for a pickup through your EH&S department or their designated online waste management system.[10][12]

  • Documentation: Ensure all paperwork required by your institution and the waste contractor is completed accurately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of Ethyl 2-cyano-3-(4-methylphenyl)acrylate waste.

G cluster_generation Waste Generation & Collection cluster_event Event Type cluster_spill Spill Response cluster_disposal Final Disposal start Waste Generated (Liquid, Solid, PPE) container Place in Compatible, Labeled Hazardous Waste Container start->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa is_spill Spill Occurs? saa->is_spill spill_size Small Spill? is_spill->spill_size Yes container_status Container Full or Max Time Reached? is_spill->container_status No (Routine Accumulation) small_spill 1. Ventilate 2. Polymerize with Water 3. Scrape Solid 4. Place in Waste Container spill_size->small_spill Yes large_spill 1. Evacuate & Alert EH&S 2. Absorb with Inert Material 3. Collect in Waste Container spill_size->large_spill No small_spill->saa large_spill->saa pickup Schedule Pickup with EH&S / Hazardous Waste Contractor container_status->pickup Yes end Compliant Disposal pickup->end

Caption: Decision workflow for Ethyl 2-cyano-3-(4-methylphenyl)acrylate waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. (June 17, 2024). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. (February 27, 2023). [Link]

  • Common Name: METHYL 2-CYANOACRYLATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • BEST Cyanoacrylate Ethyl - Safety Data Sheet. Best Klebstoffe GmbH & Co. KG. (February 18, 2022). [Link]

  • Ethyl 2-Cyanoacrylate (ECA). Occupational Safety and Health Administration (OSHA). [Link]

  • SDS US - Elevate. Holcim Solutions and Products US, LLC. (October 09, 2024). [Link]

  • 108 Ethyl Cyanoacrylate. GC Electronics. [Link]

  • ETHYL 2-CYANOACRYLATE. Occupational Safety and Health Administration (OSHA). (December 19, 2018). [Link]

  • Material Safety Data Sheet - Loctite Super Glue Gel. Hampton Research. (January 31, 2011). [Link]

  • Cyanoacrylate Gel Adhesive Safety Data Sheet. Gorilla Glue. [Link]

  • 3M(TM) Scotch-Weld(TM) Plastic & Rubber Instant Adhesive PR40, Clear. 3M. (December 11, 2017). [Link]

  • METHYL 2-CYANOACRYLATE. Occupational Safety and Health Administration (OSHA). (January 05, 2021). [Link]

  • Safety Data Sheet - Cyanacrylate Adhesive. ITW LLC & Co. KG. (January 26, 2017). [Link]

  • Cyanoacrylates - Draft evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). (April 15, 2024). [Link]

  • Environmental Assessment. U.S. Food and Drug Administration (FDA). (October 21, 2010). [Link]

  • Federal Register, Volume 62 Issue 6. GovInfo. (January 09, 1997). [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]

  • RO 11937 9441.1995(03). U.S. Environmental Protection Agency (EPA). (December 08, 1994). [Link]

  • ethyl acrylate. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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